molecular formula C10H14N6NaO6P B117746 Adenosine 5'-monophosphoramidate sodium salt CAS No. 102029-68-5

Adenosine 5'-monophosphoramidate sodium salt

Cat. No.: B117746
CAS No.: 102029-68-5
M. Wt: 368.22 g/mol
InChI Key: ALRHXZAMLVPXPL-MCDZGGTQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5'-monophosphoramidate sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6NaO6P and its molecular weight is 368.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHXZAMLVPXPL-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635544
Record name Sodium 5'-O-(aminophosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-68-5
Record name Sodium 5'-O-(aminophosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies pertaining to Adenosine 5'-monophosphoramidate sodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical applications, ensuring a thorough understanding of this intriguing adenosine analog.

Introduction: The Significance of the Phosphoramidate Moiety

Adenosine 5'-monophosphoramidate is a fascinating analog of adenosine 5'-monophosphate (AMP), where a nitrogen atom replaces one of the non-bridging oxygen atoms in the phosphate group. This seemingly subtle substitution of a P-N bond for a P-O bond imparts unique chemical and biological properties to the molecule. The phosphoramidate linkage is notably more susceptible to acid-catalyzed hydrolysis compared to the phosphodiester bonds found in native nucleotides, a characteristic that has been ingeniously exploited in the design of prodrugs. Furthermore, the presence of the N-H group introduces a new site for hydrogen bonding and potential interactions with biological macromolecules. This guide will delve into the core chemical characteristics of the sodium salt of this compound, explore its stability and reactivity, discuss its known and potential biological roles, and provide detailed protocols for its synthesis and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Chemical Name Adenosine 5'-(Hydrogen Phosphoramidate) Monosodium Salt[1]
Synonyms Sodium ((2R, 3S, 4R, 5R)-5-(6-amino-9H-purin-9-yl)-3, 4-dihydroxytetrahydrofuran-2-yl)methyl phosphoramidate[1]
CAS Number 102029-68-5[1][2][3]
Molecular Formula C₁₀H₁₄N₆NaO₆P[1][2]
Molecular Weight 368.22 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point >200°C (decomposition)[2]
Solubility Data for the parent compound, Adenosine 5'-monophosphate sodium salt, indicates solubility in water (10 mg/mL in PBS pH 7.2).[4] Definitive quantitative solubility data for the phosphoramidate in various solvents is not readily available in the reviewed literature. Anecdotal evidence from suppliers suggests potential solubility in aqueous buffers and DMSO, though experimental verification is recommended.
pKa Values For the parent compound, Adenosine 5'-monophosphate, the pKa values are approximately 3.8 and 6.2.[5] The pKa of the phosphoramidate moiety is expected to differ and would require experimental determination.
Storage Conditions 2-8°C, Refrigerator.[3] For long-term storage, -20°C is recommended.[6]

Chemical Stability and Reactivity: The Lability of the P-N Bond

The defining chemical feature of Adenosine 5'-monophosphoramidate is the phosphoramidate (P-N) bond. The stability of this bond is highly dependent on the pH of the surrounding medium.

pH-Dependent Hydrolysis

In contrast to the relative stability of the phosphomonoester bond in AMP, the P-N bond of a phosphoramidate is susceptible to cleavage under acidic conditions. This acid-catalyzed hydrolysis proceeds via protonation of the nitrogen atom, which transforms the amino group into a better leaving group. Subsequent nucleophilic attack by water on the phosphorus atom leads to the cleavage of the P-N bond, yielding ammonia and Adenosine 5'-monophosphate (AMP).

The rate of this hydrolysis is significantly slower in neutral or alkaline solutions. This differential stability is a cornerstone of the prodrug applications of phosphoramidates, allowing for stability in the bloodstream (pH ~7.4) and targeted release in acidic microenvironments, such as those found in tumors or within cellular lysosomes. While specific kinetic data for the hydrolysis of Adenosine 5'-monophosphoramidate across a pH range is not extensively published, studies on related phosphoramidate-containing molecules consistently demonstrate this acid-labile characteristic.

Storage and Handling Recommendations

Given the pH-dependent stability, aqueous solutions of this compound should be prepared in neutral or slightly alkaline buffers (pH 7.0-8.0) and stored at low temperatures to minimize hydrolysis. Studies on the stability of the parent compound, AMP, have shown that refrigerated solutions (4°C) are stable for extended periods, whereas solutions at room temperature show significant degradation over days.[6][7] It is prudent to apply similar precautions to the phosphoramidate analog. For long-term storage, it is advisable to keep the compound as a dry powder at -20°C.

Synthesis of Adenosine 5'-monophosphoramidate

The synthesis of nucleoside 5'-phosphoramidates can be achieved through several routes. A common and effective method involves the reaction of a nucleoside 5'-triphosphate with an amine, mediated by a coupling agent. This approach mimics aspects of biological enzymatic reactions, such as RNA capping.[8]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Adenosine 5'-monophosphoramidate ATP Adenosine 5'-triphosphate (ATP) Reaction Reaction Mixture ATP->Reaction Amine Amine Source (e.g., Ammonia) Amine->Reaction TMSCl Trimethylsilyl chloride (TMSCl) in Pyridine TMSCl->Reaction Mediator Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Product Adenosine 5'-monophosphoramidate Purification->Product Purified Product

Caption: Synthetic workflow for Adenosine 5'-monophosphoramidate.

Step-by-Step Synthesis Protocol

The following is a generalized protocol based on the synthesis of nucleoside phosphoramidates from their corresponding triphosphates.[8]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Adenosine 5'-triphosphate (ATP) and the amine source (e.g., an ammonium salt or aqueous ammonia) in anhydrous pyridine.

  • Activation: To the stirred solution, add trimethylsilyl chloride (TMSCl) dropwise. The TMSCl acts as a mediator for the reaction.

  • Reaction: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Upon completion, the reaction is typically quenched by the addition of a small amount of water or a buffer solution.

  • Purification: The crude reaction mixture is then purified to isolate the Adenosine 5'-monophosphoramidate. This is commonly achieved using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

  • Characterization: The identity and purity of the final product should be confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, ¹³C) and Mass Spectrometry (MS).

Biological Activity and Potential Applications

While the biological role of endogenous Adenosine 5'-monophosphoramidate is not as well-defined as that of AMP, exogenous application of this compound and its analogs has revealed intriguing biological activities.

Role as a Signaling Molecule in Plants

Recent studies have demonstrated that exogenous Adenosine 5'-phosphoramidate can act as a signaling molecule in plants. In Arabidopsis thaliana seedlings, it has been shown to augment the metabolism of phenylpropanoids and salicylic acid.[9] This involves the activation of genes encoding key enzymes in these pathways, leading to the accumulation of important defense and signaling compounds like lignins, anthocyanins, and salicylic acid.[9] This suggests a potential role for Adenosine 5'-phosphoramidate in plant stress responses and development.

Prodrug Potential

The inherent acid-lability of the phosphoramidate bond makes it an attractive moiety for the design of prodrugs. The general principle is to mask a charged phosphate group of a bioactive nucleotide with a phosphoramidate linkage. This can improve the cell permeability of the nucleotide. Once inside the cell or in a specific target tissue with a lower pH, the phosphoramidate is cleaved, releasing the active nucleotide. This strategy has been successfully employed for various antiviral and anticancer nucleoside analogs. While specific prodrug applications of Adenosine 5'-monophosphoramidate itself are not extensively documented, it serves as a parent structure for more complex phosphoramidate prodrugs.

Interaction with Adenosine Signaling Pathways

Adenosine is a potent signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[10][11] These receptors are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.[10] Furthermore, the intracellular levels of cyclic AMP (cAMP), a critical second messenger, are regulated by the enzyme adenylyl cyclase, which can be modulated by adenosine receptor signaling.[12] Given that Adenosine 5'-monophosphoramidate can be hydrolyzed to AMP, it is plausible that it could indirectly influence these pathways by serving as a precursor to AMP and subsequently adenosine. However, direct interactions of Adenosine 5'-monophosphoramidate with adenosine receptors or adenylyl cyclase have yet to be fully elucidated and represent an area for future research.

Signaling Pathway Diagram

G cluster_1 Potential Biological Fate and Action AMP_NH2 Adenosine 5'- monophosphoramidate Hydrolysis Hydrolysis (e.g., acidic pH) AMP_NH2->Hydrolysis AMP Adenosine 5'- monophosphate (AMP) Hydrolysis->AMP Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Binds to Adenylyl_Cyclase Adenylyl Cyclase Adenosine_Receptors->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Biological_Effects Biological Effects (e.g., anti-inflammatory, vasodilation) cAMP->Biological_Effects Mediates

Caption: Potential metabolic fate and signaling cascade.

Analytical Methodologies

Accurate and robust analytical methods are essential for the characterization, quantification, and stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation and quantification of adenosine and its derivatives.

The following is a starting point for developing an HPLC method for the analysis of Adenosine 5'-monophosphoramidate. Optimization will likely be necessary depending on the specific HPLC system and column used.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: An aqueous buffer, such as 20 mM ammonium acetate, adjusted to a neutral pH (e.g., 6.8-7.2).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to effectively separate the relatively polar Adenosine 5'-monophosphoramidate from potential impurities and its hydrolysis product, AMP. A typical gradient might start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 260 nm, which is the absorbance maximum for the adenine chromophore.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water or a water/DMSO mixture) and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of Adenosine 5'-monophosphoramidate in unknown samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Adenosine 5'-monophosphoramidate.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the ribose sugar and the adenine base. The chemical shifts of the protons on the ribose, particularly those near the 5' position, will be influenced by the phosphoramidate group.

  • ³¹P NMR: Phosphorus-31 NMR is particularly informative as it directly probes the phosphorus environment. A single resonance is expected for the phosphoramidate group. The chemical shift of this peak will be distinct from that of the phosphomonoester in AMP, providing a clear way to distinguish between the two compounds.[13] The coupling of the phosphorus to adjacent protons (on the 5'-CH₂ group) can also provide valuable structural information.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar and non-volatile compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum of the parent compound, AMP, shows a characteristic fragment at m/z 136, corresponding to the adenine base.[5] Similar fragmentation patterns would be expected for the phosphoramidate.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the unique properties conferred by its phosphoramidate bond. Its pH-dependent stability has positioned it as a valuable structural motif in the field of prodrug design. Furthermore, emerging research highlights its potential as a signaling molecule in biological systems.

Future research should focus on several key areas. A more detailed investigation into the kinetics of its hydrolysis under various conditions would be invaluable for optimizing its use in different applications. Elucidating the specific molecular targets and mechanisms of action in mammalian systems, including its direct or indirect effects on adenosine receptors and adenylyl cyclase, could open up new therapeutic avenues. Finally, the development and validation of standardized analytical methods will be crucial for ensuring the quality and consistency of this compound in research and development settings. This in-depth guide provides a solid foundation for scientists and researchers to explore the full potential of this fascinating adenosine analog.

References

  • Adenosine Monophosphate. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Adenosine 5'-Monophosphoramidate (Sodium Salt). (n.d.). Veeprho. Retrieved from [Link]

  • A simple way of preparing nucleoside 5'-phosphordiamidate is described. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • HPLC analysis of the degradation kinetics of 5-monophosphate adenosine, as in Figs. 2 and 3. (n.d.). ResearchGate. Retrieved from [Link]

  • pH dependence of adenosine 5'-triphosphate synthesis and hydrolysis catalyzed by reconstituted chloroplast coupling factor. (n.d.). PubMed. Retrieved from [Link]

  • Martínez-García, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Respiratory Medicine, 96(5), 379-383. Retrieved from [Link]

  • 31P NMR of Adenosine Phosphates. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Torrence, P. F., et al. (1981). O-Monophosphoryladenylyl(2' goes to 5')adenylyl(2' goes to 5')adenosine is an antagonist of the action of 5'-O-triphosphoryladenylyl-(2' goes to 5')adenylyl(2' goes to 5')adenosine and double-stranded RNA. Proceedings of the National Academy of Sciences, 78(10), 5993-5997. Retrieved from [Link]

  • Bar-Yehuda, S., et al. (2009). Adenosine and adenosine receptors: Newer therapeutic perspective. Pharmacology & Therapeutics, 124(1), 1-19. Retrieved from [Link]

  • Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. (2021). MDPI. Retrieved from [Link]

  • Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. (n.d.). ResearchGate. Retrieved from [Link]

  • Jacobson, K. A. (2010). Adenosine Receptors: The Contributions by John W. Daly. Journal of Caffeine Research, 1(1), 3-8. Retrieved from [Link]

  • Adenosine Stability in Cardioplegic Solutions. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Catalytic hydrolysis and synthesis of adenosine 5'-triphosphate by stereoisomers of covalently labeled F1-adenosinetriphosphatase and reconstituted submitochondrial particles. (n.d.). PubMed. Retrieved from [Link]

  • Adenosine receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Novel Nucleoside 5′-Triphosphates and Phosphoramidites Containing Alkyne or Amino Groups for the Postsynthetic Functionalization of Nucleic Acids. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. (2021). MDPI. Retrieved from [Link]

  • Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. (2011). Fisher Digital Publications. Retrieved from [Link]

  • 31 P NMR spectra of ATP at I 0.25, 38 °C, pH 7.0, and 0.25 and 5 mM... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Zhu, J., et al. (2005). Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride. The Journal of Organic Chemistry, 70(17), 6676-6679. Retrieved from [Link]

  • Hydrolysis of cyclic guanosine and adenosine 3′5′ monophosphate by rat and bovine tissues. (n.d.). ResearchGate. Retrieved from [Link]

  • General HPLC Methods. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • NIH researchers show how adenosine receptor is 'switched on,' shed light on drug interaction. (2011). Drug Discovery & Development. Retrieved from [Link]

  • 31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

  • Guranowski, A., et al. (2015). Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings. Plant Physiology and Biochemistry, 94, 144-152. Retrieved from [Link]

  • Adenosine Solution Stability Study. (n.d.). Scribd. Retrieved from [Link]

  • HPLC determination of adenosine in royal jelly. (n.d.). ScienceDirect. Retrieved from [Link]

  • Hydrolysis of guanosine and adenosine 3',5'-monophosphates by rat blood. (n.d.). PubMed. Retrieved from [Link]

  • 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. (n.d.). PubMed. Retrieved from [Link]

  • A general synthesis of nucleosides-5′ triphosphates. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Nucleoside phosphoramidite. (n.d.). Wikipedia. Retrieved from [Link]

  • High‐resolution mass spectrum of adenosine‐5′‐phosphorane. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Synthesis of Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Adenosine 5'-monophosphoramidate Sodium Salt

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound (AMP-NH₂). This compound serves as a crucial intermediate in nucleotide synthesis and is a valuable tool for biochemical research, particularly in studies involving cyclic AMP accumulation.[1] The guide is designed for researchers, chemists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. We will detail a robust two-step process involving the initial activation of Adenosine 5'-monophosphate (AMP) to form a phosphorimidazolide intermediate, followed by nucleophilic displacement with ammonia. The protocol is designed to be a self-validating system, complete with characterization checkpoints and purification strategies.

Introduction and Strategic Overview

Adenosine 5'-monophosphoramidate is a derivative of AMP where one of the phosphate hydroxyl groups is replaced by an amino group. This modification tempers the dianionic charge of the phosphate group, creating a less polar molecule with potentially altered cell penetration capabilities and enzymatic interactions.[2] Its synthesis, while conceptually straightforward, presents several challenges inherent to nucleoside chemistry:

  • Regioselectivity: The starting material, adenosine, possesses multiple reactive hydroxyl groups (2', 3', and 5') and amino groups. The synthesis must selectively target the 5'-phosphate group without affecting other sites.

  • Activation of the Phosphate: The phosphate moiety of AMP is a poor leaving group and must be chemically activated to facilitate nucleophilic attack by ammonia.

  • Lability: The glycosidic and phosphoramidate bonds can be sensitive to harsh reaction conditions, particularly acidic or strongly basic environments.

To address these challenges, the strategy outlined in this guide employs a well-established method for phosphate activation: the formation of a phosphorimidazolide intermediate (ImpA).[3][4][5] This approach, often referred to as the "Todd-Atherton" reaction, provides a stable yet sufficiently reactive intermediate for the subsequent ammonolysis step.

The overall synthetic workflow is depicted below.

G AMP Adenosine 5'-Monophosphate (AMP) Activation Activation Reagents (PPh₃, (PyS)₂, Imidazole) ImpA Intermediate: Adenosine 5'-phosphorimidazolide (ImpA) Activation->ImpA Formation of activated intermediate Ammonia Aqueous Ammonia (Nucleophile) ImpA->Ammonia Nucleophilic Attack Product_FreeAcid AMP-NH₂ (Free Acid) Purification Precipitation & Washing Product_FreeAcid->Purification Final_Product Final Product: AMP-NH₂ Sodium Salt Purification->Final_Product Salt Formation (NaOH)

Caption: High-level workflow for the synthesis of AMP-NH₂ Sodium Salt.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of activated nucleotide intermediates.[3][4] All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a fume hood.

Materials and Reagents

A summary of the required reagents is provided in the table below. It is critical to use anhydrous solvents to prevent premature hydrolysis of the activated intermediate.

ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq. (Typical)Purpose
Adenosine 5'-monophosphate (AMP)61-19-8347.221.0Starting Material
Triphenylphosphine (PPh₃)603-35-0262.292.0Activating Agent (Forms Phosphonium intermediate)
2,2'-Dipyridyldisulfide ((PyS)₂)2127-03-9220.302.0Oxidant for PPh₃
Imidazole288-32-468.085.0Activating Nucleophile (Forms Imidazolide)
Triethylamine (TEA)121-44-8101.195.0Base (Scavenges HCl byproduct)
Anhydrous Dimethylformamide (DMF)68-12-273.09-Solvent
Ammonium Hydroxide (28-30% NH₃)1336-21-635.04Large ExcessNitrogen Source for Ammonolysis
Sodium Perchlorate (NaClO₄)7601-89-0122.44-Precipitating Agent
Acetone67-64-158.08-Washing Solvent
Anhydrous Ethyl Ether60-29-774.12-Washing Solvent
Sodium Hydroxide (NaOH)1310-73-240.00~1.0Salt Formation
Step-by-Step Procedure

PART A: Synthesis of Adenosine 5'-phosphorimidazolide (ImpA) Intermediate

  • Preparation of AMP Solution: In a 100 mL round-bottom flask, dissolve 1.0 eq of Adenosine 5'-monophosphate (e.g., 174 mg, 0.5 mmol) in 15 mL of anhydrous DMF. Gentle warming may be required for full dissolution. Keep a small aliquot for TLC analysis.[3][4]

  • Preparation of Activating Solution: In a separate 100 mL beaker or flask, dissolve triphenylphosphine (2.0 eq, 262 mg, 1.0 mmol), 2,2'-dipyridyldisulfide (2.0 eq, 220 mg, 1.0 mmol), and imidazole (5.0 eq, 170 mg, 2.5 mmol) in 15 mL of anhydrous DMF. Add triethylamine (5.0 eq, 0.35 mL, 2.5 mmol) to this mixture. Stir until all solids have dissolved.[3][4]

  • Activation Reaction: Add the AMP solution dropwise to the vigorously stirred activating solution at room temperature.

  • Reaction Monitoring: Cover the beaker and allow the reaction to stir for 2-4 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using cellulose plates and a developing system of 1M ammonium acetate:ethanol (1:1). The product, ImpA, should have a higher Rf value than the starting AMP.

PART B: Ammonolysis and Conversion to Sodium Salt

  • Ammonolysis: Cool the reaction mixture from Part A in an ice bath. While stirring vigorously, slowly add 10 mL of concentrated ammonium hydroxide (28-30%). A precipitate may form. Allow the mixture to stir in the ice bath for 30 minutes and then at room temperature for an additional 2 hours.

  • Precipitation of Product: In a large beaker, prepare a precipitation solution containing sodium perchlorate (1.1 g, 9 mmol), 115 mL of acetone, and 55 mL of anhydrous ethyl ether.[3] Add the reaction mixture dropwise into this vigorously stirred solution. A fine white precipitate of the product should form immediately.

  • Isolation: Let the precipitate settle for 1 hour. Decant the supernatant. Transfer the remaining suspension to centrifuge tubes.

  • Washing: Centrifuge the suspension (e.g., 10 min at 3000 x g). Discard the supernatant. Wash the pellet by resuspending it thoroughly in 15 mL of acetone, followed by centrifugation. Repeat this acetone wash. Perform a final wash with 15 mL of anhydrous ethyl ether.[4]

  • Drying: Dry the final white pellet overnight in a vacuum oven at 40°C to yield the phosphoramidate, likely as a mixed sodium/ammonium salt.

  • Final Salt Conversion (Optional but Recommended): For a pure sodium salt, dissolve the dried solid in a minimum amount of deionized water. Adjust the pH to ~7.5 with dilute NaOH. Lyophilize the solution to obtain the final this compound as a stable, white powder.

Chemical Principles and Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The synthesis proceeds through a well-defined pathway.

G cluster_activation Activation Step cluster_ammonolysis Ammonolysis Step AMP AMP-O⁻ Intermediate1 [AMP-O-P⁺Ph₃] AMP->Intermediate1 + 2 PySH + OPPh₃ PPh3 PPh₃ PPh3->Intermediate1 + 2 PySH + OPPh₃ PyS2 (PyS)₂ PyS2->Intermediate1 + 2 PySH + OPPh₃ ImpA ImpA Intermediate1->ImpA Imidazole Imidazole Imidazole->ImpA NH3 NH₃ ImpA->NH3 Product AMP-NH₂ NH3->Product Nucleophilic Attack - Imidazole

Caption: Simplified reaction mechanism for AMP-NH₂ synthesis.

  • Activation Causality: Triphenylphosphine (PPh₃) and 2,2'-dipyridyldisulfide ((PyS)₂) form a reactive complex. The phosphate oxygen of AMP attacks the phosphorus of PPh₃, which is oxidized by the disulfide, creating a highly reactive phosphonium intermediate [AMP-O-P⁺Ph₃]. This intermediate possesses an excellent leaving group (OPPh₃).

  • Role of Imidazole: Imidazole then acts as a nucleophile, attacking the activated phosphorus center and displacing the triphenylphosphine oxide. This forms the Adenosine 5'-phosphorimidazolide (ImpA). This intermediate is significantly more stable than the initial phosphonium species, allowing for isolation if needed, yet it is reactive enough for the subsequent step. The imidazole moiety is now the leaving group.

  • Nucleophilic Displacement: Ammonia (NH₃) is a potent nucleophile that readily attacks the electrophilic phosphorus atom of the ImpA intermediate. This attack displaces the imidazole ring, forming the desired P-N bond of the phosphoramidate.[6] Using a large excess of ammonia drives this reaction to completion.

  • Purification and Salt Form: The choice of acetone and ether for precipitation is based on the high polarity of the product, which is insoluble in these organic solvents, while the organic byproducts (e.g., triphenylphosphine oxide, pyridine-2-thione) remain in solution.[3][4] The final conversion to the pure sodium salt ensures higher stability and consistent formulation for biological assays.

Characterization and Quality Control

To ensure the integrity of the synthesized compound, the following analytical methods are recommended:

  • ³¹P NMR: This is the most definitive technique. Adenosine 5'-monophosphoramidate should exhibit a characteristic singlet in the ³¹P NMR spectrum, with a chemical shift distinct from that of the starting AMP and any phosphate byproducts.

  • ¹H NMR: Confirms the presence of the adenosine scaffold and can show shifts in the protons near the 5'-position upon modification.

  • Mass Spectrometry (ESI-MS): Provides the molecular weight of the product, confirming the successful addition of the amino group. The expected mass for the free acid (C₁₀H₁₅N₆O₆P) is 346.24 g/mol .

  • HPLC: Can be used to assess purity. A reversed-phase C18 column with a suitable buffer system (e.g., triethylammonium acetate or phosphate buffer with an acetonitrile gradient) can effectively separate the product from the starting material and impurities.

Conclusion

This guide presents a robust and well-rationalized protocol for the synthesis of this compound. By leveraging a two-step strategy involving a stable phosphorimidazolide intermediate, the method provides a reliable pathway to a high-purity product. The detailed explanation of the underlying chemical principles, coupled with step-by-step instructions and characterization guidance, equips researchers with the necessary tools to successfully synthesize this valuable biochemical probe for applications in drug discovery and molecular biology.

References

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries . ResearchGate. Available at: [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries . MDPI. Available at: [Link]

  • Phosphoramidite Chemistry for DNA Synthesis . Twist Bioscience. Available at: [Link]

  • An Improved Procedure for the Synthesis of Nucleoside Phosphoramidates . ACS Publications - Organic Process Research & Development. Available at: [Link]

  • Adenosine 5′-monophosphoramidate (sodium) . Crispr Update. Available at: [Link]

  • Template-directed synthesis with adenosine-5'-phosphorimidazolide . PubMed. Available at: [Link]

  • Adenosine 5'-Monophosphoramidate (Sodium Salt) . Veeprho. Available at: [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity . PubMed Central. Available at: [Link]

  • Preparation of adenosine nucleotide derivatives suitable for affinity chromatography . PubMed. Available at: [Link]

Sources

Whitepaper: A Multi-technique Approach to the Definitive Structure Elucidation of Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical and Research Sectors

Abstract

The transition of nucleotide analogues from research curiosities to therapeutic agents and critical biochemical tools necessitates an unimpeachable understanding of their molecular structure. Adenosine 5'-monophosphoramidate (AMP-NH₂) sodium salt, a key analogue of adenosine monophosphate (AMP), presents unique analytical challenges due to its characteristic phosphoramidate (P-N) bond. This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this molecule. We move beyond a simple recitation of techniques, instead detailing a self-validating analytical workflow that integrates Mass Spectrometry (MS), multi-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. Each step is rationalized to explain the causality behind experimental choices, ensuring researchers, scientists, and drug development professionals can establish a molecule's identity and purity with the highest degree of confidence, meeting both scientific and regulatory standards.

Introduction: The Imperative for Unambiguous Characterization

Adenosine 5'-monophosphoramidate is an analogue of the ubiquitous nucleotide AMP, where a non-bridging oxygen atom in the phosphate group is replaced by a nitrogen atom. This seemingly minor substitution profoundly alters the molecule's chemical properties, including its susceptibility to hydrolysis and its potential interactions with biological targets.[1] For drug development professionals, confirming the precise structure—including the location of the phosphoramidate moiety and the integrity of the adenosine scaffold—is not merely an academic exercise. It is a foundational requirement for ensuring product safety, efficacy, and consistency.

Regulatory bodies demand absolute certainty in molecular structure. Any ambiguity can mask the presence of critical impurities or incorrect isomers, leading to failed batches, misinterpreted biological data, or adverse clinical outcomes. Therefore, a robust, multi-pronged analytical strategy is essential. This guide presents such a strategy, where each technique provides orthogonal data that, when combined, converges to a single, irrefutable structural assignment.

Foundational Properties and Initial Assessment

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule is critical.

  • Molecular Formula: C₁₀H₁₄N₆NaO₆P[2]

  • Molecular Weight: 368.22 g/mol (Sodium Salt)[2]

  • CAS Number: 102029-68-5[2][3]

The core structure consists of an adenine base, a D-ribose sugar, and a 5'-phosphoramidate group. The stability of the P-N bond is a key consideration; AMP-NH₂ is generally stable in neutral solutions but can be susceptible to hydrolysis under acidic or basic conditions, which must be considered during sample preparation and storage.[4][5] Standard AMP, for comparison, is stable for extended periods when refrigerated in solution.[4]

The Integrated Analytical Workflow

No single technique can provide a complete structural picture. We employ a logical, sequential workflow where each step builds upon the last, progressively refining our understanding from basic identity to precise three-dimensional architecture. This integrated approach ensures that the final structure is validated by multiple, independent lines of evidence.

G cluster_0 Initial Identity cluster_1 Connectivity & Isomerism cluster_2 Definitive 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ³¹P, 2D) (Atomic Connectivity) MS->NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Bonds XRAY X-ray Crystallography (Spatial Arrangement) NMR->XRAY Defines Covalent Structure CONF Validated Structure NMR->CONF Cross-validates XRAY->CONF Provides Absolute Proof G cluster_adenine Adenine cluster_ribose Ribose cluster_phosphoramidate Phosphoramidate H8 H8 C1_prime C1' H8->C1_prime HMBC H2 H2 P31 ³¹P H1_prime H1' H1_prime->H8 NOE (Proximity) H5_prime H5' H5_prime->P31 HMBC

Sources

An In-Depth Technical Guide to the Mechanism of Action of Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-monophosphoramidate sodium salt (AMPN) is a synthetic analog of adenosine 5'-monophosphate (AMP) characterized by the substitution of a hydroxyl group in the phosphate moiety with an amino group. This modification confers unique biochemical properties that distinguish it from its parent molecule, primarily its significant impact on intracellular cyclic AMP (cAMP) accumulation.[1] This technical guide provides a comprehensive analysis of the putative mechanisms of action of AMPN, drawing upon established principles of purinergic signaling and nucleotide analog biochemistry. We will explore its potential roles as a stable AMP analog, a prodrug of adenosine, and a modulator of key enzymes in the cAMP signaling cascade, namely adenylyl cyclases and phosphodiesterases. This document is intended to serve as a foundational resource for researchers investigating the therapeutic and research applications of this intriguing molecule.

Introduction: The Significance of a Modified Nucleotide

Adenosine 5'-monophosphate (AMP) is a cornerstone of cellular metabolism and signaling.[2] As a fundamental component of ATP, it is central to energy transfer. Furthermore, through its conversion to adenosine and cAMP, it modulates a vast array of physiological processes, including neurotransmission, cardiovascular function, and inflammation.[2][3] The inherent lability of the phosphoester bond in AMP to enzymatic hydrolysis, however, can limit its utility as a pharmacological tool.[4]

Adenosine 5'-monophosphoramidate (AMPN) represents a strategic modification of the AMP structure. The replacement of an oxygen atom with a nitrogen atom in the phosphate group to form a phosphoramidate bond introduces a degree of stability against enzymatic cleavage by certain phosphatases and nucleotidases.[4] This increased persistence allows for a more sustained interaction with cellular targets, making AMPN a valuable probe for dissecting purinergic signaling pathways and a potential therapeutic agent in its own right. The primary observed biological effect of AMPN is a marked increase in intracellular cAMP levels, a second messenger that governs a multitude of cellular responses.[1] Understanding the precise mechanism by which AMPN achieves this is paramount for its rational application in research and drug development.

Unraveling the Mechanism: Four Plausible Pathways

The elevation of intracellular cAMP by AMPN can be attributed to one or a combination of the following mechanisms. The subsequent sections will delve into the evidence and rationale supporting each hypothesis.

  • Pathway 1: Prodrug Hypothesis - AMPN is hydrolyzed extracellularly to AMP and/or adenosine, which then activate their respective signaling pathways.

  • Pathway 2: Adenylyl Cyclase Activation - AMPN directly stimulates the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

  • Pathway 3: Phosphodiesterase Inhibition - AMPN inhibits the activity of phosphodiesterases (PDEs), the enzymes that catalyze the breakdown of cAMP.

  • Pathway 4: Adenosine Receptor Modulation - AMPN acts as a direct ligand for adenosine receptors, influencing adenylyl cyclase activity.

Below is a conceptual diagram illustrating these potential mechanisms of action.

AMPN_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AMPN_ext AMPN AMP_ext AMP AMPN_ext->AMP_ext Ectonucleotidase (e.g., CD73) [Hypothesis 1] AR Adenosine Receptor AMPN_ext->AR Direct Agonist/Antagonist? [Hypothesis 4] AC Adenylyl Cyclase (AC) AMPN_ext->AC Direct Activation? [Hypothesis 2] PDE Phosphodiesterase (PDE) AMPN_ext->PDE Direct Inhibition? [Hypothesis 3] Ado_ext Adenosine AMP_ext->Ado_ext Ecto-5'- nucleotidase (CD73) [1] Ado_ext->AR Agonist [45] ENT Equilibrative Nucleoside Transporter (ENT) Ado_ext->ENT Uptake [48] AR->AC Gs activation (+) Gi inhibition (-) ENT->Ado_ext cAMP cAMP ATP ATP ATP->cAMP Synthesis cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation [34] AMP_int AMP PDE->AMP_int Hydrolysis [26] Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Putative mechanisms of action of this compound (AMPN).

Detailed Mechanistic Pathways and Experimental Validation

Pathway 1: The Prodrug Hypothesis

The most straightforward hypothesis posits that AMPN serves as a prodrug, being enzymatically converted to AMP or adenosine in the extracellular space. This conversion would be mediated by ectonucleotidases, such as CD73, which are responsible for the hydrolysis of extracellular AMP to adenosine.[5] The resulting adenosine would then activate Gs-coupled adenosine receptors (A2A and A2B), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[6]

Causality and Experimental Rationale: The phosphoramidate bond in AMPN may be more resistant to hydrolysis by some phosphatases compared to the phosphoester bond in AMP, potentially leading to a slower, more sustained release of adenosine.[4] This controlled conversion could be advantageous in therapeutic contexts, providing prolonged receptor activation while minimizing off-target effects from a large bolus of adenosine.

Experimental Protocol: Assessing Extracellular Conversion and Adenosine Receptor Dependence

This workflow aims to determine if the effect of AMPN on cAMP accumulation is dependent on its conversion to adenosine and subsequent activation of adenosine receptors.

Prodrug_Hypothesis_Workflow start Start: Culture cells expressing A2A or A2B adenosine receptors step1 Treat cells with AMPN in the presence or absence of: - CD73 inhibitor (e.g., APCP) - Adenosine receptor antagonist  (e.g., theophylline) start->step1 step2 Incubate for a defined period step1->step2 step3 Lyse cells and measure intracellular cAMP levels (e.g., HTRF or ELISA) step2->step3 decision Is the AMPN-induced cAMP increase attenuated by the inhibitors? step3->decision conclusion1 Conclusion: The effect of AMPN is likely mediated by its conversion to adenosine and subsequent receptor activation. decision->conclusion1 Yes conclusion2 Conclusion: AMPN may act through a different, direct mechanism. decision->conclusion2 No

Caption: Experimental workflow to test the prodrug hypothesis of AMPN action.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing a Gs-coupled adenosine receptor (A2A or A2B).

  • Inhibitor Pre-incubation: Pre-incubate the cells with either an ecto-5'-nucleotidase (CD73) inhibitor, such as α,β-methylene adenosine 5'-diphosphate (APCP), or a non-selective adenosine receptor antagonist, such as theophylline, for 30 minutes.[7]

  • AMPN Treatment: Add varying concentrations of AMPN to the cells and incubate for a predetermined time (e.g., 30 minutes).

  • cAMP Measurement: Terminate the reaction, lyse the cells, and quantify intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Compare the cAMP levels in cells treated with AMPN alone to those pre-treated with the inhibitors. A significant reduction in cAMP accumulation in the presence of the inhibitors would support the prodrug hypothesis.

Pathway 2 & 3: Direct Modulation of cAMP Metabolism

Alternatively, AMPN may bypass the need for conversion and directly interact with the enzymes that regulate cAMP levels.

  • Direct Activation of Adenylyl Cyclase: AMPN could act as an allosteric activator of adenylyl cyclase, enhancing its catalytic activity and leading to increased cAMP production from ATP. While adenosine and its analogs are known to modulate adenylyl cyclase activity via the P-site, this is typically an inhibitory action.[8] The unique structure of AMPN might confer an activating property.

  • Direct Inhibition of Phosphodiesterases (PDEs): AMPN could function as a competitive or non-competitive inhibitor of one or more PDE isoforms.[9] By preventing the degradation of cAMP to AMP, AMPN would cause an accumulation of the second messenger. The phosphoramidate moiety might mimic the transition state of the phosphodiester bond cleavage, leading to tight binding to the PDE active site.

Causality and Experimental Rationale: The structural similarity of AMPN to AMP, the product of PDE-mediated cAMP hydrolysis, makes it a plausible candidate for a PDE inhibitor. Direct activation of adenylyl cyclase is a less common mechanism for nucleotide analogs but cannot be ruled out without empirical testing.

Experimental Protocol: In Vitro Enzyme Activity Assays

This protocol outlines the direct testing of AMPN's effect on the activity of isolated adenylyl cyclase and phosphodiesterase enzymes.

Adenylyl Cyclase Activity Assay:

  • Enzyme Source: Prepare membrane fractions containing adenylyl cyclase from a suitable cell line or tissue.

  • Reaction Mixture: Set up a reaction mixture containing the membrane preparation, ATP (the substrate), and a buffer system.

  • AMPN Addition: Add varying concentrations of AMPN to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • cAMP Quantification: Stop the reaction and measure the amount of cAMP produced.[10] An increase in cAMP formation in the presence of AMPN would indicate direct activation.

Phosphodiesterase Inhibition Assay:

  • Enzyme Source: Use purified recombinant PDE isoforms (e.g., PDE4, PDE5) for specificity analysis.

  • Reaction Mixture: Prepare a reaction mixture containing the PDE enzyme, a known concentration of cAMP (the substrate), and a suitable buffer.

  • AMPN Addition: Add a range of AMPN concentrations to the mixture.

  • Incubation: Allow the enzymatic reaction to proceed for a set time at 37°C.

  • Product Measurement: Terminate the reaction and quantify the amount of AMP produced (or the remaining cAMP).[11] A decrease in AMP formation with increasing AMPN concentration would demonstrate PDE inhibition.

Data Presentation: Quantitative Analysis of Enzyme Modulation

The results of these assays can be summarized in the following table format:

Enzyme TargetAMPN Concentration% Change in Activity (Mean ± SD)IC50 / EC50 (µM)
Adenylyl Cyclase0.1 µM
1 µM
10 µM
Phosphodiesterase 40.1 µM
1 µM
10 µM
Phosphodiesterase 50.1 µM
1 µM
10 µM
Pathway 4: Direct Adenosine Receptor Ligation

It is also conceivable that AMPN acts as a direct agonist or antagonist at one or more of the four adenosine receptor subtypes (A1, A2A, A2B, A3). While adenosine is the canonical ligand, studies have shown that AMP can directly activate the A1 adenosine receptor.[12] The phosphoramidate modification in AMPN could alter its binding affinity and efficacy at these receptors. Direct activation of Gs-coupled A2A or A2B receptors would lead to cAMP accumulation, while activation of Gi-coupled A1 or A3 receptors would inhibit adenylyl cyclase and decrease cAMP levels.[6]

Causality and Experimental Rationale: The purine core of AMPN is identical to that of adenosine, making it a candidate for adenosine receptor binding. The altered phosphate group could influence receptor subtype selectivity and functional activity (agonist vs. antagonist).

Experimental Protocol: Radioligand Binding and Functional Assays

This protocol is designed to assess the direct interaction of AMPN with adenosine receptors and its functional consequences.

Radioligand Binding Assay:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing each of the four human adenosine receptor subtypes.

  • Competitive Binding: Incubate the membranes with a known radiolabeled antagonist for each receptor subtype in the presence of increasing concentrations of unlabeled AMPN.

  • Separation and Counting: Separate the bound and free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the Ki (inhibitory constant) of AMPN for each receptor subtype. A low Ki value indicates high binding affinity.

Functional Receptor Assay (cAMP Measurement):

  • Cell Culture: Use cell lines expressing individual adenosine receptor subtypes.

  • Agonist Mode: Treat the cells with varying concentrations of AMPN and measure cAMP accumulation. An increase in cAMP in cells expressing A2A or A2B receptors, or a decrease in forskolin-stimulated cAMP in cells expressing A1 or A3 receptors, would indicate agonist activity.

  • Antagonist Mode: Pre-incubate the cells with AMPN before adding a known adenosine receptor agonist. A rightward shift in the agonist's dose-response curve would indicate antagonist activity.

Synthesis and Physicochemical Properties

The synthesis of Adenosine 5'-monophosphoramidate is typically achieved through the phosphoramidite chemistry approach.[13] This involves the reaction of a protected adenosine nucleoside with a phosphitylating agent, followed by oxidation and deprotection steps. The sodium salt form enhances its solubility and stability for experimental use.

Physicochemical Data Summary:

PropertyValueReference
Molecular FormulaC10H14N6NaO6P[1]
Molecular Weight368.22 g/mol [1]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in DMSO (≥ 25 mg/mL)[1]
Storage-20°C, under nitrogen, away from moisture[1]

Conclusion and Future Directions

This compound is a valuable chemical tool with a pronounced effect on intracellular cAMP signaling. While the precise mechanism of action remains to be definitively elucidated, the available evidence points towards a multi-faceted interaction with the purinergic signaling network. The most probable mechanisms involve either its function as a stable, slowly metabolized prodrug of adenosine or a direct inhibitory action on phosphodiesterases. A direct interaction with adenylyl cyclase or adenosine receptors is also possible and warrants further investigation.

Future research should focus on head-to-head comparisons of AMPN with AMP and non-hydrolyzable AMP analogs in the described experimental systems. Elucidating the enzymatic stability of the phosphoramidate bond in various biological matrices will be crucial for understanding its pharmacokinetic and pharmacodynamic properties. Ultimately, a comprehensive understanding of AMPN's mechanism of action will unlock its full potential as a research tool and may pave the way for the development of novel therapeutics targeting the cAMP signaling pathway.

References

  • Olah, M. E., & Stiles, G. L. (1995). Adenosine receptor subtypes: characterization and therapeutic regulation. Annual review of pharmacology and toxicology, 35(1), 581-606.
  • Yegutkin, G. G. (2008). Nucleotide-and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1783(5), 673-694.
  • Beavo, J. A., & Brunton, L. L. (2002). Cyclic nucleotide research -- still expanding after half a century. Nature reviews Molecular cell biology, 3(9), 710-718.
  • Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.
  • Corbin, J. D., & Francis, S. H. (2002). Cyclic GMP phosphodiesterase-5: target of sildenafil. Journal of Biological Chemistry, 277(34), 30439-30442.
  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Johnson, R. A., & Shoshani, I. (1990). Tissue levels, source, and regulation of 3'-AMP: an intracellular inhibitor of adenylyl cyclases. Molecular pharmacology, 38(6), 848-853.
  • Blackburn, G. M., & Gait, M. J. (Eds.). (1996). Nucleic acids in chemistry and biology. Oxford University Press.
  • Holien, J., & Slattery, C. (2018). AMP and adenosine are both ligands for adenosine 2B receptor signaling. Bioorganic & medicinal chemistry letters, 28(2), 143-147.
  • Wierzchowski, J., & Shugar, D. (1982). Synthesis and physicochemical and enzymatic properties of 2'-deoxy-2'-amino-and 2'-deoxy-2'-acetamido-adenosine and -cytidine and their 5'-mono-and pyrophosphates. European Journal of Biochemistry, 124(3), 459-467.
  • Salomon, Y., Londos, C., & Rodbell, M. (1974). A highly sensitive adenylate cyclase assay. Analytical biochemistry, 58(2), 541-548.
  • Riether, D., & Kallus, C. (2007). α, β-Methylene-ADP (AOPCP). In xPharm: The Comprehensive Pharmacology Reference (pp. 1-4). Elsevier.
  • Zimmermann, H. (1992). 5'-Nucleotidase: molecular structure and functional aspects. Biochemical Journal, 285(Pt 2), 345.
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34.
  • Zylka, M. J. (2012). AMP is an adenosine A1 receptor agonist. Journal of Biological Chemistry, 287(8), 5245-5253.
  • Cho, S. Y., Polster, J., Engles, J. M., Hilton, J., Abraham, E. H., & Wahl, R. L. (2006). In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism. Journal of Nuclear Medicine, 47(5), 837-845.
  • PubChem. (n.d.). Adenosine 5'-phosphoramidate. Retrieved from [Link]

  • Drummond, G. I., & Perrott-Yee, S. (1961). Enzymatic hydrolysis of adenosine 3', 5'-phosphoric acid. Journal of Biological Chemistry, 236(4), 1126-1129.
  • D'Alise, A. M., & Beavo, J. A. (2011). Adenylate kinase-catalyzed reaction of AMP in pieces: enzyme activation for phosphoryl transfer to phosphite dianion. Biochemistry, 50(49), 10636-10644.
  • Scott, J. D., & Santana, L. F. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Molecular Neuroscience, 15, 963503.
  • Wikipedia. (n.d.). Phosphodiesterase inhibitor. Retrieved from [Link]

  • Gantner, F., & Beavo, J. A. (2023). Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase. Biochemistry, 62(15), 2265-2274.
  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.
  • Wikipedia. (n.d.). Phosphodiesterase. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ectonucleotidase – Knowledge and References. Retrieved from [Link]

  • St-Hilaire, M., & Stagg, J. (2024). Adenosine uptake through the nucleoside transporter ENT1 suppresses antitumor immunity and T-cell pyrimidine synthesis. Cancer Research, 84(4), 525-538.
  • Wikipedia. (n.d.). Cyclic adenosine monophosphate. Retrieved from [Link]

  • Fio. (2024). A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis.
  • Bell, J. D., & Brunton, L. L. (1986). Potent Gi-mediated inhibition of adenylyl cyclase by a phosphonate analog of monooleylphosphatidate. Journal of Biological Chemistry, 261(27), 12643-12648.
  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • Souness, J. E., & Rao, S. (1997). A short review on structure and role of cyclic-3', 5'-adenosine monophosphate-specific phosphodiesterase 4 as a treatment tool. Journal of medicinal chemistry, 40(1), 11-18.
  • Flannery, E. L., & Fidock, D. A. (2024). Inhibitors of malaria parasite cyclic nucleotide phosphodiesterases block asexual blood-stage development and mosquito transmission.
  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine and adenosine receptors: newer therapeutic perspective. Pharmacological reviews, 68(3), 886-902.
  • Tsai, M. D., & Chang, S. L. (1981). Stereochemistry of the hydrolysis of adenosine 5'-thiophosphate catalyzed by venom 5'-nucleotidase. Journal of the American Chemical Society, 103(2), 463-465.
  • Wang, Y., & Ji, H. (2024). Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach.
  • Li, Y., & Wu, J. (2025). Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation. Journal of Visualized Experiments, (207), e66329.
  • Robson, S. C., Sévigny, J., & Zimmermann, H. (2006). Physiological roles for ecto-5'-nucleotidase (CD73). Purinergic signalling, 2(2), 387-402.
  • Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

  • Iwatsubo, K., & Ishikawa, Y. (2005). Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling. Endocrine journal, 52(3), 273-280.
  • Post, S. R., & Hammond, H. K. (1996). An enzymatic fluorometric assay for adenylate cyclase activity. Analytical biochemistry, 241(1), 10-14.
  • St-Hilaire, M., & Stagg, J. (2025). Adenosine Uptake through the Nucleoside Transporter ENT1 Suppresses Antitumor Immunity and T-cell Pyrimidine Synthesis. Cancer Research, 85(4), 525-538.
  • Shoshani, I., Laux, W. H., Périgaud, C., Gosselin, G., & Johnson, R. A. (1999). Inhibition of adenylyl cyclase by acyclic nucleoside phosphonate antiviral agents. Journal of Biological Chemistry, 274(49), 34742-34744.
  • Al-Attas, F. A., & Al-Yahya, M. A. (2015). Exploring adenosine receptor ligands: potential role in the treatment of cardiovascular diseases. Molecules, 20(12), 21545-21565.

Sources

An In-Depth Technical Guide to the Biological Activity of Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-monophosphoramidate, a naturally occurring analog of adenosine 5'-monophosphate (AMP), is emerging as a molecule of significant interest in cellular signaling. This technical guide provides a comprehensive overview of the known biological activities of its sodium salt, delving into its mechanism of action, metabolic pathways, and potential as a research tool and therapeutic lead. We will explore its demonstrated effects on cyclic AMP (cAMP) accumulation in mammalian cells and its role as a signaling molecule in plants, supported by detailed experimental insights and protocols. This document is intended to serve as a foundational resource for researchers investigating purinergic signaling and developing novel modulators of nucleotide-based pathways.

Introduction: The Significance of the Phosphoramidate Modification

Adenosine 5'-monophosphoramidate is a derivative of AMP where a nitrogen atom replaces one of the oxygen atoms in the phosphate group, forming a phosphoramidate bond (P-N). This seemingly subtle alteration has profound implications for the molecule's chemical and biological properties. The phosphoramidate bond exhibits different stability and reactivity compared to the phosphate ester bond (P-O) found in AMP, potentially rendering it resistant to certain phosphatases while making it a substrate for a distinct class of enzymes.

This guide will dissect the biological consequences of this modification, focusing on the sodium salt of Adenosine 5'-monophosphoramidate for its utility in biological assays.

Core Biological Activity: Modulation of Cyclic AMP Levels

The most well-documented biological effect of Adenosine 5'-monophosphoramidate in mammalian systems is its ability to stimulate the accumulation of cyclic AMP (cAMP), a critical second messenger involved in a vast array of cellular processes.

Evidence from Epidermal Tissue Studies

A seminal study by Iizuka and colleagues in 1976 provided the first direct evidence of this activity. Their work on pig skin (epidermis) slices demonstrated that Adenosine 5'-monophosphoramidate significantly increased cAMP levels, an effect that was markedly potentiated by the phosphodiesterase inhibitor papaverine[1]. In contrast, adenosine 5'-monosulfate was ineffective, highlighting the specificity of the phosphoramidate structure[1].

The study also offered initial insights into the mechanism. Theophylline, a known non-selective adenosine receptor antagonist, was found to block the cAMP accumulation induced by adenosine and other adenine nucleotides[1]. This suggests that Adenosine 5'-monophosphoramidate likely exerts its effects through interaction with cell surface adenosine receptors.

Postulated Mechanism of Action: Adenosine Receptor Interaction

Adenosine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. The stimulation of A2A and A2B receptors leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][3].

Based on the findings of Iizuka et al., it is hypothesized that Adenosine 5'-monophosphoramidate acts as an agonist at A2A or A2B adenosine receptors. The phosphoramidate moiety may influence the binding affinity and efficacy of the molecule at these receptors compared to adenosine or AMP.

Diagram: Proposed Signaling Pathway of Adenosine 5'-monophosphoramidate

Adenosine 5'-monophosphoramidate Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AMP-NH2 Adenosine 5'- monophosphoramidate AR Adenosine Receptor (A2A/A2B) AMP-NH2->AR Binds G_protein G Protein (Gs) AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Proposed signaling pathway for Adenosine 5'-monophosphoramidate.

Enzymatic Stability and Metabolism: The Role of HIT Proteins

A critical aspect of the biological activity of Adenosine 5'-monophosphoramidate is its stability in the cellular environment. The phosphoramidate bond is known to be susceptible to cleavage by a specific class of enzymes known as histidine triad nucleotide-binding (HIT) proteins[4].

HIT Proteins: The Adenosine 5'-monophosphoramidases

HIT proteins, such as HINT1, function as adenosine 5'-monophosphoramidases, catalyzing the hydrolysis of the P-N bond in phosphoramidate substrates[4]. This enzymatic activity suggests that the cellular concentration and, consequently, the signaling duration of Adenosine 5'-monophosphoramidate can be actively regulated.

The susceptibility of Adenosine 5'-monophosphoramidate to HIT-mediated hydrolysis contrasts with the degradation of AMP by ecto-5'-nucleotidases (CD73), which cleave the phosphate ester bond to produce adenosine. This differential metabolism could lead to distinct spatiotemporal signaling profiles for the two molecules.

Implications for Drug Development

The enzymatic machinery controlling the levels of Adenosine 5'-monophosphoramidate presents both challenges and opportunities for drug development. On one hand, rapid degradation by HIT proteins could limit its therapeutic efficacy. On the other hand, the development of phosphoramidate analogs resistant to HIT hydrolysis or, conversely, inhibitors of HIT enzymes could be explored as strategies to prolong its signaling effects.

Diagram: Comparative Metabolism of AMP and Adenosine 5'-monophosphoramidate

Metabolism Comparison AMP Adenosine 5'-monophosphate (AMP) CD73 Ecto-5'-nucleotidase (CD73) AMP->CD73 Substrate AMP-NH2 Adenosine 5'-monophosphoramidate HIT HIT Proteins (e.g., HINT1) AMP-NH2->HIT Substrate Adenosine Adenosine CD73->Adenosine Produces Pi Inorganic Phosphate CD73->Pi Produces Adenosine_2 Adenosine HIT->Adenosine_2 Produces Ammonia Ammonia HIT->Ammonia Produces

Caption: Differential enzymatic degradation pathways.

Broader Biological Significance: A Signaling Molecule in Plants

Recent research has expanded the known biological roles of Adenosine 5'-monophosphoramidate beyond mammalian systems. A 2015 study by Guranowski and colleagues demonstrated that exogenous application of this nucleotide to Arabidopsis thaliana seedlings acts as a signaling molecule[5].

Induction of Phenylpropanoid and Salicylic Acid Metabolism

The study revealed that Adenosine 5'-phosphoramidate treatment led to the activation of key genes in the phenylpropanoid pathway, including phenylalanine:ammonia lyase, 4-coumarate:coenzyme A ligase, and chalcone synthase[5]. This resulted in the accumulation of downstream products such as lignins and anthocyanins. Furthermore, the expression of isochorismate synthase was induced, leading to an increase in salicylic acid, a critical plant defense hormone[5].

These findings strongly suggest that Adenosine 5'-monophosphoramidate can function as a signaling molecule in plants, potentially involved in growth, development, and stress responses. The fact that a synthetic analog, adenosine 5'-phosphofluoridate, elicited similar effects further supports the specific signaling role of this class of molecules[5].

Experimental Protocols and Methodologies

The following section provides generalized protocols for investigating the biological activity of Adenosine 5'-monophosphoramidate sodium salt. These should be optimized for specific cell types and experimental conditions.

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the effect of Adenosine 5'-monophosphoramidate on intracellular cAMP levels in cultured cells.

Materials:

  • Cell line of interest (e.g., HEK293T, CHO-K1)

  • Cell culture medium and supplements

  • This compound (ensure high purity)

  • Phosphodiesterase inhibitor (e.g., IBMX, papaverine)

  • Positive control (e.g., Forskolin, a direct adenylyl cyclase activator)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA, HTRF)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells with a serum-free medium or a suitable buffer (e.g., HBSS). Add fresh serum-free medium containing a phosphodiesterase inhibitor and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

  • Treatment: Prepare serial dilutions of this compound in the medium containing the phosphodiesterase inhibitor. Add the different concentrations of the compound, along with positive and negative controls, to the respective wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

  • Cell Lysis: Aspirate the treatment medium and add the lysis buffer provided with the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.

  • cAMP Quantification: Perform the cAMP assay on the cell lysates according to the kit manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample and plot the results as a function of the concentration of Adenosine 5'-monophosphoramidate.

Diagram: Workflow for cAMP Accumulation Assay

cAMP Assay Workflow Start Start Seed_Cells 1. Seed Cells in Multi-well Plate Start->Seed_Cells Pre-incubation 2. Pre-incubate with Phosphodiesterase Inhibitor Seed_Cells->Pre-incubation Treatment 3. Treat with Adenosine 5'- monophosphoramidate Pre-incubation->Treatment Incubation 4. Incubate at 37°C Treatment->Incubation Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis cAMP_Quantification 6. Quantify cAMP (e.g., ELISA) Cell_Lysis->cAMP_Quantification Data_Analysis 7. Analyze Data and Plot Dose-Response Curve cAMP_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the in vitro cAMP accumulation assay.

Quantitative Data Summary

Compound Biological System Observed Effect Potentiator/Inhibitor Reference
Adenosine 5'-monophosphoramidatePig Epidermal SlicesSignificant increase in cAMPPotentiated by PapaverineIizuka et al., 1976[1]
Adenosine & Adenine NucleotidesPig Epidermal SlicesIncreased cAMPInhibited by TheophyllineIizuka et al., 1976[1]
Adenosine 5'-monophosphoramidateArabidopsis thaliana seedlingsActivation of phenylpropanoid and salicylic acid pathway genesNot ApplicableGuranowski et al., 2015[5]
Adenosine 5'-phosphofluoridateArabidopsis thaliana seedlingsSimilar activation of phenylpropanoid and salicylic acid pathwaysNot ApplicableGuranowski et al., 2015[5]

Future Directions and Unanswered Questions

The study of Adenosine 5'-monophosphoramidate is still in its nascent stages, with many questions remaining to be answered. Future research should focus on:

  • Receptor Subtype Specificity: Identifying the specific adenosine receptor subtype(s) that mediate the effects of Adenosine 5'-monophosphoramidate is crucial. This can be achieved through binding assays and functional studies using cell lines expressing individual receptor subtypes, as well as the use of selective antagonists.

  • In Vivo Efficacy and Pharmacokinetics: The biological activity of this compound needs to be evaluated in animal models to understand its in vivo efficacy, pharmacokinetics, and potential therapeutic applications.

  • Cellular Uptake and Transport: The mechanisms by which Adenosine 5'-monophosphoramidate enters cells, if at all, are unknown. Investigating its interaction with nucleoside transporters is an important area for future research.

  • Interaction with Other Purinergic Signaling Components: The interplay between Adenosine 5'-monophosphoramidate and other components of the purinergic signaling network, such as ATP, ADP, and adenosine, needs to be elucidated.

  • Development of More Stable Analogs: The synthesis and biological evaluation of analogs with modified phosphoramidate linkages could lead to the development of more stable and potent research tools and therapeutic agents.

Conclusion

This compound is a biologically active nucleotide with demonstrated effects on cAMP signaling in mammalian cells and as a signaling molecule in plants. Its unique phosphoramidate bond confers distinct metabolic and potentially receptor-interactive properties compared to its close relative, AMP. While our understanding of this molecule is still developing, the existing evidence points to its potential as a valuable tool for dissecting purinergic signaling pathways and as a starting point for the design of novel therapeutics targeting these pathways. Further research into its specific molecular targets and in vivo effects is warranted to fully uncover its biological significance and therapeutic potential.

References

  • Medicosis Perfectionalis. (2020). cAMP - ATP, ADP, cAMP - Adenylate cyclase - Protein Kinase A - G-protein, Cell Signaling - Physio. YouTube. Available at: [Link]

  • Galli, J., & Varani, K. (2014). Adenosine and adenosine receptors: Newer therapeutic perspective. Indian Journal of Pharmacology, 46(5), 467. Available at: [Link]

  • Pruijssers, A. J., et al. (2020). The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. Chemistry – A European Journal, 26(62), 14149-14153. Available at: [Link]

  • Wikipedia. (n.d.). Cyclic adenosine monophosphate. Retrieved from [Link]

  • Guranowski, A., et al. (2015). Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings. Plant Physiology and Biochemistry, 94, 144-152. Available at: [Link]

  • Miles, D. L., & Henderson, J. F. (1975). Conformational basis for the activation of adenylate cyclase by adenosine. Journal of Theoretical Biology, 54(2), 289-303. Available at: [Link]

  • Iizuka, H., Adachi, K., Halprin, K. M., & Levine, V. (1976). Adenosine and adenine nucleotides stimulation of skin (epidermal) adenylate cyclase. Biochimica et Biophysica Acta (BBA) - General Subjects, 444(3), 685-693. Available at: [Link]

  • Weber, M. J., & Stanbridge, E. J. (1980). The relationship between adenosine 3':5'-cyclic monophosphate (cAMP) and interferon activity in mouse cells. Journal of General Virology, 48(2), 377-381. Available at: [Link]

  • Jurovcík, M., & Smrt, J. (1981). Inhibition of protein synthesis by exogenous A2'p5'A2'p5'A (2-5 A core) and its bis-phosphoramidate analog in intact mouse lymphocytes, hepatocytes and bone marrow cells. FEBS Letters, 133(1), 178-180. Available at: [Link]

  • Fredholm, B. B. (2010). Adenosine Receptors: The Contributions by John W. Daly. Journal of Caffeine Research, 1(1), 3-8. Available at: [Link]

  • Kajita, S., & Iizuka, H. (1987). Melittin-induced Alteration of Epidermal Adenylate Cyclase Responses. Acta Dermato-Venereologica, 67(4), 295-300. Available at: [Link]

  • Sattin, A., & Rall, T. W. (1970). The effect of adenosine and adenine nucleotides on the cyclic adenosine 3', 5'-phosphate content of guinea pig cerebral cortex slices. Molecular Pharmacology, 6(1), 13-23. Available at: [Link]

  • Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

  • Chen, Y.-C., et al. (2023). The Role of Cyclic Adenosine Monophosphate (cAMP) in Modulating Glucocorticoid Receptor Signaling and Its Implications on Glucocorticoid-Related Collagen Loss. International Journal of Molecular Sciences, 24(12), 10203. Available at: [Link]

  • Reactome. (n.d.). Adenylate cyclase converts ATP to 3',5'-cyclic AMP (cAMP) and pyrophosphate. Retrieved from [Link]

  • Chen, T., et al. (2020). Synthesis of phosphoramidate-linked DNA by a modified DNA polymerase. Proceedings of the National Academy of Sciences, 117(13), 7112-7118. Available at: [Link]

  • Kaur, N., & Kumar, V. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3658. Available at: [Link]

  • Wikipedia. (n.d.). HINT1. Retrieved from [Link]

  • Serezani, C. H., et al. (2018). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology, 9, 1234. Available at: [Link]

  • Jacobson, K. A., & Merighi, S. (2018). Adenosine-Related Mechanisms in Non-Adenosine Receptor Drugs. International Journal of Molecular Sciences, 19(11), 3349. Available at: [Link]

  • Wikipedia. (n.d.). Adenylyl cyclase. Retrieved from [Link]

  • Cusack, N. J. (1991). Adenosine, Adenine Nucleotides, and Platelet Function. In Adenosine and Adenine Nucleotides (pp. 119-129). Taylor & Francis. Available at: [Link]

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media. Available at: [Link]

  • Drug Discovery & Development. (2011). NIH researchers show how adenosine receptor is 'switched on,' shed light on drug interaction. Retrieved from [Link]

  • Iizuka, H., et al. (1984). Effects of adenosine and 2'-deoxyadenosine on epidermal keratinocyte proliferation: its relation to cyclic AMP formation. Journal of Investigative Dermatology, 82(6), 608-612. Available at: [Link]

  • Butcher, R. W., & Sutherland, E. W. (1962). Adenosine 3',5'-Phosphate in Biological Materials. Journal of Biological Chemistry, 237(4), 1244-1250. Available at: [Link]

  • Lanser, A. C., et al. (2015). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 282(21), 4139-4155. Available at: [Link]

Sources

Adenosine 5'-monophosphoramidate Sodium Salt: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adenosine 5'-monophosphoramidate (AMP-NH₂) is a synthetic derivative of Adenosine 5'-monophosphate (AMP) where a nitrogen atom replaces one of the phosphate oxygen atoms, forming a phosphoramidate bond. This modification significantly alters the chemical and biological properties of the parent nucleotide, opening avenues for its application in biochemical research and as a potential prodrug scaffold in drug development. This technical guide provides an in-depth exploration of Adenosine 5'-monophosphoramidate sodium salt, covering its physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical insights.

Introduction: The Significance of the Phosphoramidate Modification

Adenosine and its phosphorylated derivatives are fundamental to cellular metabolism and signaling. Adenosine 5'-monophosphate (AMP) is a central node in energy homeostasis, acting as a precursor for ATP and a key allosteric regulator of enzymes like AMP-activated protein kinase (AMPK).[1] The therapeutic potential of targeting adenosine-mediated pathways is vast, but the rapid metabolism and broad activity of natural nucleosides and nucleotides present significant pharmacological challenges.[2]

The substitution of a phosphate oxygen with a nitrogen atom to create Adenosine 5'-monophosphoramidate introduces a critical chemical alteration. The P-N bond in phosphoramidates exhibits different stability and reactivity compared to the P-O bond in natural phosphates. This modification can confer resistance to certain phosphatases while creating a substrate for other enzymes, such as phosphoramidases.[3] This unique characteristic positions AMP-NH₂ and related compounds as valuable tools for probing nucleotide-dependent processes and as potential prodrugs that can be designed for targeted release of AMP or adenosine.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyThis compoundAdenosine 5'-monophosphate (for comparison)
Molecular Formula C₁₀H₁₄N₆NaO₆PC₁₀H₁₄N₅O₇P
Molecular Weight 368.22 g/mol 347.22 g/mol
Appearance White to off-white powderWhite crystalline powder
Solubility Soluble in waterSoluble in water
Stability Stable in dry state. The phosphoramidate bond is susceptible to hydrolysis, especially under acidic conditions.[5]The free acid and its salts are stable for long periods in a dry state; neutral solutions are also stable.[6]
Storage Store at -20°C to -80°C, protected from moisture.[5]Store at room temperature or refrigerated.

Synthesis of Adenosine 5'-monophosphoramidate

The synthesis of nucleoside 5'-phosphoramidates can be achieved through several chemical routes. A common strategy involves the activation of the 5'-monophosphate of adenosine, followed by reaction with an amine source. While various methods exist, a representative approach is outlined below. This protocol is based on established principles of phosphoramidate synthesis.[7][8]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process: activation of the phosphate group of AMP, followed by nucleophilic attack by ammonia.

G AMP Adenosine 5'-monophosphate (AMP) Activated_AMP Activated AMP Intermediate (e.g., Phosphorimidazolide) AMP->Activated_AMP Activation (e.g., with triphenylphosphine, dipyridyl disulfide, imidazole) AMP_NH2 Adenosine 5'-monophosphoramidate Activated_AMP->AMP_NH2 Ammonolysis Ammonia Ammonia Source (e.g., aq. NH₄OH) Ammonia->Activated_AMP

Caption: Conceptual workflow for the synthesis of Adenosine 5'-monophosphoramidate.

Experimental Protocol: Synthesis via a Phosphorimidazolide Intermediate

This protocol is a representative method and should be performed by personnel trained in synthetic chemistry under appropriate safety conditions.

  • Preparation of the Activating Reagent:

    • In a fume hood, dissolve triphenylphosphine and 2,2'-dipyridyldisulfide in anhydrous dimethylformamide (DMF).

    • Add imidazole to the solution and stir until fully dissolved.

  • Activation of AMP:

    • Dissolve Adenosine 5'-monophosphate (free acid) in a separate flask containing anhydrous DMF.

    • Slowly add the AMP solution dropwise to the vigorously stirred activating reagent solution.

    • Allow the reaction to proceed at room temperature for 2-3 hours. The formation of the adenosine 5'-phosphorimidazolide intermediate can be monitored by thin-layer chromatography (TLC).

  • Ammonolysis:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated aqueous ammonium hydroxide to the flask.

    • Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature.

  • Purification:

    • The crude product can be precipitated by adding the reaction mixture to a large volume of a suitable solvent system (e.g., acetone/ether).

    • The precipitate is collected by centrifugation or filtration.

    • Further purification can be achieved using column chromatography (e.g., ion-exchange or reversed-phase).

    • The final product is typically isolated as the sodium salt after purification and lyophilization.

  • Characterization:

    • The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Mechanism of Action and Biological Significance

The biological activity of Adenosine 5'-monophosphoramidate is best understood by considering it as a prodrug of AMP and, subsequently, adenosine. The phosphoramidate bond is not a typical substrate for many ecto-5'-nucleotidases that process AMP to adenosine. However, it can be cleaved by specific phosphoramidases or undergo non-enzymatic hydrolysis, releasing AMP.[3][4]

The Prodrug Hypothesis

Once AMP is released, it can be acted upon by ecto-5'-nucleotidase (CD73) to produce adenosine, which then activates adenosine receptors (A₁, A₂A, A₂B, A₃). This pathway is particularly relevant in inflammatory or hypoxic conditions where CD73 is often upregulated.[9]

Prodrug_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Effects AMP_NH2 Adenosine 5'- monophosphoramidate AMP AMP AMP_NH2->AMP Hydrolysis (Enzymatic/Non-enzymatic) ADO Adenosine AMP->ADO ecto-5'-nucleotidase (CD73) AR Adenosine Receptors (A₁, A₂A, A₂B, A₃) ADO->AR Receptor Activation Effects Physiological Response (e.g., anti-inflammatory, vasodilation) AR->Effects G-protein signaling

Caption: Prodrug activation pathway of Adenosine 5'-monophosphoramidate.

Potential Therapeutic Implications
  • Anti-Inflammatory Effects: By locally increasing adenosine concentrations, particularly at sites of inflammation where CD73 is highly expressed, AMP-NH₂ could exert potent anti-inflammatory effects through A₂A receptor activation.[9]

  • Cardioprotection: Adenosine is a well-known cardioprotective agent. A prodrug approach could provide sustained local delivery of adenosine to ischemic heart tissue, mitigating reperfusion injury.[2]

  • Metabolic Regulation: Recent studies have shown that AMP can improve lipolysis and metabolic profiles in obese mice, a process mediated by its conversion to adenosine and subsequent A₂A receptor activation.[10] This suggests that AMP prodrugs could be explored for metabolic disorders.

  • Signaling Molecule: In plant biology, exogenous Adenosine 5'-phosphoramidate has been shown to act as a signaling molecule, augmenting the metabolism of phenylpropanoids and salicylic acid, which are involved in plant defense and growth.[11] While this is in a different biological system, it highlights the potential for phosphoramidates to have unique biological activities.

Analytical Methods and Experimental Protocols

Accurate quantification and characterization of Adenosine 5'-monophosphoramidate and its metabolites are crucial for in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol: Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of AMP-NH₂ in biological samples. Method optimization will be required based on the specific sample matrix and instrumentation.

  • Sample Preparation (e.g., Plasma or Cell Lysate):

    • To 100 µL of sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅-labeled adenosine) to precipitate proteins.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically suitable (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% B to 40% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Adenosine 5'-monophosphoramidate: Precursor ion (m/z) -> Product ion (m/z) to be determined by direct infusion.

      • AMP: 348.1 -> 136.1

      • Adenosine: 268.1 -> 136.1

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Conclusion and Future Directions

This compound is a fascinating molecule that bridges the gap between classical nucleotide biochemistry and modern prodrug design. Its unique phosphoramidate bond offers a handle for chemical biologists to probe enzymatic pathways and for medicinal chemists to develop novel therapeutics. While much of its pharmacology is inferred from its parent compound, AMP, the potential for unique biological activities, as suggested by studies in plant systems, warrants further investigation in mammalian models.

Future research should focus on:

  • Enzymatic Stability: Characterizing the susceptibility of AMP-NH₂ to various mammalian phosphoramidases and phosphatases.

  • Receptor Binding Studies: Directly assessing the affinity of AMP-NH₂ for adenosine receptors to determine if it has any intrinsic activity before conversion.

  • In Vivo Efficacy: Evaluating the therapeutic potential of AMP-NH₂ in animal models of inflammation, ischemia, and metabolic disease.

By continuing to explore the chemistry and biology of this and other nucleotide derivatives, the scientific community can unlock new strategies for treating a wide range of human diseases.

References

  • Smieja, J. A., & Beattie, K. L. (1987). Nucleoside 5'-phosphordiamidates, synthesis and some properties. Nucleosides & Nucleotides, 6(1-2), 355-359.
  • Zhu, J., Han, B., Fu, H., Jiang, Y., & Zhao, Y. (2005). Novel synthesis of nucleoside 5'-phosphoramidates through reaction of nucleoside triphosphates with amines mediated by trimethylsilyl chloride. The Journal of organic chemistry, 70(17), 6676–6679.
  • MedChemExpress. (n.d.). Adenosine 5′-monophosphoramidate sodium.
  • PubChem. (n.d.). Adenosine 5'-monophosphoramidate.
  • Blackburn, G. M., & Gait, M. J. (Eds.). (1996). Nucleic acids in chemistry and biology. Oxford University Press.
  • Pinna, A., Sorbera, L. A., & Castaner, J. (2004). Adenosine receptors and mammalian toll-like receptors: synergism in macrophages. Drugs of the Future, 29(10), 991.
  • Kondo, Y., Sueyoshi, K., Zhang, J., Bao, Y., Li, X., Fakhari, M., ... & Junger, W. G. (2020). Adenosine 5'-monophosphate protects from hypoxia by lowering mitochondrial metabolism and oxygen demand. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 34(11), 15301–15315.
  • CVPharmacology. (n.d.). Adenosine. Retrieved from [Link]

  • Schroeder, M., & Richert, C. (2020). The Enzyme-Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid. Angewandte Chemie (International ed. in English), 59(45), 20154–20160.
  • PubChem. (n.d.). Adenosine monophosphate.
  • O'Brien, P. J. (2004). Overview of the synthesis of nucleoside phosphates and polyphosphates. Current protocols in nucleic acid chemistry, Chapter 13, Unit 13.1.
  • MedChemExpress. (n.d.). Adenosine 5'-monophosphate monohydrate.
  • Justia Patents. (n.d.). Methods, pharmaceutical and therapeutic compostions for administering adenosine. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). adenosine 5'-monophosphoramidase activity.
  • Glembotski, C. C. (1982). Enzymatic ATP Formation From ADP and Phosphoramidate.
  • Gulanicz, T., Kraszewska, A., & Guranowski, A. (2015). Exogenous adenosine 5'-phosphoramidate behaves as a signal molecule in plants; it augments metabolism of phenylpropanoids and salicylic acid in Arabidopsis thaliana seedlings. Plant physiology and biochemistry : PPB, 94, 144–152.
  • Winder, W. W., & Hardie, D. G. (1999). AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes. American journal of physiology. Endocrinology and metabolism, 277(1), E1-10.
  • van Calker, D., Müller, M., & Hamprecht, B. (1979). Adenosine regulates via two different types of receptors, the accumulation of cyclic AMP in cultured brain cells. Journal of neurochemistry, 33(5), 999-1005.
  • PubChem. (n.d.). Process for preparing an A2A-adenosine receptor agonist and its polymorphs.
  • PubChem. (n.d.). Adenosine receptor antagonists, pharmaceutical compositions and their use thereof.
  • Montague, W., & Howell, S. L. (1973). The mode of action of adenosine 3':5'-cyclic monophosphate in mammalian islets of Langerhans. Preparation and properties of islet-cell protein phosphokinase. The Biochemical journal, 134(2), 321–327.
  • Ribeiro, J. A., & Sebastião, A. M. (2010). Adenosine receptors and synaptic plasticity. Neuropharmacology, 59(3-4), 226–237.
  • Chen, Y., et al. (2024). Adenosine Monophosphate Improves Lipolysis in Obese Mice by Reducing DNA Methylation via ADORA2A Activation by Ecto-5'-Nucleotidase (CD73). Advanced Science, e2405079.

Sources

Physical and chemical properties of Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt

This guide provides a comprehensive technical overview of this compound, a key adenosine derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and biological significance of this compound, moving beyond a simple data sheet to offer field-proven insights and the causality behind experimental choices.

Core Identity and Physicochemical Profile

This compound (CAS No. 102029-68-5) is a derivative of Adenosine 5'-monophosphate (AMP) where a hydroxyl group on the phosphate is replaced by an amino group (-NH2).[1][2] This modification creates a stable P-N (phosphoramidate) bond, which imparts distinct chemical properties compared to the more labile P-O-P bonds found in ATP and ADP. Its primary utility lies in its role as a stable AMP analog, an intermediate for nucleotide synthesis, and a pharmaceutical reference standard for analytical and quality control purposes.[3][4]

The structural integrity and purity of this compound are paramount for its application. As a reference standard, it is manufactured under stringent controls to ensure batch-to-batch reproducibility and compliance with international pharmacopeia standards.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 102029-68-5[1][2][5][6]
Molecular Formula C₁₀H₁₄N₆NaO₆P[1][2]
Molecular Weight 368.22 g/mol [1][2]
IUPAC Name Sodium amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate[1]
Melting Point >200°C (with decomposition)[5]
Appearance Crystalline solid (based on related AMP salts)[7]
UV λmax ~258 nm (in PBS, pH 7.2; inferred from AMP sodium salt)[7]
Solubility Soluble in water.[8] For the related AMP sodium salt hydrate, solubility in PBS (pH 7.2) is 10 mg/mL.[7]
Storage Store at -20°C for long-term stability.[4]

Chemical Stability and Handling

The stability of nucleotide solutions is a critical factor in experimental reproducibility. While data specific to the phosphoramidate is limited, extensive studies on the parent compound, AMP sodium salt, provide authoritative guidance.

A key study demonstrated that AMP solutions are highly sensitive to temperature.[8][9] At room temperature (20-25°C), significant degradation occurs within days; a 0.03 mg/mL solution showed over 10% degradation by day 9.[8][9] In stark contrast, refrigerated solutions (4°C) showed no significant degradation for at least 25 weeks.[8][9]

Causality: The degradation pathway at room temperature involves hydrolysis of the phosphate ester bond. The phosphoramidate P-N bond is generally more stable to hydrolysis than the phosphoester P-O bond under neutral or basic conditions, but can be labile under acidic conditions. However, given the overall structural similarity, it is imperative to adopt the same handling precautions.

Protocol for Solution Preparation and Storage:

  • Preparation: Always use high-purity water or a suitable buffer (e.g., PBS, pH 7.2) for dissolution.

  • Storage: For long-term use, stock solutions should be stored at -20°C or -80°C.[4] For short-term use (up to several weeks), refrigeration at 4°C is sufficient.[8][9]

  • Handling: Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot stock solutions into single-use volumes.

  • Usage: Before use, allow aliquots to equilibrate to room temperature slowly. Do not leave solutions on the benchtop for extended periods.

Analytical Methodologies: A Self-Validating System

Ensuring the identity and purity of this compound requires a multi-faceted analytical approach. The combination of chromatography and spectroscopy provides a self-validating system where each technique corroborates the findings of the others.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of nucleosides and their derivatives. A reversed-phase method is typically employed, leveraging the polarity of the molecule.

Expertise in Method Design: The choice of a C18 column is standard for separating adenosine and its phosphates.[10][11] The mobile phase is typically an aqueous buffer with an organic modifier like methanol or acetonitrile. A phosphate or acetate buffer is used to control the pH, which dictates the ionization state of the molecule and thus its retention time. UV detection is highly effective, as the adenine moiety has a strong absorbance maximum around 257-259 nm.[7][11]

Detailed Protocol: Purity Assessment by RP-HPLC

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: Waters Symmetry C18 (or equivalent), 3.9 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient can be optimized to separate the main peak from potential impurities like adenosine, AMP, or other related substances.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 259 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase A to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Diagram: HPLC Analytical Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S Dissolve Sample (0.1 mg/mL in Buffer A) I Inject 10 µL onto C18 Column S->I M Prepare Mobile Phases (A: Buffer, B: Organic) G Gradient Elution (Separate Components) M->G I->G D UV Detection (259 nm) G->D C Generate Chromatogram D->C A Integrate Peaks (Calculate Area %) C->A R Purity Report A->R

Caption: Workflow for purity analysis via RP-HPLC.

Mass Spectrometry (MS)

MS provides unambiguous confirmation of molecular weight and structural information. High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, is particularly powerful for confirming the elemental composition.[12]

  • Expected Ions: In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻. In positive mode, the sodium adduct [M+Na]⁺ or protonated molecule [M+H]⁺ would be expected.

  • Trustworthiness: The experimentally determined mass should match the theoretical mass calculated from the molecular formula (C₁₀H₁₄N₆NaO₆P) within a narrow tolerance (typically <5 ppm), confirming the compound's identity with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive structural characterization by probing the chemical environment of each atom.

  • ¹H NMR: Key signals would include those for the adenine protons (H2 and H8), the ribose sugar protons, and potentially a broad signal for the -NH₂ protons of the phosphoramidate group.

  • ³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single signal would be expected for the phosphoramidate group, with a chemical shift distinct from that of a standard phosphate ester (like in AMP), providing direct evidence of the P-N bond.

  • ¹³C NMR: This provides a map of the carbon skeleton, confirming the presence of the adenosine framework.[13]

Biological Significance and Research Applications

The primary biological relevance of Adenosine 5'-monophosphoramidate stems from its relationship to AMP, a central molecule in cellular metabolism and signaling.[7]

Role as a Stable AMP Analog and Prodrug

The phosphoramidate moiety can be viewed as a bioisostere of the phosphate group. This structural similarity allows it to potentially interact with enzymes and receptors that normally bind AMP.

  • AMP-Activated Protein Kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis, activated by rising AMP levels.[14] As a stable analog, the phosphoramidate could be investigated as a tool to probe or modulate the AMPK pathway. Its stability against cellular phosphatases might offer prolonged pathway activation compared to AMP itself.

  • Adenosine Receptor Agonism: Studies have shown that AMP can directly activate the adenosine A1 receptor (A₁R).[15] The phosphoramidate derivative may share this property, making it a candidate for studying purinergic signaling pathways.

  • Prodrug Potential: The P-N bond, while more stable than a phosphoanhydride bond, can be cleaved by specific cellular enzymes (phosphoramidases). This opens the possibility of using Adenosine 5'-monophosphoramidate as a prodrug that, once inside a cell, releases AMP. This strategy can overcome the poor cell permeability of highly charged nucleotides.[16]

Diagram: Potential Biological Roles

Biological_Roles cluster_compound Adenosine 5'-monophosphoramidate cluster_pathways Cellular Targets & Pathways cluster_outcomes Physiological Outcomes AMP_N AMP-NH2 (Stable Analog) AMPK AMPK Activation (Energy Sensing) AMP_N->AMPK Modulates A1R Adenosine A1 Receptor (Signaling) AMP_N->A1R Interacts with Prodrug Intracellular Cleavage (Prodrug Action) AMP_N->Prodrug Acts as Metabolism Metabolic Regulation AMPK->Metabolism Signaling Purinergic Signaling A1R->Signaling Delivery AMP Delivery Prodrug->Delivery

Caption: Potential biological interactions of the AMP analog.

Applications in Drug Discovery and Development
  • Reference Standard: Its most immediate and validated use is as a high-purity reference standard.[3] This is essential for the development and validation of analytical methods (e.g., HPLC, LC-MS) to quantify related active pharmaceutical ingredients (APIs) or their metabolites in formulation and stability studies.[3]

  • Metabolic Adjuvant: Recent research has shown that AMP can enhance the efficacy of antibiotics against drug-resistant bacteria by modulating cellular metabolism and increasing antibiotic uptake.[17] The stability of the phosphoramidate derivative could make it an interesting candidate for further investigation in this area.

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for pharmaceutical analysis and a molecule of significant potential in biochemical research. Its defining feature—the stable phosphoramidate bond—provides a unique chemical handle for probing AMP-dependent biological systems and for potential development as a prodrug. A thorough understanding of its physicochemical properties, coupled with robust, validated analytical methods as detailed in this guide, is essential for any researcher or developer looking to leverage its capabilities.

References

  • MDPI. (2024, July 11). Adenosine Monophosphate as a Metabolic Adjuvant Enhances Antibiotic Efficacy against Drug-Resistant Bacterial Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2018, October 2). Natural activators of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) and their pharmacological activities. Retrieved from [Link]

  • Veeprho. (n.d.). Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Adenosine Monophosphate. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 102029-68-5 | Product Name : this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Retrieved from [Link]

  • PubMed. (2012, February 17). AMP is an adenosine A1 receptor agonist. Retrieved from [Link]

  • ResearchGate. (2022, January). Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. Retrieved from [Link]

  • PubMed. (2014). Synthesis and general biological activity of a small adenosine-5'-(carboxamide and sulfanilamide) library. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved from [Link]

  • ResearchGate. (2019, October). High‐resolution mass spectrum of adenosine‐5′‐phosphorane. Retrieved from [Link]

  • PubMed. (1968, July 26). Template-directed synthesis with adenosine-5'-phosphorimidazolide. Retrieved from [Link]

  • ResearchGate. (1965, November). Adenosine 3', 5'-Monophosphate in Biological Materials. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Retrieved from [Link]

  • ScienceDirect. (2008). HPLC determination of adenosine in royal jelly. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Retrieved from [Link]

  • Frontiers in Pharmacology. (n.d.). Overview of Biologically Active Nucleoside Phosphonates. Retrieved from [Link]

  • MDPI. (n.d.). SUPPLEMENTARY DATA Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. Retrieved from [Link]

Sources

An In-depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Phosphoramidates in Nucleotide Chemistry

In the landscape of nucleotide-based research and therapeutics, the challenge of efficiently delivering phosphorylated molecules into the cellular environment has perennially driven innovation. The phosphate groups, essential for biological activity, simultaneously present a significant barrier to cell membrane permeability due to their negative charge at physiological pH. It is within this context that phosphoramidate pronucleotides, such as Adenosine 5'-monophosphoramidate sodium salt, emerge as a pivotal class of molecules. By masking the phosphate's charge, these compounds facilitate cellular uptake, whereupon intracellular enzymes can unmask the active nucleotide. This guide offers a comprehensive technical overview of this compound (CAS Number 102029-68-5), from its fundamental properties to its application in pioneering research.

Core Chemical and Physical Characteristics

This compound is a derivative of adenosine monophosphate (AMP) where one of the phosphate hydroxyl groups is replaced by an amino group. This seemingly minor modification has profound implications for its chemical properties and biological utility.

PropertyValueReference(s)
CAS Number 102029-68-5[1]
Molecular Formula C₁₀H₁₄N₆NaO₆P[1][2]
Molecular Weight 368.22 g/mol [1][2]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO (≥ 25 mg/mL)[2]
Storage -20°C, stored under nitrogen, away from moisture[2]

Synthesis and Manufacturing Considerations

The synthesis of Adenosine 5'-monophosphoramidate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While various synthetic routes for phosphoramidates exist, a common approach involves the activation of the phosphate group of AMP followed by reaction with an amine source.[1]

A plausible synthetic pathway is outlined below. This is a generalized representation, and specific reaction conditions may vary.

Synthesis_of_Adenosine_5_monophosphoramidate AMP Adenosine 5'-monophosphate (AMP) Activated_AMP Activated AMP Intermediate AMP->Activated_AMP Activation (e.g., with a carbodiimide or similar reagent) Phosphoramidate Adenosine 5'-monophosphoramidate Activated_AMP->Phosphoramidate Amination (e.g., with ammonia) Sodium_Salt Adenosine 5'-monophosphoramidate Sodium Salt Phosphoramidate->Sodium_Salt Salt formation (e.g., with a sodium-containing base)

Figure 1: Generalized synthetic pathway for this compound.

Detailed Synthetic Protocol (Illustrative):

A detailed protocol for a related compound, Adenosine 5'-phosphorimidazolide (ImpA), provides insight into the practical aspects of AMP activation.[3] The synthesis of the phosphoramidate would follow a similar principle, with the key difference being the nucleophile used in the second step.

  • Activation of AMP: Adenosine 5'-monophosphate is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). An activating agent, for instance, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or a combination of triphenylphosphine and dipyridyl disulfide, is added to form a reactive phosphate intermediate.[3]

  • Amination: The activated AMP intermediate is then reacted with a source of ammonia, such as a solution of ammonia in an organic solvent, to form the phosphoramidate linkage.

  • Purification and Salt Formation: The crude product is purified, typically by precipitation and washing, to remove byproducts and unreacted starting materials. The purified phosphoramidate is then converted to its sodium salt by treatment with a suitable sodium base, followed by isolation of the final product.

Mechanism of Action: A Prodrug Approach

Adenosine 5'-monophosphoramidate functions as a pronucleotide, a masked form of AMP. Its enhanced lipophilicity compared to the highly charged AMP allows for more efficient passage across cell membranes. Once inside the cell, it is enzymatically converted to AMP.

Mechanism_of_Action cluster_0 cluster_1 Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space AMP_NH2_ext Adenosine 5'- monophosphoramidate AMP_NH2_int Adenosine 5'- monophosphoramidate AMP_NH2_ext->AMP_NH2_int Passive Diffusion/ Transport AMP AMP AMP_NH2_int->AMP Enzymatic Hydrolysis (e.g., Phosphoramidase) cAMP cAMP AMP->cAMP Adenylate Cyclase Biological_Effects Downstream Biological Effects cAMP->Biological_Effects Activation of PKA, etc.

Figure 2: Cellular uptake and activation of Adenosine 5'-monophosphoramidate.

The key enzymatic step in the activation is the hydrolysis of the phosphoramidate bond. This reaction is catalyzed by phosphoramidases, a class of enzymes that cleave the P-N bond.[4] The resulting AMP can then enter the cellular nucleotide pool and be further metabolized or participate in signaling pathways. One of the significant biological effects observed is the impact on cyclic AMP (cAMP) levels.[2][5] Intracellular AMP can be converted to cAMP by adenylate cyclase, a key enzyme in cellular signaling.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is critical for reproducible experimental results. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose.

HPLC-UV Method for Analysis:

A robust reversed-phase HPLC-UV method can be developed for the routine analysis of this compound.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol)[6][7]
Flow Rate 0.8 - 1.0 mL/min
Detection UV at 254 nm or 260 nm[6][8]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Sample Preparation:

  • Accurately weigh a small amount of the this compound.

  • Dissolve in a suitable solvent, such as water or the mobile phase, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

LC-MS/MS for Metabolite Analysis:

For studying the intracellular conversion of Adenosine 5'-monophosphoramidate to AMP and its downstream metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[9][10]

Experimental Protocols for In Vitro Evaluation

Enzymatic Assay for Phosphoramidase Activity:

This protocol is designed to measure the conversion of Adenosine 5'-monophosphoramidate to AMP by a phosphoramidase enzyme.

  • Prepare Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.

    • Substrate Stock Solution: this compound (e.g., 10 mM in water).

    • Enzyme Solution: Purified phosphoramidase at a suitable concentration.

    • Stop Solution: e.g., perchloric acid or a solution compatible with the detection method.

  • Assay Procedure:

    • In a microcentrifuge tube or a well of a microplate, combine the assay buffer and the substrate solution.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

  • Detection of AMP:

    • The amount of AMP produced can be quantified using a validated HPLC-UV method as described in the previous section.

    • Alternatively, a coupled enzyme assay can be used where the product of the first reaction is a substrate for a second, colorimetric or fluorometric reaction.

Cell-Based cAMP Accumulation Assay:

This protocol outlines a general procedure to assess the effect of Adenosine 5'-monophosphoramidate on intracellular cAMP levels.[11][12][13]

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 cells expressing a Gs-coupled adenosine receptor) in appropriate growth medium.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or cell culture medium).

    • Perform serial dilutions of the compound in serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]

    • Remove the growth medium from the cells and replace it with the compound dilutions. Include a vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[11]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[11]

    • Follow the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.[11]

Applications in Drug Discovery and Development

The "ProTide" (prodrugs of nucleotides) approach, of which Adenosine 5'-monophosphoramidate is a fundamental example, has been instrumental in the development of successful antiviral therapies.[1][2][14]

Case Study: Antiviral Drug Discovery

The principle behind using phosphoramidate pronucleotides in antiviral drug discovery is to bypass the often inefficient initial phosphorylation step of nucleoside analogs, which is a common mechanism of drug resistance.[1] By delivering the monophosphate form directly into the cell, the reliance on viral or cellular kinases for the first phosphorylation is eliminated.

  • Sofosbuvir (Hepatitis C): A prime example of the success of the ProTide strategy is Sofosbuvir, a phosphoramidate prodrug of a uridine nucleotide analog.[1] Its design allows for efficient delivery into hepatocytes, where it is converted to the active triphosphate form that inhibits the hepatitis C virus RNA polymerase.

  • Remdesivir (COVID-19): Remdesivir, another phosphoramidate prodrug, in this case of an adenosine analog, has been used in the treatment of COVID-19.[15] It is designed to deliver the active nucleoside monophosphate into cells, where it is subsequently converted to the triphosphate and inhibits the viral RNA-dependent RNA polymerase.[15]

While Adenosine 5'-monophosphoramidate itself is not a therapeutic, its structure and mechanism of action provide a foundational model for the design and development of novel pronucleotide drugs targeting a wide range of diseases, including viral infections and cancer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area to minimize inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[2][16]

Conclusion and Future Perspectives

This compound represents a cornerstone in the field of nucleotide chemistry and prodrug design. Its ability to circumvent the challenges of cellular uptake of phosphorylated compounds has paved the way for the development of life-saving therapeutics. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, mechanism of action, and analytical methodologies is essential for its effective application in the laboratory and as a conceptual framework for the design of next-generation pronucleotides. The continued exploration of phosphoramidate chemistry promises to yield novel therapeutic agents with improved efficacy and broader applications in the years to come.

References

  • Adenosine 5′-monophosphoramid
  • Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. Benchchem.
  • Serpi, M., et al. (2016). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Future Medicinal Chemistry, 8(11), 1259-1283.
  • Mehellou, Y., et al. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(7), 2211-2226.
  • Mackman, R. L., et al. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. Journal of Medicinal Chemistry, 65(4), 2849-2871.
  • Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)
  • A rapid enzymatic assay for high-throughput screening of adenosine-producing strains.
  • Brenner, C., et al. (2002). Adenosine Monophosphoramidase Activity of Hint and Hnt1 Supports Function of Kin28, Ccl1 and Tfb3. Journal of Biological Chemistry, 277(12), 10134-10140.
  • Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays.
  • cAMP Assay.
  • Enzymatic Assay of 5'-Nucleotidase. Sigma-Aldrich.
  • cAMP assay provides flexibility and stable pharmacology. Revvity.
  • High-performance liquid chromatography – the inosine, adenosine and their 2´-deoxy-forms determin
  • Enzyme Assay Protocol. University of California, San Diego.
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Crystallization process of cyclic adenosine 3',5'-monophosphate.
  • cAMP - Guide to optimizing agonists of Gαs. Revvity.
  • Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells.
  • Adenosine 5′-monophosphoramidate (sodium).
  • Adenosine 5-monophosphate sodium salt.
  • Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide). McManus Lab.
  • HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. SIELC Technologies.
  • An In-depth Technical Guide to Adenosine 5'-Monophosphate Disodium Salt (CAS 4578-31-8). Benchchem.
  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. PubMed Central.
  • Comparability Studies for the Analysis of Nucleotides on Four Different LC Systems. Agilent.
  • Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. PubMed.
  • Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its C
  • Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells.
  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu (Europe).
  • A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PubMed Central.

Sources

Molecular formula of Adenosine 5'-monophosphoramidate sodium salt C10H14N6NaO6P

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Adenosine 5'-monophosphoramidate Sodium Salt (C₁₀H₁₄N₆NaO₆P)

Abstract

This compound is a pivotal nucleotide derivative that stands at the intersection of bio-organic chemistry and pharmaceutical sciences. As a stable, cell-permeable precursor to Adenosine 5'-monophosphate (AMP), it serves not only as a crucial intermediate in the synthesis of complex nucleotide analogs but also as a key tool compound for studying cellular signaling and bioenergetics. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, mechanism of action, and applications. We delve into the causality behind its function as a phosphoramidate prodrug, detail robust analytical methodologies for its characterization, and present its utility in modern drug discovery, particularly in the development of antiviral and anti-inflammatory agents.

Introduction: The Significance of the Phosphoramidate Moiety

Adenosine and its phosphorylated derivatives are fundamental to life, acting as energy currency (ATP), signaling molecules (cAMP), and building blocks for nucleic acids.[1][2] However, the highly polar nature of phosphorylated nucleotides like Adenosine 5'-monophosphate (AMP) severely restricts their ability to cross cellular membranes, limiting their direct therapeutic and research applications. Adenosine 5'-monophosphoramidate overcomes this limitation. The substitution of a hydroxyl group on the phosphate with an amino group (a phosphoramidate bond) neutralizes the negative charge, significantly enhancing its lipophilicity and facilitating passive diffusion into the cell.

This "prodrug" strategy, often referred to as ProTide technology, is a cornerstone of modern medicinal chemistry.[3][4] Once inside the cell, the phosphoramidate bond is enzymatically or chemically cleaved, releasing the parent AMP to participate in intracellular metabolic and signaling pathways.[5] This guide will explore the unique properties and applications of the sodium salt form of this important compound.

Physicochemical Properties and Handling

The sodium salt of Adenosine 5'-monophosphoramidate is typically supplied as a stable, crystalline powder.[6] Its properties are critical for its storage, formulation, and experimental use.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₆NaO₆P[6][7]
Molecular Weight 368.22 g/mol [7][8]
CAS Number 102029-68-5[7][8][9]
Appearance White to off-white powder/crystalline solid[6]
Storage Temperature 2-8°C or -20°C for long-term storage[8][9]
Stability Stable in dry state. Aqueous solutions of related AMP are most stable when refrigerated.[10][11]
Solubility Soluble in water.[12]

Expert Insight on Handling and Storage: The stability of nucleotide derivatives in solution is paramount for reproducible experimental results. While the sodium salt is stable as a solid, aqueous solutions should be prepared fresh. For stock solutions, use sterile, nuclease-free water or a suitable buffer (e.g., PBS pH 7.2) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] A study on the stability of AMP solutions demonstrated no significant degradation for at least 25 weeks when stored at 4°C, whereas room temperature exposure led to substantial decomposition within days.[11]

Synthesis and Purification

The synthesis of Adenosine 5'-monophosphoramidate typically involves the chemical modification of the more readily available Adenosine 5'-monophosphate (AMP). The core challenge is the selective activation of the phosphate group to facilitate its reaction with an amine source without affecting the other reactive groups on the adenosine molecule (the ribose hydroxyls and the exocyclic amine of adenine).

While proprietary industrial syntheses vary, a common laboratory-scale approach is adapted from methods used to create activated phosphate esters, such as phosphorimidazolides.[14][15]

Representative Synthetic Workflow

G cluster_0 Activation of AMP cluster_1 Amination cluster_2 Salt Formation & Purification AMP Adenosine 5'-Monophosphate (AMP) Intermediate Reactive AMP Intermediate (e.g., Phosphorimidazolide) AMP->Intermediate 1. Reaction Activator Activating Agent (e.g., Triphenylphosphine, Dipyridyldisulfide) Activator->Intermediate Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->Intermediate Product_acid Adenosine 5'- monophosphoramidate Intermediate->Product_acid 2. Nucleophilic Attack Amine Ammonia Source (e.g., NH4OH) Amine->Product_acid Final_Product Final Product: Sodium Salt Product_acid->Final_Product 3. Neutralization Base Sodium Source (e.g., NaOH, NaHCO3) Base->Final_Product Purification Purification (e.g., Chromatography, Precipitation) Final_Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of an Activated AMP Intermediate (ImpA)

This protocol describes the synthesis of Adenosine 5'-phosphorimidazolide (ImpA), a key intermediate that can subsequently be reacted with an amine. This method is adapted from established procedures for activating nucleotides.[14]

Materials:

  • Adenosine 5'-monophosphate (AMP), free acid

  • Triphenylphosphine (PPh₃)

  • 2,2'-Dipyridyldisulfide

  • Imidazole

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Acetone

Procedure:

  • AMP Solution: In a fume hood, dissolve 0.5 mmol of 5'-AMP in 15 mL of anhydrous DMF. Gentle warming may be required.

  • Activating Solution: In a separate flask, dissolve 1.0 mmol of triphenylphosphine, 1.0 mmol of 2,2'-dipyridyldisulfide, and 2.5 mmol of imidazole in 15 mL of anhydrous DMF and 2.5 mmol of triethylamine.

  • Reaction: Add the AMP solution dropwise to the vigorously stirred activating solution. Cover the flask and stir for 1.5-2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Precipitate the product by adding the reaction mixture dropwise into a beaker containing vigorously stirred anhydrous diethyl ether (approx. 200 mL) and acetone (approx. 50 mL).

  • Isolation: Allow the precipitate to settle for 1 hour. Decant the supernatant.

  • Washing: Wash the precipitate by resuspending it in anhydrous diethyl ether, centrifuging, and decanting the supernatant. Repeat this wash step twice.

  • Drying: Dry the resulting white powder (ImpA) under vacuum. This activated intermediate is then used in the subsequent amination step.

Biochemical Mechanism of Action: A Prodrug's Journey

The primary mechanism of Adenosine 5'-monophosphoramidate is to act as a cell-permeable prodrug of AMP. Its journey involves passive transport across the cell membrane, intracellular cleavage, and subsequent phosphorylation to exert its biological effects.

G cluster_0 cluster_1 extracellular Extracellular Space intracellular Intracellular Space membrane AMP AMP Prodrug Adenosine 5'- monophosphoramidate (Cell Permeable) Prodrug->AMP Intracellular Cleavage (P-N bond hydrolysis) ADP ADP AMP->ADP AK AMPK AMPK Activation AMP->AMPK Allosteric Modulation ATP ATP ADP->ATP OK/NDPK Signaling Downstream Signaling & Metabolic Regulation AMPK->Signaling legend AK: Adenylate Kinase OK: Oxidative Phosphorylation NDPK: Nucleoside-diphosphate Kinase

Caption: Intracellular activation pathway of Adenosine 5'-monophosphoramidate.

Once AMP is released, it becomes a substrate for a cascade of cellular processes:

  • Energy Metabolism: AMP is a critical regulator of cellular energy homeostasis. It acts as an allosteric activator of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[12][16] AMPK activation shifts metabolism towards catabolic processes that generate ATP while inhibiting anabolic, energy-consuming pathways.[17]

  • Signaling: AMP is the precursor to cyclic AMP (cAMP), a ubiquitous second messenger, through the action of adenylyl cyclase.[18] Studies have shown that Adenosine 5'-monophosphoramidate can significantly affect the accumulation of cAMP, indicating its successful conversion and integration into cellular signaling networks.[13]

  • Nucleotide Synthesis: The liberated AMP can be phosphorylated by adenylate kinase to form ADP, which is then converted to ATP, the primary energy currency of the cell.[2] This makes the compound a useful tool for replenishing intracellular nucleotide pools.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several research areas.

  • Antiviral Drug Development: Many of the most successful antiviral drugs are nucleoside analogs that, once triphosphorylated, act as chain terminators for viral polymerases. The ProTide approach, which creates phosphoramidate derivatives, is a clinically validated strategy to deliver the necessary monophosphate precursor into cells.[4] Remdesivir, a phosphoramidate prodrug of an adenosine analog, is a prominent example.[4] Adenosine 5'-monophosphoramidate serves as a model compound and synthetic intermediate for developing new antiviral agents.[3][6]

  • Anti-Inflammatory Research: Adenosine is a potent endogenous anti-inflammatory molecule that signals through its receptors, particularly the A₂ₐ receptor.[1] Developing AMP derivatives that are selectively activated by enzymes upregulated in inflamed tissues (like ecto-5'-nucleotidase) is a promising strategy for targeted anti-inflammatory therapy.[19]

  • Metabolic Studies: As a direct, cell-permeable precursor to intracellular AMP, this compound is invaluable for studying the roles of AMP and the AMPK signaling pathway in metabolic diseases like diabetes and obesity.[17] It allows researchers to manipulate intracellular AMP levels directly, bypassing the complexities of transporter-mediated uptake of adenosine.

  • Chemical Biology: The compound is used as a building block for more complex molecules and as a reagent in biochemical assays.[6] It has also been used in studies of nucleotide-metal ion interactions.[9]

Analytical Characterization

Robust analytical methods are essential for verifying the purity of the compound and for quantifying its concentration in experimental samples. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.[20]

Protocol: Quantification by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of adenosine nucleotides in biological samples, which can be adapted for Adenosine 5'-monophosphoramidate. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining these polar analytes.[2][21]

1. Sample Preparation (from cell culture): a. Aspirate culture medium and place the plate on ice. b. Add ice-cold extraction solvent (e.g., 95% acetonitrile with 10 mM ammonium formate) to the cells to simultaneously lyse them and precipitate proteins.[21] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A bio-inert or low-adsorption LC system is recommended to prevent peak tailing and sample loss due to interactions between the phosphate groups and stainless steel components.[22]

  • Column: HILIC column (e.g., Amide or Zwitterionic phase).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9).[22]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient from high organic (e.g., 90% B) to lower organic content to elute the polar analytes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor/product ion transitions for Adenosine 5'-monophosphoramidate and its metabolites (AMP, ADP, ATP) must be determined by infusion of standards. For example, adenosine is often monitored using transitions like m/z 268 -> 136.[23]

3. Data Analysis:

  • Quantification is achieved by creating a standard curve using known concentrations of the analyte in a matrix that mimics the biological sample.[21]

  • The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.[23]

Analytical MethodPrincipleSpecificitySensitivityPrimary Use
LC-MS/MS Chromatographic separation followed by mass-based detection of specific precursor/product ions.Very HighVery High (pM-nM)Gold standard for quantification in complex biological matrices.[20][23]
HPLC-UV Chromatographic separation followed by UV absorbance detection (at ~258 nm for adenosine).ModerateModerate (µM)Purity assessment, stability studies, analysis of less complex samples.[11][22]
NMR (³¹P, ¹H) Nuclear magnetic resonance spectroscopy.HighLowStructural confirmation and identification of phosphorus-containing compounds.[10][24]

Conclusion and Future Directions

This compound is more than a simple chemical reagent; it is an enabling tool for modern biological and pharmaceutical research. Its design as a cell-permeable prodrug provides a direct solution to the long-standing challenge of delivering phosphorylated nucleotides into cells. As research into targeted therapies and cellular metabolism continues to expand, the demand for well-characterized, high-purity nucleotide derivatives like this will only grow. Future work will likely focus on developing more sophisticated phosphoramidate prodrugs with enhanced cell-type specificity and controlled intracellular release kinetics, further refining our ability to manipulate and study the intricate networks of life.

References

  • Pascual, C., Cerdà-Nicolàs, M., & Piqueras, L. (2021). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules. [Link]

  • Tariq, M., & Vashisht, R. (2023). Adenosine. In StatPearls. StatPearls Publishing. [Link]

  • Koszalka, P., et al. (2009). Nucleoside-5'-monophosphates as prodrugs of adenosine A2A receptor agonists activated by ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6083, Adenosine monophosphate. [Link]

  • Zhou, Y., & Peng, Y. (2015). Adenine: an important drug scaffold for the design of antiviral agents. RSC Advances. [Link]

  • Hiefner, J., et al. (2022). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences. [Link]

  • Mehellou, Y., & De Clercq, E. (2022). Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23679049, this compound. [Link]

  • Fontanari, P., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Pulmonary Pharmacology & Therapeutics. [Link]

  • Pharmaffiliates. CAS No: 102029-68-5 | Product Name: this compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Adenosine 5'-Monophosphate in Pharmaceutical Development: From Intermediate to Therapeutic. [Link]

  • Agilent Technologies. (2024). Comparability Studies for the Analysis of Nucleotides on Four Different LC Systems. [Link]

  • Weimann, B. J., et al. (1968). Template-directed synthesis with adenosine-5'-phosphorimidazolide. Science. [Link]

  • Daglia, M. (2018). Natural activators of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) and their pharmacological activities. Pharmacological Research. [Link]

  • Jimmerson, L. C., et al. (2017). A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells. Pharmaceutical Research. [Link]

  • Giallourou, N., et al. (2019). HILIC-MS/MS Analysis of Adenosine in Patient Blood. Molecules. [Link]

  • Pharmaceutical Technology. (2024). Adenosine Receptor A1 drugs in development, 2024. [Link]

  • Goundry, A., et al. (2021). Acyclic nucleoside phosphonates with adenine nucleobase inhibit Trypanosoma brucei adenine phosphoribosyltransferase in vitro. Scientific Reports. [Link]

  • Pérez-Juste, J., et al. (2023). Adenosine Monophosphate as Shape-inducing Agent: The Case of Gold Nanostars. ChemRxiv. [Link]

  • Zhang, Y., et al. (2023). Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Adenosine 5'-monophosphoramidate Sodium Salt in Nucleotide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

Adenosine 5'-monophosphoramidate sodium salt is a pivotal, yet often overlooked, reagent in the landscape of nucleotide chemistry. While its more complex derivatives, the nucleoside phosphoramidites, are the direct workhorses of automated oligonucleotide synthesis, this foundational molecule offers unique utility as a precursor, a tool for mechanistic studies, and a key component in biocatalytic processes. Its structure, featuring a phosphoramidate moiety (a P-N bond) in place of a simple phosphate, fundamentally alters its chemical character, reducing the polarity of the phosphate group. This modification is central to its applications, from enhancing cellular uptake of nucleotide-based drugs to enabling specific chemical ligations.[1]

This guide provides an in-depth exploration of this compound, moving beyond a superficial overview to detail its underlying chemical principles, practical handling, and strategic deployment in both research and development settings. We will dissect its role in the broader context of phosphoramidite chemistry and provide actionable protocols for its application.

Core Principles: The Power of the Phosphoramidate Moiety

The universal method for chemical DNA and RNA synthesis is phosphoramidite chemistry, a technique prized for its efficiency and reliability.[2][3] This process relies on nucleoside phosphoramidites, which are nucleosides protected at key reactive sites and activated at the 3'-hydroxyl group with a phosphoramidite functional group.[]

Adenosine 5'-monophosphoramidate serves as a fundamental structural motif and precursor in this domain. The core advantage of the phosphoramidate group lies in its ability to mask the highly polar, dianionic charge of a phosphate group.[1] This "charge-masking" strategy is the cornerstone of the ProTide (Pro-nucleotide) approach in drug development, which facilitates the passive diffusion of nucleotide analogues across nonpolar cellular membranes. Once inside the cell, esterase activity unmasks the molecule, revealing the active nucleotide monophosphate, thereby bypassing the often-inefficient enzymatic phosphorylation steps required by simple nucleoside drugs.[1][5]

Diagram: The ProTide Concept

The following diagram illustrates the intracellular delivery and activation pathway of a phosphoramidate-based prodrug.

G cluster_0 Extracellular Space cluster_1 Cellular Membrane cluster_2 Intracellular Space Prodrug Phosphoramidate Prodrug (Membrane Permeable) Membrane Prodrug->Membrane Passive Diffusion Int_Prodrug Intracellular Prodrug Membrane->Int_Prodrug Intermediate Cyclic Intermediate Int_Prodrug->Intermediate Esterase Cleavage Active_MP Active Nucleotide Monophosphate (NuMP) Intermediate->Active_MP Spontaneous Elimination Active_TP Active Triphosphate (e.g., for Polymerase) Active_MP->Active_TP Cellular Kinases Active_MP->Active_TP

Caption: Intracellular activation pathway of a phosphoramidate prodrug (ProTide).

Physicochemical Properties & Reagent Handling

Proper handling and storage of this compound are critical to prevent degradation and ensure experimental reproducibility. The P-N bond is susceptible to hydrolysis, particularly under acidic conditions.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₆NaO₆P[6]
Molecular Weight 368.22 g/mol [7]
CAS Number 102029-68-5[6]
Appearance White to off-white solidN/A
Storage Temperature -20°C, desiccated[8][9]
Stability Stable when stored refrigerated; degrades at room temperature.[10] Avoid strong acids, bases, and oxidizing agents.[11]
Protocol 1: Preparation of Stock Solutions

Causality: The use of a buffered, neutral pH solution is essential to prevent acid-catalyzed hydrolysis of the phosphoramidate bond. Storage at low temperatures significantly slows degradation.[10]

  • Pre-Requisites: Ensure the reagent has been equilibrated to room temperature in a desiccator before opening to prevent moisture condensation.

  • Solvent: Use nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Do not use acidic buffers.

  • Preparation:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10-50 mM).

    • Vortex gently until fully dissolved. Avoid vigorous shaking to minimize shearing.

  • Storage:

    • Aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles.

    • Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

    • A study on AMP solutions showed that refrigeration at 4°C maintains stability for at least 25 weeks, whereas significant degradation occurs at room temperature within 9-10 days.[10]

Application in Nucleotide Synthesis & Ligation

While not directly used in automated synthesizers, the phosphoramidate is a key player in related synthetic and enzymatic protocols.

Precursor for Activated Adenosine Species

A primary application is its use as a starting material for synthesizing activated intermediates like Adenosine 5'-phosphorimidazolide (ImpA) . ImpA is a critical reagent for the non-enzymatic ligation of oligonucleotides and the chemical adenylation of the 5'-terminus of RNA or DNA, a necessary step for certain sequencing and ligation protocols.[12][13]

Diagram: Synthesis of Activated ImpA

This diagram outlines the conceptual pathway from a 5'-monophosphate to an activated phosphorimidazolide intermediate.

G AMP Adenosine 5'- Monophosphate (AMP) or Phosphoramidate ImpA Adenosine 5'- Phosphorimidazolide (ImpA) (Activated Intermediate) AMP->ImpA Reagents Activating Agents (e.g., Triphenylphosphine, Dipyridyldisulfide, Imidazole) Reagents->ImpA AppDNA 5'-Adenylated DNA (AppDNA) ImpA->AppDNA Oligo 5'-Phosphorylated Oligonucleotide Oligo->AppDNA Coupling Reaction

Caption: Conceptual workflow for activating AMP to ImpA for oligonucleotide adenylation.

Protocol 2: Chemical Ligation Using an Activated Adenosine Intermediate

This protocol describes a general workflow for ligating an oligonucleotide using an in situ or pre-synthesized activated adenosine species, for which Adenosine 5'-monophosphoramidate can be a precursor. This process is fundamental in prebiotic chemistry research and for creating specific nucleic acid constructs.[13][14]

  • Activation Step (Synthesis of ImpA):

    • Rationale: This step, based on established protocols, creates the highly reactive phosphorimidazolide from a 5'-monophosphate precursor.[12][15]

    • Dissolve Adenosine 5'-monophosphoric acid (or a related precursor) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF).

    • In a separate vessel, dissolve triphenylphosphine, 2,2'-dipyridyldisulfide, and an excess of imidazole in DMF with triethylamine.

    • Slowly add the adenosine solution to the vigorously stirred reagent mixture. Allow the reaction to proceed for 1.5-2 hours at room temperature.

    • The resulting ImpA is typically precipitated using a mixture of acetone and ether, then washed and dried under vacuum.[12][15]

  • Ligation Step:

    • Rationale: The activated 5'-adenylate group on a donor oligonucleotide reacts with the 3'-hydroxyl group of an acceptor oligonucleotide, forming a new phosphodiester bond. T4 DNA ligase uses a similar principle, creating an AppDNA intermediate.

    • Dissolve the 5'-phosphorylated acceptor oligonucleotide and the 3'-hydroxyl donor oligonucleotide in a suitable reaction buffer (e.g., HEPES buffer, pH 7.5-8.0) containing a divalent metal cation like Mg²⁺, which is often crucial for catalysis.[14]

    • Add the pre-synthesized and purified ImpA (or introduce it to the 5'-monophosphorylated donor to create an in situ AppDNA intermediate).

    • Incubate the reaction at a controlled temperature (e.g., 16-25°C). Reaction times can vary from hours to days depending on the substrates and conditions.

    • Monitor the reaction progress using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Quenching and Purification:

    • Stop the reaction by adding a chelating agent like EDTA to sequester the Mg²⁺ ions.

    • Purify the ligated oligonucleotide product from unreacted starting materials and byproducts using PAGE, HPLC, or solid-phase extraction.

Role in Standard Oligonucleotide Synthesis

While this compound is not directly slotted into a DNA synthesizer, it is the parent structure for the corresponding nucleoside phosphoramidite synthon . The synthesis of this synthon is a critical upstream process for any facility performing oligonucleotide synthesis.

Diagram: The Solid-Phase Synthesis Cycle

This diagram shows the four-step cycle of phosphoramidite chemistry, the gold standard for synthesizing DNA and RNA.[16]

Detritylation 1. Detritylation (Acidic wash removes 5'-DMT group) Coupling 2. Coupling (Activated phosphoramidite couples to 5'-OH) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH groups are blocked) Coupling->Capping Forms new bond Oxidation 4. Oxidation (Phosphite triester is oxidized to stable phosphate) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Stabilizes backbone, Ready for next cycle

Sources

Application Note: Utilizing Adenosine 5'-monophosphoramidate Sodium Salt for Advanced Protein Adenylylation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protein Adenylylation and the Need for Stable Probes

Protein adenylylation, also known as AMPylation, is a pivotal post-translational modification (PTM) where an adenosine monophosphate (AMP) molecule is covalently attached to a protein, typically on the side chains of tyrosine, threonine, or serine residues.[1][2] This process, catalyzed by a class of enzymes called adenylyltransferases (AMPylases), plays a crucial role in a wide array of cellular processes, including signal transduction, metabolic regulation, and bacterial pathogenesis.[1][2][3] The addition of the bulky and negatively charged AMP moiety can dramatically alter a protein's stability, enzymatic activity, and interaction with other molecules.[1]

Studying the dynamics of protein adenylylation is fundamental to understanding its physiological and pathological roles. However, the inherent lability of the phosphodiester bond in adenylylated proteins and the rapid turnover by de-adenylylating enzymes can pose significant challenges for in vitro characterization. To overcome these hurdles, researchers often employ non-hydrolyzable analogs of ATP or AMP to trap enzyme-substrate complexes, inhibit enzymatic activity, or serve as stable mimics of the adenylylated state.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Adenosine 5'-monophosphoramidate sodium salt (AMP-NH₂) , a stable AMP analog, for in-depth studies of protein adenylylation. We will delve into the unique properties of this compound, provide detailed protocols for its application in enzymatic assays, and discuss downstream analytical techniques.

This compound: Properties and Handling

This compound is a derivative of adenosine monophosphate where the oxygen atom linking the phosphate to the ribose is replaced by a nitrogen atom, forming a phosphoramidate bond. This substitution confers increased stability against enzymatic hydrolysis.

PropertyValueSource
Chemical Name This compound[4][5]
Synonyms AMP-NH₂-Na, Adenosine 5'-phosphoramidate sodium salt[4]
CAS Number 102029-68-5[4][5]
Molecular Formula C₁₀H₁₄N₆NaO₆P[4][5]
Molecular Weight 368.22 g/mol [4][5]
Appearance White to Off-White Solid[4]
Storage Store at -20°C, protected from moisture.[4][6]
Stability Hygroscopic[4]

Handling Precautions: Due to its hygroscopic nature, it is crucial to handle this compound in a dry environment and store it in a tightly sealed container at the recommended temperature. For creating stock solutions, use anhydrous solvents where appropriate and store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Mechanism of Action in Adenylylation Studies

While ATP is the natural substrate for adenylyltransferases, the resulting adenylylated protein can be rapidly de-adenylylated. AMP-NH₂ serves as a powerful tool to probe these systems due to the stability of its phosphoramidate bond. It can be utilized in several key applications:

  • Competitive Inhibition: AMP-NH₂ can act as a competitive inhibitor of adenylyltransferases by binding to the active site without being transferred to the substrate protein. This is invaluable for kinetic studies and for validating that an observed biological effect is indeed mediated by the adenylyltransferase .

  • Enzyme-Substrate Complex Trapping: The stable nature of AMP-NH₂ can facilitate the trapping and subsequent structural analysis (e.g., via X-ray crystallography) of the enzyme-AMP-NH₂-substrate complex, providing critical insights into the catalytic mechanism.

  • Control for Non-Enzymatic Adenylylation: In certain contexts, it can be used as a negative control to distinguish between enzymatic and non-enzymatic adenylylation events.

Experimental Protocols

The following protocols are designed to be adaptable to specific enzyme-substrate systems. All buffers and solutions should be prepared with high-purity water and filtered before use.

Protocol 1: In Vitro Adenylylation Inhibition Assay

This protocol details a fluorescence-based assay to screen for and characterize inhibitors of a specific adenylyltransferase. It utilizes a fluorescently labeled ATP analog (e.g., N⁶-(6-Amino)hexyl-ATP-ATTO-647N) to monitor the adenylylation of a target protein.

Materials:

  • Purified adenylyltransferase

  • Purified substrate protein

  • This compound (AMP-NH₂)

  • Fluorescently labeled ATP analog (e.g., N⁶-(6-Amino)hexyl-ATP-ATTO-647N)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • 384-well, low-volume, black plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of AMP-NH₂ in the assay buffer.

    • Prepare serial dilutions of AMP-NH₂ in the assay buffer to generate a dose-response curve (e.g., from 1 mM to 1 nM).

    • Prepare a 2X enzyme solution and a 2X substrate/fluorescent ATP analog mix in the assay buffer. The final concentrations will need to be optimized for your specific system.

  • Assay Setup:

    • To the wells of the 384-well plate, add 5 µL of the AMP-NH₂ dilutions or assay buffer (for positive and negative controls).

    • Add 10 µL of the 2X substrate/fluorescent ATP analog mix to all wells.

    • To initiate the reaction, add 5 µL of the 2X enzyme solution to all wells except the negative control (add 5 µL of assay buffer instead).

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of AMP-NH₂.

    • Plot the percentage of inhibition against the logarithm of the AMP-NH₂ concentration and fit the data to a suitable model to determine the IC₅₀ value.

Diagram: Adenylylation Inhibition Assay Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis prep_amp Prepare AMP-NH₂ Serial Dilutions add_amp Add AMP-NH₂ or Buffer to Wells prep_amp->add_amp prep_enzyme Prepare 2X Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_substrate Prepare 2X Substrate/Fluorescent ATP Mix add_substrate Add Substrate/Fluorescent ATP Mix prep_substrate->add_substrate add_amp->add_substrate add_substrate->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate read_plate Measure Fluorescence incubate->read_plate analyze Calculate % Inhibition and IC₅₀ read_plate->analyze

Caption: Workflow for an in vitro adenylylation inhibition assay.

Protocol 2: Gel-Based Assay for Monitoring Adenylylation

This protocol uses SDS-PAGE to visualize the adenylylation of a substrate protein, which results in a mass shift.

Materials:

  • Purified adenylyltransferase

  • Purified substrate protein

  • ATP

  • This compound (AMP-NH₂)

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • 4X SDS-PAGE Loading Buffer

  • Polyacrylamide gels

  • Coomassie Brilliant Blue stain or other protein stain

Procedure:

  • Set up Reactions:

    • Prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

      • Reaction Buffer

      • Substrate protein (final concentration e.g., 5 µM)

      • Adenylyltransferase (final concentration e.g., 0.5 µM)

      • ATP (final concentration e.g., 1 mM)

      • For inhibition experiments, pre-incubate the enzyme and substrate with varying concentrations of AMP-NH₂ for 10 minutes before adding ATP. Include a "no ATP" control and a "no enzyme" control.

  • Incubation:

    • Incubate the reactions at the optimal temperature for your enzyme for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Stop Reaction and Prepare Samples:

    • Stop the reaction by adding 5 µL of 4X SDS-PAGE Loading Buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Staining:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the unmodified and adenylylated forms of the substrate protein.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain to visualize the protein bands.

  • Analysis:

    • Adenylylation of the substrate protein will result in an increase in its molecular weight (approximately 329 Da per AMP moiety), which may be visible as a slight upward shift in the band on the gel.[7] The intensity of the shifted band can be quantified using densitometry.

Downstream Analysis and Characterization

To confirm adenylylation and identify the specific sites of modification, more sophisticated techniques are required.

Mass Spectrometry

High-resolution mass spectrometry (MS) is the gold standard for characterizing PTMs, including adenylylation.[8]

Workflow:

  • In-gel or In-solution Digestion: The protein band corresponding to the adenylylated substrate is excised from the gel, or the reaction mixture is used directly for proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The fragmentation spectra are searched against a protein database to identify peptides. The adenylylation modification results in a characteristic mass shift that can be localized to specific tyrosine, threonine, or serine residues. Different fragmentation methods (CID, HCD, ETD) can provide complementary information for confident site localization.[8]

Diagram: Protein Adenylylation Reaction

G cluster_reactants Reactants cluster_products Products Protein Protein-OH (Tyr, Thr, Ser) Enzyme Adenylyltransferase (AMPylase) Protein->Enzyme ATP ATP ATP->Enzyme AdenylylatedProtein Protein-O-AMP PPi PPi Enzyme->AdenylylatedProtein Enzyme->PPi

Caption: Enzymatic transfer of AMP from ATP to a protein.

Conclusion

This compound is a valuable tool for dissecting the mechanisms of protein adenylylation. Its stability against hydrolysis makes it an excellent competitive inhibitor for kinetic studies and a probe for trapping enzyme-substrate complexes. By combining the use of AMP-NH₂ in in vitro assays with powerful analytical techniques like mass spectrometry, researchers can gain deeper insights into the regulation and function of this critical post-translational modification, paving the way for novel therapeutic strategies targeting diseases where adenylylation plays a key role.

References

  • Wikipedia. (n.d.). Adenylylation. Retrieved from [Link]

  • Hedberg, C., & Itzen, A. (2015). Molecular Perspectives on Protein Adenylylation. ACS Chemical Biology, 10(1), 16-26.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23679049, this compound. Retrieved from [Link]

  • Gronert, S., & Leipe, D. D. (2011). Adenylylation: a new post-translational modification in prokaryotes and eukaryotes. Trends in biochemical sciences, 36(10), 513-521.
  • Kielkowski, P., et al. (2013). Adenylylation, MS, and proteomics--Introducing a "new" modification to bottom-up proteomics. Proteomics, 13(15), 2315-2323.
  • Smit, J. S., et al. (2011). Efficient Synthesis and Applications of Peptides containing Adenylylated Tyrosine Residues.
  • Corbin, J. D., et al. (1991). Tissue levels, source, and regulation of 3'-AMP: an intracellular inhibitor of adenylyl cyclases. The American journal of physiology, 260(5 Pt 1), E717-E724.
  • Penningroth, S. M., & Witman, G. B. (1978). Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm. The Journal of cell biology, 79(3), 827-832.
  • van der Heden van Noort, G. J., et al. (2013). Synthesis of mono-ADP-ribosylated Oligopeptides Using Ribosylated Amino Acid Building Blocks. Journal of the American Chemical Society, 135(8), 2941-2944.
  • Nguyen, M. D., et al. (2016). A non-hydrolyzable AMP analog activates hA 1 R but not hA 2B R. PLoS One, 11(3), e0151121.
  • Wang, Y., et al. (2023). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Journal of the American Chemical Society, 145(49), 26845-26851.
  • Peraro, L., & Ahel, I. (2017). Enzymes Involved in AMPylation and deAMPylation. Chemical reviews, 117(1), 122-144.
  • Zha, S., et al. (2021). Solid‐Phase Synthesis and Biological Evaluation of Peptides ADP‐Ribosylated at Histidine.
  • Lohrmann, R., & Orgel, L. E. (1976). Amino acid activation with adenosine 5'-phosphorimidazolide. Journal of molecular evolution, 7(3), 253-267.
  • Bothe, A., et al. (2023). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. International Journal of Molecular Sciences, 24(13), 10899.
  • Pharmaffiliates. (n.d.). CAS No : 102029-68-5 | Product Name : this compound. Retrieved from [Link]

  • Jia, Y., et al. (2023). Biomimetic prebiotic synthesis of homochiral peptides via a potential 5'-aa-AMP precursor.
  • Grammel, M., & Hang, H. C. (2013). A novel screen to identify the first small molecule inhibitors of protein AMPylation. Journal of the American Chemical Society, 135(44), 16362-16365.
  • Tamaoki, J., et al. (1989). Adenosine-mediated cyclic AMP-dependent inhibition of ciliary activity in rabbit tracheal epithelium.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6083, Adenosine Monophosphate. Retrieved from [Link]

  • Penningroth, S. M., & Witman, G. B. (1978). Effects of adenylyl imidodiphosphate, a nonhydrolyzable adenosine triphosphate analog, on reactivated and rigor wave sea urchin sperm. The Journal of cell biology, 79(3), 827–832.
  • Casey, A. K., & Orth, K. (2018). Enzymes Involved in AMPylation and deAMPylation. Chemical reviews, 118(3), 1199-1215.

Sources

Adenosine 5'-Monophosphoramidate Sodium Salt: A Versatile Tool for Probing Enzyme Mechanisms and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adenosine 5'-monophosphoramidate (AMP-NH₂), a synthetic analog of adenosine 5'-monophosphate (AMP), offers a unique tool for researchers in enzymology, signal transduction, and drug development. By replacing a non-bridging oxygen atom in the phosphate group with a nitrogen atom, this modification confers resistance to hydrolysis by many phosphatases while presenting a distinct substrate for specific phosphoramidases. This application note provides a comprehensive guide to the utilization of adenosine 5'-monophosphoramidate sodium salt as a substrate in enzymatic reactions. We will delve into the underlying principles of its application, detailed protocols for enzyme assays, and its role in inhibitor screening, with a focus on providing field-proven insights to empower your research.

Introduction: The Significance of a Phosphoramidate Moiety

In the landscape of cellular biochemistry, phosphate esters are ubiquitous, forming the backbone of nucleic acids and serving as key mediators of energy transfer and signal transduction. The enzymatic cleavage and formation of these bonds are tightly regulated processes. The introduction of a phosphoramidate bond (P-N) in place of a phosphate ester bond (P-O) in a molecule like AMP creates a powerful molecular probe. This substitution fundamentally alters the chemical properties of the phosphate group, rendering it significantly more resistant to enzymatic hydrolysis by many nucleotidases and phosphatases that typically act on AMP.

This resistance to hydrolysis is a key feature that allows researchers to investigate specific enzymatic processes without the complication of rapid substrate degradation. However, the P-N bond is not inert. A specific class of enzymes, known as phosphoramidases or, more specifically, histidine triad nucleotide binding proteins (HINTs), have evolved to catalyze the hydrolysis of these phosphoramidate linkages.[1][2][3][4] This dual characteristic of stability towards general phosphatases and specific cleavage by phosphoramidases makes Adenosine 5'-monophosphoramidate a highly specific tool for dissecting complex biological systems.

Core Applications in Enzymatic Reactions

This compound serves two primary roles in the study of enzymatic reactions:

  • As a specific substrate for phosphoramidases: Its most direct application is in the characterization of enzymes that cleave the P-N bond, such as HINT1 (adenosine 5'-monophosphoramidase).[2][3][4][5] Assays utilizing this substrate are crucial for understanding the catalytic mechanism, substrate specificity, and kinetics of these enzymes.

  • As a potential inhibitor or modulator of other enzymes: For enzymes that normally bind AMP or other adenine nucleotides, the phosphoramidate analog can act as a competitive inhibitor or an allosteric modulator. Its resistance to hydrolysis allows for the study of the enzyme's nucleotide-bound state without the confounding factor of product formation.

The choice to use Adenosine 5'-monophosphoramidate over other AMP or ATP analogs depends on the specific scientific question being addressed. For instance, non-hydrolyzable ATP analogs like AMP-PNP are ideal for trapping an enzyme in a pre-hydrolysis state, while slowly-hydrolyzable analogs like ATPγS can be used to generate stable thiophosphorylated products.[6] Adenosine 5'-monophosphoramidate, in contrast, is the substrate of choice for specifically studying phosphoramidase activity.

Visualizing the Enzymatic Landscape

To better understand the central role of Adenosine 5'-monophosphoramidate, the following diagrams illustrate its interaction with key enzyme classes.

Enzymatic_Fate_of_AMP_Analogs cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products AMP Adenosine 5'-monophosphate (AMP) Phosphatase General Phosphatases/ Nucleotidases AMP->Phosphatase Hydrolysis AMP_NH2 Adenosine 5'-monophosphoramidate (AMP-NH₂) AMP_NH2->Phosphatase Resistant to Hydrolysis HINT1 Phosphoramidase (HINT1) AMP_NH2->HINT1 Specific Hydrolysis Adenosine Adenosine + Pi Phosphatase->Adenosine AMP_Product AMP + NH₃ HINT1->AMP_Product Experimental_Workflow_HINT1_Assay start Start: Prepare Reagents prepare_enzyme Prepare HINT1 Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Adenosine 5'- monophosphoramidate Solution start->prepare_substrate prepare_buffer Prepare Assay Buffer start->prepare_buffer mix Mix Enzyme, Substrate, and Buffer prepare_enzyme->mix prepare_substrate->mix prepare_buffer->mix incubate Incubate at Controlled Temperature mix->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection of Product (e.g., HPLC, ³¹P NMR) stop_reaction->detection analyze Data Analysis: Determine Enzyme Activity detection->analyze

Caption: General workflow for a HINT1 enzyme assay.

Protocols for Enzymatic Assays

The following protocols provide a starting point for utilizing this compound in enzymatic assays. It is essential to optimize these conditions for your specific enzyme and experimental setup.

Stability and Storage of Adenosine 5'-Monophosphoramidate

Proper handling and storage of the substrate are critical for reproducible results.

ParameterRecommendationRationale
Storage Store the solid compound at -20°C, desiccated.Minimizes degradation over long-term storage.
Solution Prep Prepare fresh solutions in an appropriate buffer for each experiment.While more stable than many phosphate esters, phosphoramidates can still undergo slow hydrolysis in aqueous solutions.
pH Maintain the pH of the stock solution and assay buffer within the optimal range for the enzyme of interest.The stability of the phosphoramidate bond can be pH-dependent.
Protocol: Assay for Phosphoramidase (HINT1) Activity using HPLC

This protocol is designed to measure the activity of HINT1 by quantifying the formation of AMP from Adenosine 5'-monophosphoramidate.

Materials:

  • Purified HINT1 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • Quenching Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

  • AMP standard for HPLC

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Adenosine 5'-monophosphoramidate in purified water.

    • Prepare a series of AMP standards of known concentrations for generating a standard curve.

    • Dilute the purified HINT1 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the following:

      • X µL Assay Buffer

      • Y µL 10 mM Adenosine 5'-monophosphoramidate (final concentration typically 100-500 µM)

      • Z µL HINT1 enzyme solution (to initiate the reaction)

    • The final reaction volume is typically 50-100 µL.

    • Include a negative control with no enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Quenching:

    • Stop the reaction by adding an equal volume of Quenching Solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate and product using an appropriate gradient of mobile phases (e.g., a gradient of acetonitrile in a phosphate buffer).

    • Monitor the elution profile at 260 nm.

  • Data Analysis:

    • Quantify the amount of AMP produced by comparing the peak area to the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of enzyme).

Protocol: Screening for Kinase Inhibitors

In this application, Adenosine 5'-monophosphoramidate can be used as a tool to identify compounds that interfere with the nucleotide-binding site of a kinase. This is an indirect assay where the phosphoramidate is not the substrate but a competitor.

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay, which measures ADP production) [7]* Test compounds (potential inhibitors)

Procedure:

  • Prepare Reagents:

    • Prepare solutions of the kinase, peptide substrate, ATP, and Adenosine 5'-monophosphoramidate in the appropriate kinase reaction buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup (in a multi-well plate):

    • Control Wells:

      • No inhibitor control: Kinase + peptide substrate + ATP

      • Positive inhibition control: Kinase + peptide substrate + ATP + known kinase inhibitor

    • Test Wells:

      • Kinase + peptide substrate + ATP + test compound

    • Competition Wells:

      • Kinase + peptide substrate + ATP + Adenosine 5'-monophosphoramidate (to establish its inhibitory effect)

  • Reaction and Detection:

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a predetermined time at the optimal temperature.

    • Stop the reaction and measure ADP production according to the manufacturer's protocol of the kinase assay kit. [7]

  • Data Analysis:

    • A decrease in ADP production in the presence of a test compound indicates potential inhibition.

    • The inhibitory effect of Adenosine 5'-monophosphoramidate can be quantified to understand its interaction with the kinase's active site.

Causality and Self-Validation in Experimental Design

A robust experimental design using Adenosine 5'-monophosphoramidate should incorporate internal controls to ensure the validity of the results.

  • Enzyme Titration: Always perform an enzyme titration to determine the optimal enzyme concentration that results in a linear reaction rate over the desired time course.

  • Substrate Saturation: When determining kinetic parameters like Km and Vmax for a phosphoramidase, it is crucial to use a range of Adenosine 5'-monophosphoramidate concentrations that bracket the expected Km value.

  • Product Inhibition: In kinetic studies, consider the possibility of product inhibition by AMP. Measuring the initial reaction rates will minimize this effect.

  • Orthogonal Assays: When screening for inhibitors, confirming hits with an orthogonal assay that uses a different detection method can help to eliminate false positives. For example, a fluorescence-based assay could be complemented with a luminescence-based one. [8]

Conclusion

This compound is a valuable and specific tool for the study of enzymatic reactions. Its resistance to general phosphatases coupled with its specific hydrolysis by phosphoramidases like HINT1 allows for the targeted investigation of this unique class of enzymes. Furthermore, its ability to interact with other nucleotide-binding proteins makes it a useful compound in inhibitor screening and mechanistic studies. By understanding the chemical properties of the phosphoramidate bond and employing rigorous experimental design, researchers can leverage this compound to gain deeper insights into cellular signaling and to advance the development of novel therapeutics.

References

  • Mueller, J. W., & Shafqat, N. (2013). A multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. FEBS Letters, 587(11), 1674–1680. [Link]

  • Anderson, A. C. (2023). The Many Faces of Histidine Triad Nucleotide Binding Protein 1 (HINT1). ACS Chemical Neuroscience, 14(15), 2723–2725. [Link]

  • Lieberman, I. (1956). Enzymatic synthesis of adenosine-5'-phosphate from inosine-5'-phosphate. Journal of Biological Chemistry, 223(1), 327–339. [Link]

  • Bancia, C., et al. (2022). Choice of ATP Analogues for Biophysical Studies—A Systematic NMR-Based Investigation for the AAA+ Enzyme p97. International Journal of Molecular Sciences, 23(23), 15263. [Link]

  • Charter, N. W., et al. (2006). A generic, homogenous method for measuring kinase and inhibitor activity via adenosine 5'-diphosphate accumulation. Journal of Biomolecular Screening, 11(4), 390–399. [Link]

  • SSERC. (n.d.). Protocol - Phosphatase Activity. SSERC. [Link]

  • Ramsden, E. N. (1970). A kinetic study of the enzymic hydrolysis of adenosine 3':5'-cyclic monophosphate. Biochemical Journal, 120(4), 12P–13P. [Link]

  • Brown, T. R., & Ogawa, S. (1977). Asymmetric binding of the inhibitor di(adenosine-5') pentaphosphate (Ap5A) to adenylate kinase. Proceedings of the National Academy of Sciences, 74(9), 3627–3631. [Link]

  • Wikipedia contributors. (2023, December 12). HINT1. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction catalyzed by adenosine 5′-monophosphate phosphorylases... [Link]

  • Vannoni, D., et al. (2004). Enzyme activities controlling adenosine levels in normal and neoplastic tissues. Molecular and Cellular Biochemistry, 263(1-2), 187–192. [Link]

  • Belik, D., et al. (2011). Neutrophil-derived 5′-Adenosine Monophosphate Promotes Endothelial Barrier Function via CD73-mediated Conversion to Adenosine and Endothelial A2B Receptor Activation. The Journal of Immunology, 186(8), 4937–4947. [Link]

  • Kanno, K., et al. (2020). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Metabolites, 10(2), 54. [Link]

  • ResearchGate. (n.d.). Comparative HPLC analyses of ATP, ADP and AMP. [Link]

  • Mackevica, A., et al. (2021). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 26(21), 6423. [Link]

  • UniProt. (n.d.). HINT1_HUMAN. [Link]

  • Toda, N., & Okunishi, H. (1987). Comparison of the vascular effects of adenosine, AMP, ADP and ATP on isolated blood-perfused internal and external carotid arteries of dogs. Blood Vessels, 24(6), 281–292. [Link]

  • Köse, M., et al. (2016). Focused screening to identify new adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(22), 5766–5773. [Link]

  • McManus, C. J. (n.d.). Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide). McManus Lab. [Link]

  • MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. [Link]

  • Hampton, A., et al. (1972). Evidence for the conformation of enzyme-bound adenosine 5'-phosphate. Substrate and inhibitor properties of 8,5' -cycloadenosine 5'-phosphate with adenylate kinase, adenylate aminohydrolase, adenylosuccinate lyase, and 5'-nucleotidase. Biochemistry, 11(26), 4965–4969. [Link]

  • Robbins, P. W., & Lipmann, F. (1958). Enzymatic synthesis of adenosine-5'-phosphosulfate. Journal of Biological Chemistry, 233(3), 686–690. [Link]

  • National Center for Biotechnology Information. (n.d.). HINT1 histidine triad nucleotide binding protein 1 [Homo sapiens (human)]. [Link]

  • Chen, C., et al. (2021). Advances, Perspectives and Potential Engineering Strategies of Light-Gated Phosphodiesterases for Optogenetic Applications. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Feld, R. D., & Witte, D. L. (1977). Evaluation of adenosine 5'-monophosphate and fluoride as adenylate kinase inhibitors in the creatine kinase assay. Clinical Chemistry, 23(10), 1942–1948. [Link]

  • Müller, C. E., et al. (2010). Nucleoside-5'-monophosphates as prodrugs of adenosine A2A receptor agonists activated by ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 53(1), 224–235. [Link]

  • L-G, et al. (2021). Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. Molecules, 26(21), 6391. [Link]

  • Zegzouti, H., & Goueli, S. A. (2012). Assay development for protein kinase enzymes. Methods in Molecular Biology, 795, 157–170. [Link]

  • GeneCards. (n.d.). HINT1 Gene. [Link]

  • Yamaguchi, R. T., et al. (2011). Real-time monitoring of mitochondrial adenosine 5′ -triphosphate synthesis and hydrolysis by surface infrared spectroscopy. Analytical and Bioanalytical Chemistry, 400(10), 3545–3551. [Link]

  • Fitch, M. L., et al. (2025). Phosphodiesterase type 1 regulates adenosine 2A receptor-associated cAMP signaling at the plasma membrane to increase myocardial contractility. bioRxiv. [Link]

  • Tsai, M. D. (1980). Stereochemistry of the Hydrolysis of Adenosine 5'-thiophosphate Catalyzed by Venom 5'-nucleotidase. Biochemistry, 19(25), 5790–5795. [Link]

  • O'Mealey, G. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube. [Link]

  • Kim, S. K., et al. (2022). Selective sensing of adenosine monophosphate (AMP) by a calixt[9]riazolium-based colorimetric sensing ensemble. RSC Advances, 12(49), 31925–31930. [Link]

  • Hohl, T., et al. (1971). Adenosine 3',5'-monophosphate phosphodiesterase in the growth medium of Physarum polycephalum. Biochimica et Biophysica Acta (BBA) - General Subjects, 244(2), 354–363. [Link]

  • Boyer, S. H., et al. (2005). Adenosine kinase inhibitors. 5. Synthesis, enzyme inhibition, and analgesic activity of diaryl-erythro-furanosyltubercidin analogues. Journal of Medicinal Chemistry, 48(20), 6430–6441. [Link]

  • Fitch, M. L., et al. (2025). Phosphodiesterase type 1 regulates adenosine 2A receptor-associated cAMP signaling at the plasma membrane to increase myocardial. bioRxiv. [Link]

  • Beutler, E., & Kuhl, W. (1989). Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides. American Journal of Hematology, 32(2), 143–145. [Link]

Sources

Application Notes and Protocols for Adenosine 5'-monophosphate (AMP) Sodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Adenosine 5'-monophosphate (AMP) sodium salt in cell culture experiments. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure experimental success and data reproducibility.

Introduction: The Pivotal Role of AMP in Cellular Physiology

Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide essential to all forms of life.[1] Comprising an adenine nucleobase, a ribose sugar, and a single phosphate group, AMP is a cornerstone of cellular metabolism and signaling.[1][2] It is a key constituent of RNA and is central to cellular energy homeostasis, primarily as a derivative of adenosine triphosphate (ATP) hydrolysis.[1] Beyond its metabolic functions, AMP acts as a critical signaling molecule, most notably through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[2][3] The sodium salt form of AMP is a stable, water-soluble compound, making it ideal for use in aqueous solutions for cell culture applications.[4]

Mechanism of Action: AMP as a Cellular Sensor and Signaling Mediator

The primary mechanism by which extracellularly applied AMP influences cellular behavior is through its role in purinergic signaling pathways. While extracellular ATP and adenosine are well-known signaling molecules, AMP also plays a significant part.[5]

2.1. The AMPK Signaling Pathway

A key biological function of AMP is the activation of AMP-activated protein kinase (AMPK).[2] AMPK is a crucial cellular energy sensor that is activated when the intracellular AMP:ATP ratio rises, indicating a state of low energy. Once activated, AMPK initiates signaling cascades that switch on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP. This regulation affects a wide range of cellular processes, including glucose and lipid metabolism, protein synthesis, and gene expression.[2] The use of AMP in cell culture can therefore be a powerful tool to study cellular responses to metabolic stress.

2.2. The Extracellular cAMP-Adenosine Pathway

Extracellular AMP is also an intermediate in the "cAMP-adenosine pathway." In this pathway, intracellular cyclic AMP (cAMP), a vital second messenger, is transported out of the cell. Extracellular phosphodiesterases (ecto-PDEs) then convert cAMP to AMP. Subsequently, ecto-5'-nucleotidases, such as CD73, hydrolyze AMP to adenosine.[6][7] Adenosine then acts on its own G protein-coupled receptors (A1, A2A, A2B, and A3) to modulate a wide array of physiological responses, including inflammation and immune function.[6][7][8][9] Therefore, introducing AMP to cell cultures can lead to the generation of adenosine and the subsequent activation of adenosine receptor-mediated signaling.

Signaling Pathway of Extracellular AMP

Extracellular AMP Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space extracellular_AMP Extracellular Adenosine 5'-monophosphate (AMP) CD73 Ecto-5'-nucleotidase (e.g., CD73) extracellular_AMP->CD73 Hydrolysis Adenosine Adenosine Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptor Binding CD73->Adenosine Cellular_Response Cellular Response (e.g., altered metabolism, inflammation modulation) Adenosine_Receptor->Cellular_Response Downstream Signaling AMPK AMP-activated protein kinase (AMPK) AMPK->Cellular_Response intracellular_AMP Intracellular AMP intracellular_AMP->AMPK Allosteric Activation

Caption: Extracellular AMP is converted to adenosine, which then activates adenosine receptors to elicit a cellular response. Intracellular AMP levels regulate the energy-sensing AMPK pathway.

Material and Reagent Preparation

Accurate and consistent preparation of AMP sodium salt stock solutions is paramount for reproducible experimental outcomes.[4]

3.1. Physicochemical Properties

PropertyValue
Chemical Name Adenosine 5'-monophosphate disodium salt
Synonyms 5'-AMP-Na2, Disodium AMP, Disodium adenylate
CAS Number 4578-31-8
Molecular Formula C₁₀H₁₂N₅Na₂O₇P
Molecular Weight 391.18 g/mol
Appearance White to off-white crystalline powder
Purity ≥99% (HPLC)

3.2. Solubility Characteristics

SolventReported SolubilityNotes
Water Up to 100 mg/mLSolutions may appear slightly hazy at high concentrations.[2][4]
DMSO Soluble
Methanol Soluble

3.3. Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of a high-concentration aqueous stock solution suitable for dilution into various experimental buffers and cell culture media.

Materials:

  • Adenosine 5'-monophosphate disodium salt (MW: 391.18 g/mol )

  • Nuclease-free, sterile water or desired sterile buffer (e.g., PBS)

  • Analytical balance

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (essential for cell culture applications)

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of AMP disodium salt:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 391.18 g/mol = 0.39118 g (or 391.18 mg)

  • Weighing: Carefully weigh out approximately 391.2 mg of AMP disodium salt powder using an analytical balance.

  • Dissolution:

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add approximately 8 mL of sterile water.

    • Vortex thoroughly until the powder is completely dissolved.[4] If necessary, gentle warming or sonication can be used to aid dissolution.[10]

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water. Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization: For all cell culture applications, it is critical to sterilize the solution. Filter the prepared stock solution through a 0.22 µm syringe filter into a new sterile tube.[2][4] This step removes any potential microbial contaminants.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the solid powder at -20°C for long-term stability.[4]

    • Aqueous stock solutions are stable for at least 25 weeks when stored at 4°C.[11] For longer-term storage, -20°C or -80°C is recommended.[10] Solutions stored at room temperature can degrade significantly within 9-14 days.[11]

Experimental Protocols

The following protocols provide a framework for utilizing AMP in cell culture to study its effects on cell proliferation and signaling.

4.1. Protocol 1: Assessing the Effect of AMP on Cell Proliferation

This protocol is designed to determine the impact of AMP on the proliferation rate of a chosen cell line. AMP has been shown to stimulate the proliferation of quiescent cells and enhance DNA synthesis.[2]

Experimental Workflow

Cell Proliferation Assay Workflow start Start seed_cells Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->seed_cells incubate_24h Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat cells with varying concentrations of AMP (e.g., 0, 10, 50, 100, 500 µM) incubate_24h->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_reagent Add proliferation assay reagent (e.g., MTT, WST-1) incubate_48_72h->add_reagent measure_absorbance Measure absorbance with a plate reader add_reagent->measure_absorbance end End measure_absorbance->end

Caption: Workflow for assessing the effect of AMP on cell proliferation using a colorimetric assay.

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[12]

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well). The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Preparation of AMP Working Solutions:

    • Using your 100 mM sterile stock solution, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A typical concentration range to test could be 10 µM, 50 µM, 100 µM, and 500 µM.

    • Always include a vehicle control (medium with no AMP added).

  • Cell Treatment:

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the prepared AMP working solutions or vehicle control to the appropriate wells. It is recommended to test each concentration in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48 to 72 hours.

  • Proliferation Assay:

    • Assess cell viability and proliferation using a standard colorimetric assay such as MTT, WST-1, or a fluorescence-based assay like CyQUANT.

    • Follow the manufacturer's instructions for the chosen assay. This typically involves adding the reagent to each well, incubating for a specified time, and then measuring the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Calculate the average and standard deviation for each treatment group.

    • Normalize the data to the vehicle control group (set to 100% proliferation) and plot the results as a dose-response curve.

4.2. Protocol 2: Analysis of AMPK Activation by Western Blot

This protocol details how to detect the activation of AMPK in response to AMP treatment by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow them to 70-80% confluency.[12]

    • Starve the cells in serum-free medium for 2-4 hours before treatment to reduce basal signaling.

    • Treat the cells with AMP at an effective concentration determined from literature or preliminary experiments (e.g., 500 µM) for a short duration (e.g., 15, 30, 60 minutes). Include an untreated control.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each target, normalize the phosphorylated protein signal to the total protein signal to determine the extent of activation.

Troubleshooting and Best Practices

  • Solution Haze: High concentrations of AMP sodium salt in aqueous solutions may appear slightly hazy.[2][4] This is generally not a concern, but if a completely clear solution is required, slight warming or sonication can be applied.[4][10]

  • Cellular Toxicity: While AMP is a natural metabolite, high concentrations can be cytotoxic to some cell lines. It is crucial to perform a dose-response experiment to identify the optimal, non-toxic working concentration range.

  • Reproducibility: Ensure consistency in all steps, from stock solution preparation to cell handling and treatment times. Use single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles.[10]

  • Serum Effects: The presence of serum in the culture medium can influence cellular responses to AMP.[2] Consider serum-starvation or the use of serum-free medium for certain signaling studies to obtain clearer results.

Conclusion

Adenosine 5'-monophosphate sodium salt is a versatile and powerful tool for investigating fundamental cellular processes in vitro. By understanding its mechanisms of action through the AMPK and adenosine signaling pathways, and by employing rigorous and well-controlled experimental protocols, researchers can effectively probe cellular metabolism, proliferation, and signaling. These application notes provide a solid foundation for the successful integration of AMP into a wide range of cell culture-based research and drug discovery programs.

References

  • HiMedia Laboratories. (2015). Adenosine 5'-monophosphate sodium salt. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]

  • O'Connor, B. J., et al. (2002). Adenosine 5'-monophosphate in asthma: gas exchange and sputum cellular responses.
  • Saha, A., & Bamezai, R. N. (2016). 5' Adenosine Monophosphate-Activated Protein Kinase Modulators as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 16(8), 961-972.
  • Torres, A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Pulmonary Pharmacology & Therapeutics, 15(2), 157-160.
  • Iannone, R., et al. (2022). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Immunology, 13, 866097.
  • Dezsi, G., & O'Kane, M. (2023). Adenosine. In StatPearls.
  • Hangzhou Union Biotechnology Co., Ltd. (n.d.). The Crucial Role of Adenosine 5'-Monophosphate (AMP) in Cellular Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine. Retrieved from [Link]

  • Leone, R. D., & Emens, L. A. (2018). The resurgence of the Adora2b receptor as an immunotherapeutic target in pancreatic cancer. Journal for ImmunoTherapy of Cancer, 6(1), 60.
  • Bai, F., et al. (2014). Adenosine 5'-monophosphate ameliorates D-galactosamine/lipopolysaccharide-induced liver injury through an adenosine receptor-independent mechanism in mice. PLoS One, 9(1), e85997.
  • Klabunde, R. E. (n.d.). Adenosine. CVPharmacology. Retrieved from [Link]

  • Wolfe, J. L., et al. (1998). Adenosine Stability in Cardioplegic Solutions. The Canadian Journal of Hospital Pharmacy, 51(4), 188–192.
  • Zhou, J., et al. (2007). In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism. The Journal of Nuclear Medicine, 48(2), 265-272.
  • Scribd. (n.d.). Adenosine Solution Stability Study. Retrieved from [Link]

  • Idzko, M., et al. (2014). Adenosine 5'-triphosphate and adenosine as endogenous signaling molecules in immunity and inflammation. Pharmacology & Therapeutics, 142(2), 189-211.
  • Boison, D. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 17(6), 933.
  • Fisher Digital Publications. (2011). Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Retrieved from [Link]

  • Dubey, R. K., et al. (2001). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.

Sources

Application Notes & Protocols: A Guide to Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The compound Adenosine 5'-(β,γ-imido)triphosphate, a cornerstone tool in purinergic research, is commonly abbreviated as AMP-PNP. This guide will use this standard abbreviation. It should not be confused with adenosine 5'-monophosphate (AMP).

Introduction: The Challenge of Studying a Transient Signal

Purinergic signaling is a fundamental communication system where extracellular nucleotides like adenosine 5'-triphosphate (ATP) and its derivatives act as signaling molecules.[1][2] These molecules bind to specific purinergic receptors, broadly classified into P1 (adenosine-activated), P2X (ATP-gated ion channels), and P2Y (ATP-activated G-protein coupled receptors), triggering a vast array of physiological responses.[2][3][4][5] A key challenge in studying these pathways is the transient nature of ATP itself. In the extracellular space, ATP is rapidly hydrolyzed by ectonucleotidases into ADP, AMP, and finally adenosine, terminating the signal.[2][6]

To dissect the specific actions of ATP binding from the consequences of its hydrolysis, researchers require a tool that can mimic ATP at the receptor level without being degraded. This is the critical role of Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) .[7][8]

AMP-PNP is a non-hydrolyzable analog of ATP.[7][8][9] Its defining feature is the replacement of the oxygen atom bridging the β and γ phosphates with an imido (-NH-) group. This P-N-P bond is resistant to the enzymatic cleavage that rapidly breaks the P-O-P bond in ATP.[7][10] Consequently, AMP-PNP can bind to ATP-binding sites on proteins like purinergic receptors and ATPases, effectively "locking" them in an ATP-bound conformational state, allowing for prolonged and stable experimental observation.[1][11]

This guide provides an in-depth overview of the applications and protocols for using AMP-PNP to investigate the complex world of purinergic signaling.

Mechanism of Action: Mimicking Binding, Resisting Hydrolysis

The utility of AMP-PNP stems directly from its unique chemical structure. While the overall conformation and charge distribution are similar enough to ATP to allow binding to the same sites, the imido substitution confers resistance to hydrolysis.

PropertyAdenosine 5'-triphosphate (ATP)Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP)
Bridge β,γ-Phosphoanhydride (P-O-P)β,γ-Phosphoimidate (P-N-P)
Hydrolysis Readily hydrolyzed by ATPasesResistant to hydrolysis
Receptor Interaction Binds and activates, then is degradedBinds and provides sustained activation/inhibition
Primary Use Natural agonist, energy sourceStable ATP mimic for studying binding-dependent events

This resistance to breakdown makes AMP-PNP an invaluable tool for several key applications.[1][7] It acts as a potent competitive inhibitor of many ATPases and can function as a stable agonist for certain receptors that are activated by ATP binding alone.[7][10]

Caption: ATP vs. AMP-PNP interaction with an ATP-binding protein.

Core Applications in Purinergic Signaling

Application 1: Characterizing P2X Receptor Ion Channels

P2X receptors are ligand-gated ion channels that form a pore permeable to cations like Na+, K+, and Ca2+ upon binding ATP.[4][12] The opening of these channels is typically rapid and can be followed by desensitization.[13][14] AMP-PNP is a crucial tool for studying the biophysics of these channels.

  • Studying Channel Gating: By providing a stable, non-desensitizing stimulus (for some P2X subtypes), AMP-PNP allows researchers to study the open-channel state without the complication of rapid hydrolysis and receptor desensitization. This is invaluable for techniques like patch-clamp electrophysiology.[11][13]

  • Differentiating Receptor Subtypes: Different P2X receptor subtypes exhibit varying sensitivities to ATP and its analogs. The response profile to AMP-PNP can help pharmacologically identify the specific P2X subunits present in a given cell or tissue.[15]

Caption: Idealized P2X receptor current responses to ATP vs. AMP-PNP.

Application 2: Investigating Ecto-ATPase Activity

Ecto-ATPases are cell-surface enzymes that control the concentration of extracellular ATP. Studying their activity is essential to understanding the duration and magnitude of purinergic signals.

  • Competitive Inhibition: AMP-PNP acts as a potent competitive inhibitor of many ecto-ATPases.[7][10] By competing with ATP for the enzyme's active site without being hydrolyzed, it can be used to block ATP degradation in experimental systems.

  • Assay Development: In assays measuring phosphate release (e.g., Malachite Green assay), AMP-PNP is used to establish the baseline by inhibiting all ATPase-dependent phosphate generation, thus allowing for the specific measurement of ATP hydrolysis.

Application 3: Probing P2Y G-Protein Coupled Receptors

P2Y receptors are a diverse family of G-protein coupled receptors (GPCRs) activated by ATP, ADP, UTP, UDP, and UDP-glucose.[5] The role of AMP-PNP in studying P2Y receptors is more nuanced. While ATP binding is the first step, subsequent G-protein activation and downstream signaling can be complex.

  • Binding Assays: Radiolabeled AMP-PNP can be used in competitive binding assays to determine the affinity of other ligands for P2Y receptors, although its own affinity can vary significantly between subtypes.[16]

  • Dissecting Signaling Pathways: Comparing the cellular response to ATP versus AMP-PNP can help elucidate whether downstream signaling requires continuous receptor activation (favored by AMP-PNP) or is triggered by the initial binding event alone.[17]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Analysis of P2X Receptors

This protocol describes how to measure currents from cells expressing P2X receptors in response to AMP-PNP.

Objective: To characterize the electrophysiological response of P2X receptors to a non-hydrolyzable ATP analog.

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 stable cell line).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Perfusion system for rapid solution exchange.

  • External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl2. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with NaOH.

  • Agonist Stock: 100 mM AMP-PNP tetralithium salt in water. Store at -20°C.[9][18]

Procedure:

  • Preparation: Prepare fresh external solution and agonist dilutions on the day of the experiment.

  • Cell Plating: Plate cells on glass coverslips 24-48 hours before recording.

  • Establish Whole-Cell Configuration:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Using a micropipette filled with internal solution, approach a single cell and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.[19]

  • Agonist Application:

    • Obtain a stable baseline recording in the external solution.

    • Using the perfusion system, rapidly switch to an external solution containing the desired concentration of AMP-PNP (e.g., 10 µM - 1 mM).

    • Record the inward current for the duration of the application (e.g., 5-10 seconds).

    • Switch back to the control external solution to allow for washout and current return to baseline.

  • Controls (Self-Validation):

    • Positive Control: Apply ATP at a known effective concentration to confirm receptor functionality. Compare the kinetics of the ATP response to the AMP-PNP response.

    • Negative Control: Apply agonist to non-transfected cells to ensure the response is specific to the expressed P2X receptor.

    • Dose-Response: Apply a range of AMP-PNP concentrations to determine the EC50.

Rationale: The low-divalent internal solution (with EGTA) helps chelate intracellular calcium, simplifying the interpretation of ion flow. A rapid perfusion system is critical to observe the true activation kinetics of these fast-acting channels.[13]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for a purinergic receptor using a radiolabeled ligand and AMP-PNP as a non-labeled competitor.

Objective: To determine the inhibition constant (Ki) of AMP-PNP for a specific purinergic receptor.

Materials:

  • Cell membranes prepared from tissue or cells expressing the receptor of interest.[20]

  • Radiolabeled ligand (e.g., [³H]ATP or a specific antagonist).

  • AMP-PNP and other unlabeled test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[20]

  • Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.[20]

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: Set up assay tubes in triplicate.

    • Total Binding: Add cell membranes, radioligand, and binding buffer.

    • Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM suramin) to saturate all specific binding sites.

    • AMP-PNP Competition: Add cell membranes, radioligand, and varying concentrations of AMP-PNP (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Incubation: Incubate all tubes at a set temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[20]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of AMP-PNP.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Rationale: This assay quantifies the ability of AMP-PNP to compete with a known radioligand for the receptor's binding site.[21][22][23] The rapid filtration and washing are critical to prevent dissociation of the ligand-receptor complex.[20]

Workflow_Radioligand_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Cell Membranes Incubate Incubate Membranes, Radioligand & AMP-PNP to Equilibrium Membranes->Incubate Reagents Prepare Radioligand, AMP-PNP dilutions Reagents->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Binding vs. [AMP-PNP] Count->Plot Fit Fit Curve to get IC50 Plot->Fit Calculate Calculate Ki using Cheng-Prusoff Fit->Calculate

Caption: Experimental workflow for a competitive radioligand binding assay.

Data Interpretation & Troubleshooting

  • Electrophysiology: A sustained, non-decaying current in response to AMP-PNP is indicative of a P2X receptor subtype that does not readily desensitize. If no current is observed, it could mean the receptor subtype is insensitive to AMP-PNP, the concentration is too low, or the cell is not healthy. Always verify with an ATP application.

  • Binding Assays: A clean sigmoidal competition curve suggests a single binding site interaction. A shallow curve may indicate multiple binding sites with different affinities. Ensure that non-specific binding is less than 20% of total binding for a reliable assay window.

  • Compound Stability: AMP-PNP is unstable in acidic conditions.[10] Ensure all solutions are buffered to a neutral pH (around 7.4) to prevent hydrolysis into phosphoramidate and inorganic phosphate.[10] Stock solutions should be prepared in water or buffer, aliquoted, and stored at -20°C or -70°C for long-term stability.[10][18]

Conclusion

Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is an indispensable tool for researchers in the field of purinergic signaling. Its ability to act as a stable surrogate for ATP allows for the precise dissection of binding-dependent events from those that require nucleotide hydrolysis. From defining the biophysical properties of P2X ion channels to quantifying the activity of ATP-metabolizing enzymes, AMP-PNP provides the stability needed to study a signaling system defined by its transience. Careful experimental design, including appropriate controls, will continue to yield valuable insights into the physiological and pathophysiological roles of purinergic signaling.

References

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved January 14, 2026, from [Link]

  • Koźmiańska, A., & Bosiacka-Kaczmarek, E. (2014). P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System. International Journal of Molecular Sciences, 15(12), 23592–23616.
  • North, R. A. (2016). P2X receptors. Philosophical Transactions of the Royal Society B: Biological Sciences, 371(1700), 20150427.
  • Sakharov, P. A., et al. (2015). Nonhydrolyzable ATP analog 5'-adenylyl-imidodiphosphate (AMP-PNP) does not inhibit ATP-dependent scanning of leader sequence of mRNA. Biochemistry (Moscow), 80(1), 45–49.
  • Milligan, C. J., & Jiang, L.-H. (2017). Automated Planar Patch-Clamp Recording of P2X Receptors. In P2X Receptors (pp. 257–270). Humana Press, New York, NY.
  • Zizzo, M. G., et al. (2008). Activation of P2Y receptors by ATP and by its analogue, ADPβS, triggers two calcium signal pathways in the longitudinal muscle of mouse distal colon. European Journal of Pharmacology, 590(1-3), 286–292.
  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
  • ResearchGate. (n.d.). Effect of AMP-PNP on ATP and GTP synthesis. Retrieved January 14, 2026, from [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Jacobson, K. A., et al. (2006). Agonists and antagonists for P2 receptors. Purinergic Signalling, 2(1), 21–36.
  • Smith, D. M., et al. (2007). ATP Binding and ATP Hydrolysis Play Distinct Roles in the Function of 26S Proteasome. Molecular Cell, 27(5), 735–747.
  • Faas, M. M., et al. (2020). The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases. Pharmacological Reviews, 72(2), 423–462.
  • Stokes, L., & MacKenzie, A. B. (2017). Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages. Methods in Molecular Biology, 1659, 271–280.
  • Hypermol. (n.d.). AMP-PNP 100mM, pH 7.4. Retrieved January 14, 2026, from [Link]

  • Neary, J. T., et al. (1999). Mitogenic Signaling by ATP/P2Y Purinergic Receptors in Astrocytes: Involvement of a Calcium-Independent Protein Kinase C, Extracellular Signal-Regulated Protein Kinase Pathway Distinct from the Phosphatidylinositol-Specific Phospholipase C/Calcium Pathway. Journal of Neuroscience, 19(11), 4211–4220.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). P2X purinoreceptor. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of AMP-PNP, a non-hydrolyzable analog of ATP, on mRNA translation in a cell-free system. Retrieved January 14, 2026, from [Link]

  • Li, Y., et al. (2021). The Role of Purinergic Signaling in Heart Transplantation. Frontiers in Immunology, 12, 736561.
  • Wu, Y., et al. (2022). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 5(1), 75–89.
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207–214.
  • Fountain, S. J. (2013). Primitive ATP-activated P2X receptors: discovery, function and pharmacology. Frontiers in Cellular Neuroscience, 7, 245.
  • Khakh, B. S. (2001). MOLECULAR PHYSIOLOGY OF P2X RECEPTORS AND ATP SIGNALLING AT SYNAPSES. Nature Reviews Neuroscience, 2(3), 165–174.
  • ResearchGate. (n.d.). Inhibition by ADP and AMP-PNP. Parameters of steady-state ATP hydrolysis. Retrieved January 14, 2026, from [Link]

  • Burnstock, G. (2011). Purinergic signalling: from discovery to current developments. Experimental Physiology, 96(7), 675–686.
  • Google Patents. (n.d.). US6852501B2 - Methods for determining ATPase activity and uses thereof.
  • ResearchGate. (n.d.). ATP-evoked currents for P2X channels in physiological solutions. Retrieved January 14, 2026, from [Link]

  • Koźmiańska, A., & Bosiacka-Kaczmarek, E. (2014). P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System. International Journal of Molecular Sciences, 15(12), 23592–23616.

Sources

Application Notes and Protocols: The Use of Adenosine 5'-monophosphoramidate Sodium Salt in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adenosine 5'-monophosphoramidate sodium salt is an analog of adenosine 5'-monophosphate (AMP) characterized by the substitution of a hydroxyl group in the phosphate moiety with an amino group, forming a phosphoramidate (P-N) bond. This modification imparts unique chemical and biological properties, making it a valuable tool in drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its mechanistic rationale, potential as a prodrug for adenosine receptor agonists, and its role in modulating the AMP-activated protein kinase (AMPK) signaling pathway. Detailed, field-proven protocols are provided to enable researchers to effectively integrate this compound into their discovery workflows.

Introduction: The Strategic Advantage of the Phosphoramidate Modification

In the landscape of nucleotide analogs, this compound presents a nuanced tool for probing and modulating cellular signaling pathways. The core innovation lies in its phosphoramidate linkage. Unlike the native phosphodiester bonds in nucleotides, the P-N bond can exhibit altered stability, particularly a programmed lability under specific pH conditions, and resistance to certain cellular enzymes.[1] This opens up two primary avenues for its application in drug discovery:

  • Prodrug Strategy for Adenosine Receptors: The compound can be designed to be stable in systemic circulation and then hydrolyzed in the tumor microenvironment or inflamed tissues, which are often acidic, to release adenosine. This localized release can selectively activate adenosine receptors, which are critical targets in immuno-oncology and inflammatory diseases.

  • Modulation of AMP-Sensitive Pathways: As an AMP analog, it has the potential to interact with key energy-sensing proteins like AMP-activated protein kinase (AMPK). The phosphoramidate modification may alter its binding affinity, cell permeability, and resistance to ecto-5'-nucleotidase, offering a different pharmacological profile compared to native AMP.

A key reported activity of Adenosine 5'-monophosphoramidate is its significant effect on the accumulation of cyclic AMP (cAMP).[2] This implicates its involvement in G protein-coupled receptor (GPCR) signaling, either through its conversion to adenosine, which then acts on Gs or Gi-coupled receptors, or through other indirect mechanisms.

Probing Adenosine Receptor Activation: A Prodrug Approach

Extracellular adenosine is a potent signaling molecule that regulates a wide array of physiological processes through four GPCR subtypes: A1, A2A, A2B, and A3.[3][4] The A2A receptor, in particular, is a key target in immuno-oncology due to its immunosuppressive effects in the tumor microenvironment.[1] The targeted delivery of adenosine receptor agonists is a highly sought-after therapeutic strategy. Adenosine 5'-monophosphoramidate can act as a prodrug that is converted to adenosine by ecto-5'-nucleotidase (CD73), an enzyme often overexpressed on tumor cells.[5]

Experimental Rationale

The following protocols are designed to test the hypothesis that this compound functions as a prodrug for adenosine, leading to the activation of adenosine receptors, specifically the A2A subtype. The workflow first confirms its conversion to adenosine and then measures the downstream signaling consequences.

Diagram: Proposed Prodrug Activation and Signaling Pathway

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A Adenosine 5'-monophosphoramidate C Ecto-5'-Nucleotidase (CD73) A->C Hydrolysis B Adenosine D Adenosine A2A Receptor (Gs-coupled GPCR) B->D Agonist Binding C->B E Adenylyl Cyclase D->E Activation G cAMP E->G F ATP F->E H PKA Activation G->H I Downstream Cellular Response H->I

Caption: Prodrug activation and subsequent A2A receptor signaling cascade.

Protocol 1: Ecto-5'-Nucleotidase (CD73) Mediated Hydrolysis Assay

Objective: To determine if Adenosine 5'-monophosphoramidate is a substrate for ecto-5'-nucleotidase (CD73) and is converted to adenosine.

Principle: This assay measures the rate of conversion of the phosphoramidate to adenosine in the presence of recombinant human CD73. The products are quantified by HPLC.

Materials:

  • This compound

  • Recombinant human CD73 (R&D Systems or similar)

  • Adenosine (as a standard)

  • AMP (as a control substrate)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • HPLC system with a C18 column

Procedure:

  • Standard Curve Preparation: Prepare a series of adenosine standards in the assay buffer (e.g., 0-100 µM).

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of assay buffer.

    • Add 10 µL of Adenosine 5'-monophosphoramidate (to a final concentration of 100 µM). In parallel, set up a control reaction with AMP.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of recombinant CD73 (e.g., 50 ng).

  • Time Course: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold 0.1 M HCl.

  • Sample Analysis:

    • Centrifuge the samples to pellet the enzyme (14,000 x g for 10 minutes).

    • Analyze the supernatant by HPLC to quantify the amount of adenosine produced and the remaining substrate.

  • Data Analysis: Plot the concentration of adenosine produced over time. Calculate the initial reaction velocity. Compare the rate of hydrolysis to that of AMP.

Expected Outcome: A time-dependent increase in the adenosine peak and a corresponding decrease in the Adenosine 5'-monophosphoramidate peak, confirming it is a substrate for CD73.

Protocol 2: cAMP Accumulation Assay (HTRF)

Objective: To measure the increase in intracellular cAMP levels in response to treatment with Adenosine 5'-monophosphoramidate, indicating Gs-coupled receptor activation.

Principle: This protocol uses a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF) technology. Cellular cAMP produced will compete with a d2-labeled cAMP analog for binding to a Europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP leads to a decrease in the HTRF signal.[2][3][5][6][7]

Materials:

  • HEK293 cells stably expressing the human Adenosine A2A receptor (e.g., from Innoprot or DiscoverX).[1][8]

  • This compound

  • NECA (5'-N-Ethylcarboxamidoadenosine) as a positive control agonist.

  • HTRF cAMP assay kit (e.g., from Revvity or Cisbio).

  • Cell culture medium and supplements.

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the A2A-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Adenosine 5'-monophosphoramidate and NECA in the stimulation buffer provided with the kit.

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the diluted compounds to the wells.

    • Incubate at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curves and determine the EC50 values.

Expected Outcome: A dose-dependent increase in cAMP levels upon treatment with Adenosine 5'-monophosphoramidate, ideally with a lower potency (higher EC50) than the direct agonist NECA, which is consistent with a prodrug effect.

Investigating the Role in AMPK Pathway Modulation

AMPK is a central regulator of cellular energy homeostasis, activated by an increase in the cellular AMP:ATP ratio.[9] As an AMP analog, Adenosine 5'-monophosphoramidate could potentially modulate AMPK activity. The phosphoramidate modification might enhance cell permeability or alter its interaction with the AMPK gamma subunit.

Experimental Rationale

This set of protocols aims to determine if Adenosine 5'-monophosphoramidate can enter cells and activate AMPK. The primary readout for AMPK activation is the phosphorylation of its catalytic alpha subunit at Threonine 172 (Thr172).

Diagram: AMPK Activation and Downstream Signaling

G cluster_extracellular Extracellular cluster_intracellular Intracellular A Adenosine 5'- monophosphoramidate B Cellular Uptake A->B C Adenosine 5'- monophosphoramidate (Intracellular) B->C D AMPK (Inactive) C->D Allosteric Modulation? E AMPK-P (Thr172) (Active) D->E Phosphorylation F ACC E->F Phosphorylation H Increased Fatty Acid Oxidation E->H G ACC-P (Inactive) F->G I Decreased Fatty Acid Synthesis G->I

Caption: Workflow for assessing AMPK activation by the AMP analog.

Protocol 3: Cellular Uptake Assay

Objective: To determine if Adenosine 5'-monophosphoramidate can cross the cell membrane.

Principle: This protocol requires a radiolabeled or fluorescently tagged version of the compound. However, a competitive uptake assay using radiolabeled adenosine can provide indirect evidence of uptake via nucleoside transporters. For this guide, we will outline a direct measurement approach assuming a labeled compound is available.

Materials:

  • Radiolabeled ([³H] or [¹⁴C]) or fluorescently-labeled Adenosine 5'-monophosphoramidate.

  • Cell line of interest (e.g., HepG2, a human liver cancer cell line).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Stop Solution: Ice-cold PBS with 10 mM unlabeled adenosine.

  • Lysis Buffer: 0.1 M NaOH.

  • Scintillation counter and fluid.

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate and grow to near confluence.

  • Uptake Initiation:

    • Wash cells twice with pre-warmed assay buffer.

    • Add 200 µL of assay buffer containing the labeled Adenosine 5'-monophosphoramidate (e.g., 1 µCi/mL).

  • Time Course Incubation: Incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • Uptake Termination:

    • Aspirate the uptake solution.

    • Rapidly wash the cells three times with 1 mL of ice-cold stop solution to remove extracellular label.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 250 µL of lysis buffer and incubating for 30 minutes.

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well. Plot uptake over time.

Expected Outcome: A time-dependent increase in intracellular radioactivity, indicating cellular uptake of the compound.

Protocol 4: AMPK Activation by Western Blot

Objective: To detect the phosphorylation of AMPK at Thr172 as a marker of its activation.

Principle: Cells are treated with the compound, and cell lysates are analyzed by Western blot using antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

Materials:

  • Cell line of interest (e.g., C2C12 myotubes, HepG2).

  • This compound.

  • AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) as a positive control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-p-AMPK (Thr172), Rabbit anti-total AMPKα.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluence. Treat the cells with various concentrations of Adenosine 5'-monophosphoramidate (e.g., 10 µM - 1 mM) for 1-2 hours. Include untreated and AICAR-treated (e.g., 1 mM) controls.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 15 minutes.

    • Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blot:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody (anti-p-AMPK, 1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total AMPKα antibody to normalize for protein loading.

  • Data Analysis: Quantify band intensities using densitometry. Express AMPK activation as the ratio of p-AMPK to total AMPK.

Expected Outcome: A dose-dependent increase in the p-AMPK/total AMPK ratio, indicating that Adenosine 5'-monophosphoramidate activates the AMPK pathway.

Stability and Pharmacokinetic Profiling

A key feature of a phosphoramidate-based drug or prodrug is its stability profile. Understanding its stability in biological matrices is crucial for interpreting in vitro data and predicting in vivo behavior.

Protocol 5: Plasma Stability Assay

Objective: To determine the half-life of Adenosine 5'-monophosphoramidate in plasma.

Principle: The compound is incubated in plasma at 37°C, and its concentration is measured over time using LC-MS/MS.[10][11]

Materials:

  • This compound.

  • Human, rat, or mouse plasma.

  • LC-MS/MS system.

  • Acetonitrile with an internal standard.

Procedure:

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike Adenosine 5'-monophosphoramidate into the plasma to a final concentration of 1 µM.

  • Time Points: At specified times (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Protein Precipitation: Immediately add the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins and stop the reaction.

  • Sample Preparation: Vortex and centrifuge the samples. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the half-life (t½).

Expected Outcome: The degradation profile will reveal the stability of the phosphoramidate bond to plasma enzymes. A relatively stable compound would be suitable for systemic administration, while a rapidly degrading compound might be better suited for local delivery or as a prodrug activated in the circulation.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison, all quantitative data should be summarized in tables.

Table 1: Summary of In Vitro Potency and Activity

Assay TypeCompoundParameterValue
CD73 HydrolysisAdenosine 5'-monophosphoramidateRelative Rate vs. AMPTBD
cAMP AccumulationAdenosine 5'-monophosphoramidateEC₅₀ (nM)TBD
cAMP AccumulationNECA (Control)EC₅₀ (nM)~27.5[1]
AMPK ActivationAdenosine 5'-monophosphoramidateFold Increase (pAMPK/AMPK)TBD
AMPK ActivationAICAR (Control)Fold Increase (pAMPK/AMPK)TBD

Table 2: Stability Profile

MatrixCompoundParameterValue
Human PlasmaAdenosine 5'-monophosphoramidatet½ (min)TBD
Mouse PlasmaAdenosine 5'-monophosphoramidatet½ (min)TBD

Conclusion

This compound is a versatile chemical tool for drug discovery, offering unique opportunities to explore adenosine receptor and AMPK signaling pathways. Its phosphoramidate linkage provides a strategic handle to create prodrugs with targeted activation or to develop AMP mimetics with improved pharmacological properties. The protocols detailed in these application notes provide a robust framework for elucidating its mechanism of action and advancing its potential as a therapeutic candidate.

References

  • Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]

  • DiscoverX. (n.d.). Ready-to-Assay A2A Adenosine Receptor Frozen Cells. Retrieved from [Link]

  • MDPI. (2021). cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays. Retrieved from [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Retrieved from [Link]

  • Indian Journal of Pharmacology. (2012). Adenosine and adenosine receptors: Newer therapeutic perspective. Retrieved from [Link]

  • Moukha-Chafiq, O., & Reynolds, R. C. (2014). Synthesis and general biological activity of a small adenosine-5'-(carboxamide and sulfanilamide) library. Nucleosides, Nucleotides & Nucleic Acids, 33(11), 709-729.
  • Schröder, R., et al. (2009). Nucleoside-5'-monophosphates as prodrugs of adenosine A2A receptor agonists activated by ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 52(23), 7789-7799.
  • Sag, D., et al. (2008). Adenosine 5'-monophosphate-activated protein kinase promotes macrophage polarization to an anti-inflammatory functional phenotype. The Journal of Immunology, 181(12), 8633-8641.
  • Cho, S. Y., et al. (2006). In vitro evaluation of adenosine 5'-monophosphate as an imaging agent of tumor metabolism. Journal of Nuclear Medicine, 47(5), 837-845.
  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Hardie, D. G. (2011). AMP-activated protein kinase: a cellular energy sensor with a key role in metabolic disorders and in cancer. Biochemical Society Transactions, 39(1), 1-13.
  • National Center for Biotechnology Information. (n.d.). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]

  • Winder, W. W., & Hardie, D. G. (1999). AMP-activated protein kinase, a metabolic master switch: possible roles in type 2 diabetes. American Journal of Physiology-Endocrinology and Metabolism, 277(1), E1-E10.
  • Assay Genie. (n.d.). 5'-Nucleotidase (CD73) Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • PubMed. (1992). A simple assay for ecto-5'-nucleotidase using intact pulmonary artery endothelial cells. Effect of endotoxin-induced cell injury. Retrieved from [Link]

  • PubMed. (2012). Measurement of AMP-activated protein kinase activity and expression in response to ghrelin. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AMPK-Thr 172 and.... Retrieved from [Link]

  • PubMed Central. (2008). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Adenosine 5'-monophosphoramidate sodium salt stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Adenosine 5'-monophosphoramidate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound for reliable and reproducible experimental outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Understanding the Stability of this compound

Adenosine 5'-monophosphoramidate is an analog of adenosine monophosphate (AMP) where a nitrogen atom replaces an oxygen atom in the phosphate group, forming a phosphoramidate (P-N) bond. This structural difference significantly influences its chemical stability compared to the phosphoester (P-O) bond in AMP.

The primary degradation pathway for phosphoramidates is hydrolysis of the P-N bond. This reaction is highly dependent on pH. Generally, phosphoramidate bonds are susceptible to cleavage under acidic conditions. The nitrogen atom can be protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. Conversely, phosphoramidates exhibit greater stability at neutral and alkaline pH.

II. Troubleshooting Guide: Inconsistent Experimental Results

Encountering variability in your results? Degradation of your this compound stock solution is a common culprit. This guide will help you diagnose and resolve such issues.

Scenario 1: Gradual Loss of Compound Activity Over Time
  • Symptom: Experiments performed using a stock solution that is several weeks or months old show a diminished or no effect compared to experiments with a freshly prepared solution.

  • Potential Cause: Hydrolysis of the phosphoramidate bond in the stock solution, leading to a decrease in the concentration of the active compound.

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting: Loss of Activity A Inconsistent results observed B Check age and storage of stock solution A->B C Was the solution stored at -20°C or -80°C? B->C Age/Temp D Was the solution subjected to multiple freeze-thaw cycles? B->D Handling E Prepare a fresh stock solution from solid compound C->E If old or improperly stored D->E If yes F Re-run experiment with fresh solution E->F G Consistent results achieved F->G Success H Inconsistent results persist F->H Failure I Consider other experimental variables H->I

    Caption: Troubleshooting workflow for inconsistent results.

  • Detailed Steps:

    • Verify Storage Conditions: Confirm that your stock solution has been consistently stored at the recommended temperature. For short-term storage (up to 1 month), -20°C is acceptable. For longer-term storage (up to 6 months), -80°C is recommended[1].

    • Assess Freeze-Thaw Cycles: Have you repeatedly frozen and thawed the main stock solution? If so, it is highly recommended to aliquot the stock solution into single-use volumes after preparation to minimize this.

    • Prepare a Fresh Solution: If the stock solution is old or has been handled improperly, prepare a new solution from the solid powder.

    • Re-run Key Experiments: Perform a critical experiment using the fresh solution and compare the results to those obtained with the old solution. If the results are now consistent and show the expected activity, the original stock solution had likely degraded.

Scenario 2: Abrupt Loss of Activity in a Working Solution
  • Symptom: A freshly diluted working solution fails to show activity in your assay.

  • Potential Cause: The pH of your experimental buffer is acidic, leading to rapid hydrolysis of the phosphoramidate.

  • Troubleshooting Steps:

    • Measure the pH of Your Buffer: Confirm that the pH of the buffer used to dilute the stock solution and in the final assay is neutral or slightly alkaline.

    • Consider Buffer Components: Be aware that some buffer components can interact with and affect the stability of your compound.

    • Experiment with a Higher pH Buffer: If your protocol allows, try performing the experiment in a buffer with a pH closer to 7.4 or 8.0 to see if the activity is restored.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

As a solid, the compound is more stable than in solution. For long-term storage, keep the solid in a tightly sealed container, protected from moisture and light, at -20°C.

Q2: How should I prepare and store stock solutions?

It is recommended to prepare stock solutions in a high-quality, sterile, neutral or slightly alkaline buffer (e.g., PBS pH 7.4). After preparation, filter-sterilize the solution and aliquot it into single-use tubes to avoid repeated freeze-thaw cycles. For storage of stock solutions, one supplier suggests -80°C for up to 6 months and -20°C for up to 1 month[1].

Q3: What solvents are compatible with this compound?

The compound is soluble in water. For in vivo experiments, some suppliers provide protocols for dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline[1]. Always ensure the final pH of your solution is not acidic.

Q4: Are there any known enzymatic degradation pathways for this compound?

While specific enzymatic hydrolysis of Adenosine 5'-monophosphoramidate is not well-documented in common experimental systems, it is important to be aware that cells contain various phosphodiesterases and other enzymes that can potentially cleave phosphoramidate bonds[2][3][4][5]. When working with cell lysates or in vivo models, enzymatic degradation is a possibility.

Q5: What are the visible signs of degradation?

Visually, you may not see any changes (e.g., color change or precipitation) as the compound degrades in solution. The primary indicator of degradation will be a loss of biological activity in your experiments.

IV. Summary of Stability and Storage Conditions

ConditionSolid CompoundStock Solution
Storage Temperature -20°C-20°C (up to 1 month)[1] or -80°C (up to 6 months)[1]
Recommended pH N/ANeutral to slightly alkaline (e.g., pH 7.4)
Light Sensitivity Store protected from lightStore protected from light
Moisture Sensitivity Store in a desiccated environmentPrepare with high-purity, sterile solvents
Freeze-Thaw Cycles N/AAvoid; aliquot into single-use volumes

V. References

  • Guedes, A. R., et al. (2021). Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. Molecules, 26(21), 6429. [Link]

  • Martínez-García, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Pulmonary Pharmacology & Therapeutics, 15(2), 157-160. [Link]

  • Eckstein, F., & Bär, H. P. (1969). Enzymatic hydrolysis of adenosine 3'-5'-cyclic phosphorothioate. Biochimica et Biophysica Acta (BBA) - General Subjects, 191(2), 316-321. [Link]

  • ResearchGate. (n.d.). The reaction catalyzed by adenosine 5′-monophosphate phosphorylases... [Image]. Retrieved from [Link]

  • Qamar, R., & Cook, P. F. (1993). pH dependence of the kinetic mechanism of the adenosine 3',5'-monophosphate dependent protein kinase catalytic subunit in the direction of magnesium adenosine 5'-diphosphate phosphorylation. Biochemistry, 32(26), 6802-6806. [Link]

  • ResearchGate. (n.d.). Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. Retrieved from [Link]

  • Loba Chemie. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY. Retrieved from [Link]

  • Qamar, R., & Cook, P. F. (1993). pH dependence of the kinetic mechanism of the adenosine 3',5'-monophosphate dependent protein kinase catalytic subunit in the direction of magnesium adenosine 5'-diphosphate phosphorylation. Biochemistry, 32(26), 6802-6806. [Link]

  • MDPI. (n.d.). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. Life, 13(2), 433. [Link]

  • Drummond, G. I., & Perrott-Yee, S. (1961). Enzymatic hydrolysis of adenosine 3',5'-phosphoric acid. The Journal of Biological Chemistry, 236(4), 1126-1129. [Link]

  • Milton, A. S., & Wendlandt, S. (1971). The effects of cyclic adenosine 3',5'-monophosphate and other adenine nucleotides on body temperature. The Journal of Physiology, 218(2), 325-336. [Link]

  • Loba Chemie. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY. Retrieved from [Link]

  • Diva-portal.org. (2023, August 8). Insights into Enzymatic Catalysis from Binding and Hydrolysis of Diadenosine Tetraphosphate by E. coli Adenylate Kinase. Retrieved from [Link]

  • Canadian Journal of Hospital Pharmacy. (1995). Adenosine Stability in Cardioplegic Solutions. The Canadian Journal of Hospital Pharmacy, 48(3), 168-172. [Link]

  • Butcher, R. W., & Sutherland, E. W. (1975). Hydrolysis of guanosine and adenosine 3',5'-monophosphates by rat blood. The Journal of Biological Chemistry, 250(6), 2055-2061. [Link]

Sources

Solubility issues with Adenosine 5'-monophosphoramidate sodium salt in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Adenosine 5'-monophosphoramidate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in aqueous buffers. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an adenosine derivative used in various biochemical assays and as an intermediate for nucleotide synthesis.[1][2] It consists of an adenosine molecule linked to a phosphoramidate group at the 5' position of the ribose sugar. The compound is typically supplied as a white to off-white crystalline powder.[3]

PropertyValueSource
Chemical Formula C₁₀H₁₄N₆NaO₆P[1][4]
Molecular Weight 368.22 g/mol [1][4]
CAS Number 102029-68-5[1]
Appearance White to off-white powder[3]

Q2: What is the recommended solvent for this compound?

The recommended solvent is high-purity water (e.g., Milli-Q® or sterile water for injection). As a sodium salt, it is designed for solubility in aqueous solutions. While related adenosine compounds show solubility in solvents like DMSO, preparing a primary aqueous stock is standard for most biological applications.[5][6]

Q3: How should I store the solid compound and its solutions?

Proper storage is critical to prevent degradation.

  • Solid Compound: Store the powder tightly sealed at 2-8°C, protected from light and moisture.[3]

  • Stock Solutions: For optimal stability, aliquot stock solutions into single-use volumes and store them frozen. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

The stability of this compound is highly dependent on pH due to the phosphoramidate (P-N) bond.

  • Acidic Conditions (pH < 6): The P-N bond is susceptible to acid-catalyzed hydrolysis, which cleaves the bond to yield adenosine 5'-monophosphate (AMP) and ammonia.[7][8] This degradation is rapid under moderately acidic conditions.

  • Neutral to Slightly Alkaline Conditions (pH 7-8.5): This is the range of relative stability, although some slow degradation can still occur.[7]

  • Strongly Alkaline Conditions (pH > 9): The compound is also susceptible to base-catalyzed hydrolysis.[7]

Therefore, it is crucial to control the pH of your buffer system and to prepare solutions fresh whenever possible.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when preparing solutions of this compound.

Issue 1: The compound fails to dissolve completely, or the resulting solution is hazy.

A hazy or cloudy solution indicates incomplete dissolution or the presence of insoluble impurities.

Workflow for Troubleshooting Poor Dissolution

start Start: Hazy Solution or Undissolved Solid check_conc Is the concentration too high? (>10-20 mM) start->check_conc reduce_conc Action: Prepare a more dilute solution. check_conc->reduce_conc Yes check_mixing Was the mixing method adequate? check_conc->check_mixing No reduce_conc->check_mixing improve_mixing Action: Vortex vigorously. Use a brief, low-power water bath sonication. Warm gently (to 30-37°C). check_mixing->improve_mixing No check_ph What is the final pH of the solution? check_mixing->check_ph Yes improve_mixing->check_ph adjust_ph Action: Prepare solution in a suitable buffer (e.g., 10-20 mM HEPES or Tris, pH 7.5-8.0). Check pH after dissolution. check_ph->adjust_ph Acidic or Unbuffered check_quality Are the solvent and compound of high quality? check_ph->check_quality Neutral/Slightly Alkaline success Result: Clear Solution adjust_ph->success use_high_quality Action: Use fresh, high-purity water. Check Certificate of Analysis (CoA) of the compound. check_quality->use_high_quality Unsure fail Issue Persists: Contact Technical Support check_quality->fail Yes use_high_quality->success

Caption: Troubleshooting workflow for poor solubility.

  • Possible Cause 1: Insufficient Mechanical Energy

    • Explanation: The powder may require significant energy to break up aggregates and fully solvate.

    • Solution: After adding the solvent, vortex the solution vigorously for 1-2 minutes. If particles remain, use a brief (1-5 minute) sonication in a water bath. Gentle warming (e.g., to 37°C) can also aid dissolution, but prolonged heating should be avoided to prevent degradation. This approach is effective for similar compounds like AMP disodium salt.[5]

  • Possible Cause 2: Solution is Supersaturated

    • Explanation: You may be attempting to prepare a solution above the compound's solubility limit in your specific buffer system.

    • Solution: Start by preparing a lower concentration stock solution (e.g., 10 mM). Most adenosine analogs have good solubility in this range.[6] You can perform a serial dilution to find the optimal concentration for your experiments.

  • Possible Cause 3: Incorrect pH of the Solvent

    • Explanation: Dissolving the compound in unbuffered water can lead to a final pH that is slightly acidic, which can both decrease solubility and initiate hydrolysis of the sensitive phosphoramidate bond.

    • Solution: Always prepare your stock solution in a suitable buffer with a pH in the range of 7.2-8.0 (e.g., HEPES, Tris). This ensures the molecule remains in a stable, charged state, which is favorable for aqueous solubility.

Issue 2: A precipitate forms in the solution after initial dissolution or during storage.

Precipitation after achieving a clear solution often points to issues with stability or storage conditions.

  • Possible Cause 1: pH Shift or Insufficient Buffer Capacity

    • Explanation: If the buffer concentration is too low, the addition of other components or exposure to air (CO₂) can shift the pH, potentially causing the compound to precipitate or degrade. The hydrolysis products may also have different solubility characteristics.

    • Solution: Ensure your final experimental buffer has sufficient buffering capacity (typically ≥20 mM) to maintain a stable pH.

  • Possible Cause 2: Compound Degradation

    • Explanation: The phosphoramidate bond is the most labile part of the molecule. If the solution was prepared in an acidic buffer or stored improperly (e.g., at room temperature for extended periods), hydrolysis can occur. The resulting AMP or other byproducts may be less soluble under the specific storage conditions.

    • Solution: Prepare solutions fresh for each experiment. If storage is necessary, strictly adhere to the recommended conditions (-80°C for long-term).[2] When thawing, bring the solution to room temperature and vortex gently before use to ensure homogeneity.

Mechanism of pH-Dependent Hydrolysis

cluster_acid Acidic Conditions (pH < 6) cluster_base Alkaline Conditions (pH > 9) A_start Adenosine-P-NH2 H_ion H+ A_start->H_ion A_end Adenosine-P-OH (AMP) + NH3 H_ion->A_end P-N Bond Cleavage B_start Adenosine-P-NH2 OH_ion OH- B_start->OH_ion B_end Hydrolysis Products OH_ion->B_end P-N Bond Cleavage

Sources

Technical Support Center: Optimizing Reactions with Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Adenosine 5'-monophosphoramidate sodium salt (AMP-NH2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this essential reagent in your experiments. My aim is to combine technical accuracy with practical, field-proven insights to help you achieve optimal results.

Introduction to Adenosine 5'-monophosphoramidate (AMP-NH2)

This compound is a crucial chemical compound used as a building block in the synthesis of more complex molecules and as a reagent to catalyze chemical reactions.[1] It is particularly relevant in the production of antibiotics and anti-cancer drugs.[1] This guide will focus on its application in enzymatic reactions, providing you with the necessary information for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and use of AMP-NH2.

Q1: What is the proper way to store and handle this compound?

A1: Proper storage is critical to maintain the integrity of the reagent. AMP-NH2 is typically a white or almost white crystalline powder.[2] For long-term stability, it should be stored at 0 - 8 °C.[2] The free acid and its salts are stable for extended periods in a dry state, and neutral solutions also exhibit good stability.[3] However, aqueous solutions of similar compounds like Adenosine 5'-monophosphate (AMP) can degrade at room temperature over several days, so it is recommended to store solutions at 4°C for short-term use (up to a few weeks) or frozen for long-term storage.[4]

Q2: What are the key differences between Adenosine 5'-monophosphoramidate (AMP-NH2) and Adenosine 5'-monophosphate (AMP)?

A2: The primary difference lies in the phosphate group. In AMP, the phosphate is present as a phosphate ester. In AMP-NH2, one of the hydroxyl groups of the phosphate is replaced by an amino group (-NH2), forming a phosphoramidate linkage. This structural change can affect its reactivity, stability, and interaction with enzymes. While AMP is a central nucleotide in metabolism and cell signaling[5], AMP-NH2 is often used in specific synthetic and enzymatic applications where this modified phosphate chemistry is advantageous.

Q3: In which types of enzymatic reactions is AMP-NH2 commonly used?

A3: AMP-NH2 and its derivatives are often employed in reactions involving enzymes that recognize the adenosine monophosphate moiety. A prime example is its use in studying or modulating the activity of ligases, such as T4 RNA ligase. These enzymes typically proceed through an adenylated intermediate, and AMP-NH2 can act as a substrate analog or be incorporated into synthetic workflows.[6][7][8][9] It's also used in the characterization of adenine nucleotide complexes with metal ions, such as Fe(II).[10]

Q4: How do I prepare a stock solution of this compound?

A4: To prepare a stock solution, use a high-purity solvent such as nuclease-free water or an appropriate buffer. Given its similarity to AMP sodium salt, it should be readily soluble in aqueous solutions. For example, AMP sodium salt is soluble in PBS (pH 7.2) at up to 10 mg/ml.[5] Always use a calibrated pipette and ensure the powder is fully dissolved. It is good practice to filter-sterilize the stock solution if it will be used in sensitive enzymatic assays.

Troubleshooting Guide for Enzymatic Reactions

Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting issues in enzymatic reactions involving AMP-NH2.

Problem 1: Low or No Enzyme Activity

If you observe lower than expected or no product formation, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step Scientific Rationale
Degraded AMP-NH2 1. Prepare a fresh solution of AMP-NH2 from a new or properly stored solid stock. 2. Verify the purity of your solid stock if possible (e.g., via HPLC).AMP-NH2 solutions, especially if not stored correctly, can degrade over time, leading to a lower effective concentration of the active substrate.[4]
Incorrect Reaction Buffer pH 1. Measure the pH of your final reaction buffer at the reaction temperature. 2. Optimize the pH by testing a range around the enzyme's known optimum.Enzyme activity is highly dependent on pH. The optimal pH for many ligases is in the range of 7.5-8.0, but this can vary.
Suboptimal Enzyme Concentration 1. Increase the enzyme concentration in the reaction. 2. Perform a titration to find the optimal enzyme concentration for your specific conditions.The reaction rate is directly proportional to the enzyme concentration when the substrate is not limiting. Insufficient enzyme will lead to low product yield.
Presence of Inhibitors 1. Ensure all reagents and water are of high purity. 2. Be aware of potential inhibitors from your sample preparation, such as high concentrations of EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%).[11]Many substances can interfere with enzymatic activity by chelating necessary metal cofactors or denaturing the enzyme.[11]
Incorrect Incubation Temperature 1. Verify the incubator or water bath temperature. 2. Optimize the temperature. While many ligations are performed at 16°C overnight, some enzymes have different optimal temperatures.[7]Temperature affects enzyme kinetics. Temperatures that are too high can denature the enzyme, while temperatures that are too low will slow the reaction rate.
Problem 2: High Background or Non-Specific Products

The formation of unintended products can complicate data analysis.

Potential Cause Troubleshooting Step Scientific Rationale
Enzyme Concentration Too High 1. Reduce the amount of enzyme used in the reaction.Excess enzyme can lead to non-specific activity or degradation of substrates and products.
Prolonged Incubation Time 1. Decrease the reaction time. 2. Perform a time-course experiment to determine the optimal incubation period.Longer reaction times can increase the likelihood of side reactions and the formation of non-specific products.
Contaminating Nuclease Activity 1. Use a fresh, high-quality enzyme preparation. 2. Include an RNase inhibitor if working with RNA.Contaminating nucleases in the enzyme preparation can degrade nucleic acid substrates or products.

Experimental Protocols

General Protocol for Optimizing an Enzymatic Reaction with AMP-NH2

This protocol provides a framework for systematically optimizing your reaction conditions.

  • Define the Standard Reaction: Start with a standard protocol, either from the enzyme manufacturer or a relevant publication.

  • Vary One Parameter at a Time: To identify the optimal condition for each component, vary one at a time while keeping others constant.

    • AMP-NH2 Concentration: Test a range of concentrations (e.g., 1 µM to 1 mM) to determine the saturation point.

    • Enzyme Concentration: Titrate the enzyme to find the lowest concentration that gives a robust signal in a reasonable timeframe.

    • pH: Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments from 6.5 to 9.0).

    • Temperature: Test a range of incubation temperatures (e.g., 4°C, 16°C, 25°C, 37°C).

    • Incubation Time: Run the reaction for different durations to find the optimal balance between product yield and non-specific products.

  • Analyze the Results: Quantify the product formation for each condition.

  • Combine Optimal Conditions: Once individual optima are found, combine them into a single optimized protocol and validate the results.

Workflow for Troubleshooting Low Enzyme Activity

Troubleshooting_Workflow Start Low or No Enzyme Activity Observed Check_Reagents Verify Reagent Integrity - Fresh AMP-NH2 solution? - Enzyme stored correctly? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Correct pH? - Correct Temperature? Check_Reagents->Check_Conditions Reagents OK Success Problem Resolved Check_Reagents->Success Reagent issue found & corrected Check_Concentrations Evaluate Concentrations - Optimal enzyme amount? - Saturating substrate? Check_Conditions->Check_Concentrations Conditions OK Check_Conditions->Success Condition issue found & corrected Check_Inhibitors Assess for Inhibitors - High purity water/reagents? - Sample carryover? Check_Concentrations->Check_Inhibitors Concentrations OK Check_Concentrations->Success Concentration issue found & corrected Optimize Systematic Optimization Required (Vary one parameter at a time) Check_Inhibitors->Optimize No obvious inhibitors Check_Inhibitors->Success Inhibitor identified & removed Optimize->Success New optimal conditions found

Caption: The three-step mechanism of T4 RNA Ligase.

References

  • Adenosine Monophosphate | C10H14N5O7P | CID 6083 - PubChem. (n.d.). PubChem. Retrieved January 10, 2024, from [Link]

  • This compound | C10H14N6NaO6P - PubChem. (n.d.). PubChem. Retrieved January 10, 2024, from [Link]

  • Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases - PubMed Central. (2023, May 11). PubMed Central. Retrieved January 10, 2024, from [Link]

  • Adenosine-Associated Delivery Systems - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 10, 2024, from [Link]

  • Structural bias in T4 RNA ligase-mediated 3′-adapter ligation - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 10, 2024, from [Link]

  • Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. (2002). Allergy and Asthma Proceedings, 23(4), 251-254. Retrieved from [Link]

  • Following AMP during ligation reactions with T4 RNA ligases. (A) 22-mer... - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PubMed Central. (2012, April 30). PubMed Central. Retrieved January 10, 2024, from [Link]

  • Synthetic Biology Methods to Optimise T4 RNA Ligase Activities Amy Easey - UEA Digital Repository. (2018). University of East Anglia. Retrieved from [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PubMed Central. (n.d.). PubMed Central. Retrieved January 10, 2024, from [Link]

  • Evidence for the conformation of enzyme-bound adenosine 5'-phosphate. Substrate and inhibitor properties of 8,5' -cycloadenosine 5'-phosphate with adenylate kinase, adenylate aminohydrolase, adenylosuccinate lyase, and 5'-nucleotidase. (1972). Biochemistry, 11(26), 4965-4969. Retrieved from [Link]

  • Enzyme activity not working? - ResearchGate. (2019, July 19). ResearchGate. Retrieved January 10, 2024, from [Link]

  • Optimization of Adenosine Deaminase Assay by Response Surface Methodology - PubMed. (2000, January 5). PubMed. Retrieved January 10, 2024, from [Link]

  • Adenosine 5'-Monophosphate in Pharmaceutical Development: From Intermediate to Therapeutic - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2024, from [Link]

  • carboxamide derivatives as adenosine receptor agonists using structure-based ligand design and fragment screening - PubMed. (2012, May 10). PubMed. Retrieved January 10, 2024, from [Link]

  • Adenosine - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Institutes of Health. Retrieved January 10, 2024, from [Link]

Sources

Adenosine 5'-monophosphoramidate Sodium Salt: A Guide to Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of Adenosine 5'-monophosphoramidate sodium salt (AMPN-Na) in solution. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results. We will delve into the chemical principles governing its stability and provide actionable troubleshooting and handling procedures based on extensive in-house experience and established literature.

Frequently Asked Questions (FAQs)

Q1: What is the critical structural feature of Adenosine 5'-monophosphoramidate that makes it susceptible to degradation?

Adenosine 5'-monophosphoramidate is an analog of adenosine monophosphate (AMP). Its defining feature is the replacement of an oxygen atom with a nitrogen atom in the phosphate group, creating a phosphoramidate (P-N) bond.[1][2] This P-N bond is the molecule's Achilles' heel, as it is significantly more susceptible to hydrolytic cleavage than the robust phosphoester (P-O) bonds found in native nucleotides like AMP.[3][4]

Q2: What is the primary mechanism of degradation for AMPN-Na in an aqueous environment?

The primary degradation pathway is acid-catalyzed hydrolysis. In an acidic solution (pH < 7), the nitrogen atom in the phosphoramidate bond becomes protonated. This protonation makes the adjacent phosphorus atom highly electrophilic and, therefore, an attractive target for nucleophilic attack by water molecules. This reaction cleaves the P-N bond, yielding adenosine 5'-monophosphate (AMP) and ammonia, rendering the original compound inactive for its intended purpose. Research has demonstrated that phosphoramidates are significantly more stable in slightly alkaline conditions (pH 7.5) compared to acidic conditions (pH 5.5).[4]

Q3: Besides pH, what other factors can accelerate the degradation of my AMPN-Na solution?

Several factors contribute to the degradation of this compound:

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature, or even at 4°C for extended periods, will lead to progressive degradation. Long-term storage at -20°C is acceptable, but -80°C is highly recommended for preserving the compound's integrity over months.[5]

  • Enzymatic Activity: Contamination of your solution with enzymes such as phosphatases or phosphodiesterases can lead to rapid enzymatic cleavage of the phosphoramidate bond.[6] This underscores the importance of using sterile, nuclease-free reagents and proper aseptic handling techniques.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce microscopic pH shifts as buffer components crystallize at different rates, creating pockets of acidity that can damage the compound. Furthermore, it increases the risk of introducing contaminants.

Troubleshooting Guide: Loss of Compound Activity

A common issue reported by users is a gradual or sudden loss of expected biological or chemical activity, often manifesting as inconsistent experimental results. This is a primary indicator of compound degradation.

Workflow for Investigating Loss of Activity:

Start Inconsistent or Reduced Activity Observed Check_pH 1. Verify pH of Working Solution Start->Check_pH pH_Good Is pH between 7.5 and 8.5? Check_pH->pH_Good Check_Storage 2. Review Storage History pH_Good->Check_Storage Yes Prepare_New Action: Prepare Fresh Solution from Solid Stock pH_Good->Prepare_New No Storage_Good Stored at <= -20°C? Minimal Freeze-Thaws? Check_Storage->Storage_Good Storage_Good->Prepare_New No Follow_Protocol Ensure adherence to validated preparation and storage protocols Storage_Good->Follow_Protocol Yes (Consider other experimental variables) Prepare_New->Follow_Protocol A Prepare Buffered Stock Solution (pH 7.5-8.5) B Aliquot into Single-Use Volumes A->B C Long-Term Storage at -80°C B->C D For Use: Remove ONE Aliquot C->D E Thaw on Ice D->E F Prepare Working Dilution (Keep on Ice) E->F G DISCARD Unused Portion of Thawed Aliquot F->G End of Experiment

Caption: Recommended workflow for handling AMPN-Na solutions.

By implementing these rigorous standards for preparation, storage, and handling, you can effectively prevent the degradation of this compound, ensuring the validity and consistency of your valuable research.

References

  • Loba Chemie. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]

  • Veeprho. (n.d.). Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. Retrieved from [Link]

  • Iyer, R. P., et al. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3655. Available at: [Link]

  • Šponer, J. E., et al. (2016). HPLC analysis of the degradation kinetics of 5-monophosphate adenosine. ResearchGate. Available at: [Link]

  • Richert, C., et al. (2017). Mechanism of hydrolysis of the phosphoramidateester 4 at pH = 3. ResearchGate. Available at: [Link]

  • Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(23), 5573. Available at: [Link]

  • Orsomando, G., et al. (2017). Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases. Cell Chemical Biology, 24(5), 557-567.e5. Available at: [Link]

  • Wikipedia. (n.d.). Phosphoramidate. Retrieved from [Link]

  • Franke, R., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis, 6(10), 6816-6825. Available at: [Link]

  • Pourceau, G., et al. (2018). Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. ResearchGate. Available at: [Link]

  • McKenna, C. E., et al. (2010). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Topics in Medicinal Chemistry, 5, 1-49. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

Sources

Troubleshooting failed experiments with Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Adenosine 5'-monophosphoramidate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique nucleotide analog. Here, we address common and complex issues encountered during experimentation, providing not just solutions but the underlying scientific rationale to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from standard Adenosine 5'-monophosphate (AMP)?

A1: Adenosine 5'-monophosphoramidate is an analog of AMP where the oxygen atom linking the phosphate group to the 5' carbon of the ribose is replaced by a nitrogen atom, forming a phosphoramidate (P-N) bond. This seemingly subtle change has significant implications for its chemical stability and biological activity. Unlike the more common phosphodiester bonds found in nucleic acids, the phosphoramidate bond's stability is highly dependent on pH.[1][2] This analog is often used in research to probe the activity of enzymes that interact with AMP, such as kinases and nucleotidases, or as a precursor in the synthesis of other nucleotide analogs.[3][4]

Q2: My experiment has failed, and I suspect an issue with the Adenosine 5'-monophosphoramidate. Where should I start troubleshooting?

A2: A failed experiment can be frustrating, but a systematic approach can quickly identify the culprit. The most common failure points with this compound are related to its stability, the integrity of your stock solution, and unanticipated enzymatic activity in your experimental system. We recommend starting with the basics: verify the integrity of your compound, re-examine your experimental conditions (especially pH), and consider the potential for enzymatic degradation.

Q3: Can I use the same storage and handling procedures for Adenosine 5'-monophosphoramidate as I do for AMP?

A3: While there are similarities, it is crucial to be more stringent with the phosphoramidate analog. Both should be stored at -20°C or lower for long-term stability.[4] However, due to the P-N bond's susceptibility to hydrolysis, it is critical to use anhydrous solvents for preparing stock solutions and to minimize freeze-thaw cycles. Prepare small, single-use aliquots to maintain the integrity of your supply.

Troubleshooting Guides

Issue 1: No or Low Biological Activity

You've added Adenosine 5'-monophosphoramidate to your assay, but you're not observing the expected effect. This could be due to a number of factors, from compound degradation to issues with your experimental setup.

Potential Cause 1: Compound Degradation due to Improper pH

The phosphoramidate bond is known to be labile under acidic conditions.[1] If your experimental buffer is even slightly acidic, you may be hydrolyzing the compound to AMP and ammonia, which would not have the same biological effect.

Troubleshooting Strategy:

  • Verify Buffer pH: Measure the pH of your experimental buffer at the temperature you are running your experiment. Even small deviations can impact the stability of the phosphoramidate bond.

  • Adjust Buffer pH: If possible, adjust your buffer to a neutral or slightly alkaline pH (7.2-8.0) to improve the stability of the compound. If your experiment must be run at a lower pH, consider the lability of the compound and prepare it fresh immediately before use.

Potential Cause 2: Enzymatic Degradation

Your biological system (e.g., cell lysate, serum-containing media) may contain enzymes that can cleave the phosphoramidate bond. This can be a particular issue in crude extracts.

Troubleshooting Strategy:

  • Run a Control Experiment: Incubate Adenosine 5'-monophosphoramidate in your experimental buffer with and without your biological sample. Analyze the samples over time using HPLC to check for degradation.

  • Add Enzyme Inhibitors: If you suspect enzymatic degradation, you can add a broad-spectrum protease and phosphatase inhibitor cocktail to your reaction.

Potential Cause 3: Inactive Compound

It is possible that the compound itself has degraded during storage or that the initial quality was suboptimal.

Troubleshooting Strategy:

  • Verify Compound Integrity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution. Compare the chromatogram to a known standard if available.

  • Purchase from a Reputable Supplier: Ensure you are sourcing your reagents from a supplier that provides a certificate of analysis with purity data.

Issue 2: Inconsistent or Non-Reproducible Results

You've gotten your experiment to work, but the results are inconsistent from one day to the next. This often points to issues with stock solutions or subtle variations in experimental conditions.

Potential Cause 1: Stock Solution Instability

Repeated freeze-thaw cycles can lead to the degradation of the compound in your stock solution. Moisture contamination in the storage vial can also contribute to hydrolysis over time.

Troubleshooting Strategy:

  • Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents like DMSO or water.

  • Store Properly: Ensure your stock solutions are stored at -20°C or -80°C in tightly sealed vials.

Potential Cause 2: Cellular Uptake and Metabolism

If you are working with live cells, the transport of the negatively charged phosphoramidate into the cell can be inefficient.[5] Once inside, it may be metabolized by intracellular enzymes.[6]

Troubleshooting Strategy:

  • Permeabilize Cells: For some applications, you can use a gentle permeabilization agent to facilitate the entry of the compound into the cells.

  • Use a ProTide Approach: For more advanced applications, consider using a phosphoramidate prodrug (ProTide) approach, which masks the negative charge and improves cellular uptake.[7]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or nuclease-free water

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of the compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO or nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quality Control

Objective: To assess the purity of this compound and detect potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Potassium Phosphate, pH 6.0

  • Mobile Phase B: 100% Acetonitrile

  • Your Adenosine 5'-monophosphoramidate sample

Procedure:

  • Prepare your sample by diluting it in Mobile Phase A.

  • Set the UV detector to 259 nm.

  • Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject your sample onto the column.

  • Run a gradient elution to separate the components (e.g., a linear gradient from 5% to 50% B over 20 minutes).

  • Analyze the resulting chromatogram. The main peak should correspond to Adenosine 5'-monophosphoramidate. The presence of a significant peak at the retention time of AMP would indicate hydrolysis of the phosphoramidate bond.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Experiment Failed check_compound Verify Compound Integrity (HPLC) start->check_compound check_pH Check Experimental pH check_compound->check_pH [Compound OK] remediate_compound Source New Compound check_compound->remediate_compound [Degraded] check_enzyme Assess Enzymatic Degradation check_pH->check_enzyme [pH OK] remediate_pH Adjust Buffer to pH 7.2-8.0 check_pH->remediate_pH [pH Acidic] remediate_enzyme Add Inhibitors / Use Purified System check_enzyme->remediate_enzyme [Degradation] success Experiment Successful check_enzyme->success [No Degradation] remediate_compound->start remediate_pH->start remediate_enzyme->start

Caption: A logical workflow for troubleshooting failed experiments.

G cluster_pathway Hydrolysis of Adenosine 5'-monophosphoramidate compound Adenosine 5'-monophosphoramidate (P-N Bond) amp Adenosine 5'-monophosphate (AMP) compound->amp Acid-catalyzed Hydrolysis (H+) compound->amp Enzymatic Cleavage ammonia Ammonia

Caption: Degradation pathways of the phosphoramidate bond.

Data Summary

ParameterAdenosine 5'-monophosphoramidateAdenosine 5'-monophosphate (AMP)Reference
Key Bond Phosphoramidate (P-N)Phosphoester (P-O)[1][2]
pH Stability Labile in acidic conditionsGenerally stable[1]
Storage -20°C to -80°C, anhydrous-20°C[4]
Common Use Enzyme probe, synthetic precursorMetabolic studies, signaling[3][8]

References

  • ResearchGate. (n.d.). a) Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics and Mechanistic Study of Hydrolysis of Adenosine Monophosphate Disodium Salt (AMPNa2) in Acidic and Alkaline Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of in-line internucleotide phosphoramidate bond cleavage. (A)... Retrieved from [Link]

  • Siccardi, D., Gumbleton, M., Omidi, Y., & McGuigan, C. (2004). Stereospecific chemical and enzymatic stability of phosphoramidate triester prodrugs of d4T in vitro. European Journal of Pharmaceutical Sciences, 22(1), 25-31. [Link]

  • Feld, R. D., Witte, D. L., & Barrett, M. J. (1976). Evaluation of adenosine 5'-monophosphate and fluoride as adenylate kinase inhibitors in the creatine kinase assay. Clinical Chemistry, 22(11), 1914-1918. [Link]

  • Carran, C., et al. (2018). Design, synthesis and properties of phosphoramidate 2′,5′-linked branched RNA: Towards the rational design of inhibitors of the RNA Lariat Debranching Enzyme. Bioorganic & Medicinal Chemistry, 26(15), 4443-4451. [Link]

  • UC Berkeley. (2010, December 13). Enzymatic Hydrolysis of Phosphodiesters [Video]. YouTube. [Link]

  • Gewirtz, D. A., & Yalow, R. S. (1984). Control of artifacts in plasma adenosine determinations. Journal of Clinical Investigation, 74(3), 885-891. [Link]

  • ResearchGate. (2025, August 30). 5'-O-P-N Linkages of Phosphoramidate Nucleotides: Chemical Construction and Biological Impact | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular Transport of Nucleotide Analogs. Retrieved from [Link]

  • Sato, T., et al. (1987). The precise radioimmunoassay of adenosine: minimization of sample collection artifacts and immunocrossreactivity. Analytical Biochemistry, 165(2), 377-387. [Link]

  • L-C. Li, et al. (2018). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry. Journal of Chromatography B, 1092, 369-377. [Link]

  • ResearchGate. (n.d.). Enzymatic cleavage of phosphodiester linkages of DNA and RNA. Retrieved from [Link]

  • Lönnberg, H. (2010). Phosphodiester models for cleavage of nucleic acids. Beilstein Journal of Organic Chemistry, 6, 109. [Link]

  • Ray, A. S., et al. (2022). Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine. Drug Metabolism and Disposition, 50(11), 1466-1475. [Link]

  • Mag, M., & Engels, J. W. (1989). Synthesis and selective cleavage of oligodeoxyribonucleotides containing non-chiral internucleotide phosphoramidate linkages. Nucleic Acids Research, 17(15), 5973-5988. [Link]

  • Twist Bioscience. (2025, August 11). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • Kanavarioti, A., et al. (1998). Kinetic and mechanistic analysis of dinucleotide and oligonucleotide formation from the 5'-phosphorimidazolide of adenosine on Na(+)-montmorillonite. Journal of Molecular Evolution, 46(6), 627-636. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 3-19. [Link]

  • Carver, J. D., & Walker, W. A. (1995). Nucleotide uptake and metabolism by intestinal epithelial cells. The Journal of Nutritional Biochemistry, 6(3), 130-136. [Link]

  • Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14016-14036. [Link]

  • Research @ Flinders. (n.d.). phosphorothioate. A nucleotide analog that is a substrate, competitive inhibitor, or regulator of some enzymes that interact with adenosine 5'-phosphate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cellular uptake of neutral phosphorodiamidate morpholino oligomers. Retrieved from [Link]

  • Zhang, J. H., et al. (2003). Homogeneous assays for adenosine 5'-monophosphate-activated protein kinase. Analytical Biochemistry, 321(2), 238-245. [Link]

  • Hampton, A., Harper, P. J., & Sasaki, T. (1972). Evidence for the conformation of enzyme-bound adenosine 5'-phosphate. Substrate and inhibitor properties of 8,5' -cycloadenosine 5'-phosphate with adenylate kinase, adenylate aminohydrolase, adenylosuccinate lyase, and 5'-nucleotidase. Biochemistry, 11(26), 4965-4969. [Link]

  • Abdel-Razaq, W. R., & Notvest, R. R. (2000). A cautionary note: the actions of adenosine agonists and antagonists may be reversed under certain conditions in primary cultures. Brain Research, 861(2), 348-352. [Link]

  • Beutler, E., & Guinto, E. (1989). Inhibition of adenylate kinase by P1,P5-di(adenosine 5') pentaphosphate in assays of erythrocyte enzyme activities requiring adenine nucleotides. American Journal of Hematology, 32(2), 143-145. [Link]

  • Mueller, J. W., & Shafqat, N. (2013). a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS Journal, 280(15), 3459-3472. [Link]

  • Google Patents. (n.d.). CN1266161C - Synthesis process of adenosine aose monophosphate.
  • Leyh, T. S., & Suo, Y. (1998). Adenosine 5'-phosphosulfate (APS) Kinase: Diagnosing the Mechanism of Substrate Inhibition. Archives of Biochemistry and Biophysics, 360(2), 247-252. [Link]

  • ResearchGate. (n.d.). HPLC analysis of the degradation kinetics of 5-monophosphate adenosine, as in Figs. 2 and 3. Retrieved from [Link]

  • [Design, synthesis and biological activity evaluation of adenosine analogues]. (2007). Yao Xue Xue Bao, 42(10), 1063-1068. [Link]

  • Marin, R. M., Franchini, K. G., & Rocco, S. A. (2007). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Journal of Separation Science, 30(15), 2473-2479. [Link]

  • Aureliano, M., et al. (2021). Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. Molecules, 26(20), 6296. [Link]

  • Methods for the determination of adenosine triphosphate and other adenine nucleotides. (n.d.). Retrieved from [Link]

  • Chyou, J. Y., et al. (2022). Rare Paradoxical Response of Tachyarrhythmia to Adenosine Complicated by Novel ECG Artifact. The American Journal of Case Reports, 23, e937805. [Link]

  • Beavo, J. A., Hardman, J. G., & Sutherland, E. W. (1971). Stimulation of Adenosine 3',5'-monophosphate Hydrolysis by Guanosine 3',5'-monophosphate. The Journal of Biological Chemistry, 246(12), 3841-3846. [Link]

  • Simultaneous Recognition and Detection of Adenosine Phosphates by Machine Learning Analysis for Surface-Enhanced Raman Scattering Spectral Data. (2024). ACS Omega, 9(43), 45855-45863. [Link]

Sources

Improving the yield of reactions using Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Adenosine 5'-monophosphoramidate Sodium Salt: Technical Troubleshooting for Enhanced Reaction Yields

Welcome to the technical support center for this compound. As a key intermediate in nucleotide synthesis and various phosphorylation reactions, its effective use is paramount for researchers in biochemistry and drug development.[1] This guide, designed by senior application scientists, moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve reaction outcomes.

Core Concepts: Understanding the Reagent

Adenosine 5'-monophosphoramidate is an adenosine derivative where an amino group is directly bonded to the phosphorus atom of the 5'-monophosphate.[2] This P-N (phosphoramidate) bond is the center of its reactivity, making it susceptible to hydrolysis but also poised for activation and transfer reactions. Understanding its inherent properties is the first step to troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₆NaO₆P[1][2]
Molecular Weight 368.22 g/mol [1][2]
Appearance White to off-white solid[1]
Storage Conditions -20°C, under nitrogen, away from moisture[1][]
Solubility Soluble in DMSO (≥ 25 mg/mL)[1]
Key Feature Contains a reactive phosphoramidate (P-N) bond[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Low reaction yield is the most common issue encountered. The following Q&A section addresses specific problems and provides a logical framework for diagnosis and resolution.

dot

Troubleshooting_Workflow start Problem Identified: Low or No Yield reagent Step 1: Verify Reagent Integrity start->reagent conditions Step 2: Scrutinize Reaction Conditions reagent->conditions Reagent OK workup Step 3: Analyze Reaction & Workup conditions->workup Conditions Correct solution Solution Implemented & Reaction Optimized workup->solution Root Cause Found

Caption: General workflow for troubleshooting low-yield reactions.

Q1: My reaction yield is consistently low, and I recover mostly unreacted starting material. What's the likely cause?

A1: This classic issue points towards a problem with reaction activation or reagent quality .

  • Causality: The phosphoramidate P-N bond requires activation to become a better phosphorylating agent. Without proper activation, or if the reagent itself has degraded, the reaction will not proceed.

  • Troubleshooting Steps:

    • Reagent Integrity: Adenosine 5'-monophosphoramidate is highly sensitive to moisture and acidic conditions, which can hydrolyze the P-N bond, rendering it inactive.

      • Action: Always use a freshly opened vial or one that has been stored scrupulously under inert gas (nitrogen or argon) at -20°C.[1] Allow the vial to warm to room temperature before opening to prevent condensation.

      • QC Check: If in doubt, run a quick purity check using HPLC or LC-MS. Compare the analysis with the supplier's Certificate of Analysis.

    • Solvent Anhydrousness: Trace amounts of water in your reaction solvent will preferentially react with your activated intermediate or the starting material itself, quenching the desired reaction.

      • Action: Use freshly distilled, anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves under an inert atmosphere.

    • Activation Chemistry: In many synthetic routes, the phosphoramidate is activated to form a more reactive intermediate (e.g., by protonation or reaction with an activating agent).

      • Action: Review the literature for the specific activation required for your transformation. Common activators in related phosphoramidite chemistry include weak acids like tetrazole.[5] Ensure your activating agent is pure and anhydrous.

Q2: My TLC/LC-MS analysis shows multiple side products and very little of my desired product. What is happening?

A2: Formation of multiple products suggests issues with reaction selectivity, often stemming from temperature control, stoichiometry, or degradation pathways.

  • Causality: The adenosine moiety has multiple reactive sites (hydroxyls on the ribose, nitrogens on the adenine base). If the reaction conditions are too harsh or non-selective, side reactions can occur at these positions. Furthermore, the product itself might be unstable under the reaction or workup conditions.

  • Troubleshooting Steps:

    • Temperature Control: Exothermic reactions or excessive heating can provide the activation energy for undesired pathways.

      • Action: Maintain strict temperature control. Start the reaction at a lower temperature (e.g., 0°C or -20°C) and slowly warm to room temperature if necessary. Monitor the internal reaction temperature.

    • Protecting Groups: The 2'- and 3'-hydroxyl groups on the ribose are potential sites for side reactions.

      • Action: If your substrate is a nucleoside or nucleotide with free hydroxyls, consider using appropriate protecting groups (e.g., TBDMS for hydroxyls) to ensure the reaction occurs only at the desired 5'-phosphoramidate position.

    • Stoichiometry: Using a large excess of either the phosphoramidate or the nucleophile can sometimes lead to multiple additions or side reactions.

      • Action: Perform the reaction with precise stoichiometry first (e.g., 1.0 to 1.2 equivalents of the phosphoramidate). An optimization table can be useful to screen different ratios.

Table 2: Common Problems and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
No reaction 1. Degraded phosphoramidate (hydrolysis).2. Inactive activating agent.3. Insufficient temperature.1. Use a fresh vial of reagent stored under inert gas.[1]2. Use a fresh, anhydrous activator.3. Gradually increase reaction temperature, monitoring by TLC/LC-MS.
Multiple Spots on TLC/LCMS 1. Lack of protecting groups.2. Reaction temperature too high.3. Product degradation during workup.1. Protect other reactive functional groups on your substrate.2. Run the reaction at a lower temperature (e.g., 0°C).3. Use a buffered or non-aqueous workup; purify quickly.
Inconsistent Yields 1. Variable moisture in solvents/reagents.2. Inconsistent reaction time or temperature.1. Standardize solvent drying and reagent handling procedures.2. Use a temperature-controlled reaction vessel and fixed reaction times based on monitoring.

Optimized Protocol: Synthesis of a Dinucleotide Phosphate Analogue

This protocol provides a generalized workflow for the coupling of Adenosine 5'-monophosphoramidate with the 3'-hydroxyl of a protected nucleoside, a common application.[4][5]

Materials:

  • This compound

  • Protected Nucleoside (e.g., 5'-O-DMT-Thymidine)

  • Activator (e.g., 1H-Tetrazole, 0.45 M in anhydrous acetonitrile)

  • Anhydrous Acetonitrile

  • Inert atmosphere chamber (glove box) or Schlenk line

Procedure:

  • Preparation: Dry the protected nucleoside (1.0 eq) by co-evaporation with anhydrous acetonitrile three times and place under high vacuum for at least 2 hours.

  • Reagent Dissolution: In an inert atmosphere, dissolve this compound (1.2 eq) in anhydrous acetonitrile. Gentle warming may be required. Cool to reaction temperature.

  • Reaction Setup: Dissolve the dried protected nucleoside in anhydrous acetonitrile.

  • Activation & Coupling: Add the activator solution (2.5 eq) to the reaction mixture containing the protected nucleoside. Stir for 5 minutes. Then, add the solution of this compound dropwise over 10 minutes at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Quenching: Upon completion, cool the reaction to 0°C and quench by adding an appropriate quenching agent (e.g., saturated sodium bicarbonate solution if compatible with protecting groups).

  • Workup & Purification: Perform an appropriate aqueous workup, extract the product with a suitable organic solvent, and purify by silica gel column chromatography.

dot

Reaction_Mechanism cluster_0 Activation Step cluster_1 Nucleophilic Attack A R-O-P(O)(NH₂)-O⁻ (Phosphoramidate) B R-O-P(O)(NH₃⁺)-O⁻ (Activated Intermediate) A->B + H⁺ H H⁺ (Activator, e.g., Tetrazole) C Nu-H (e.g., R'-OH) D R-O-P(O)(O-Nu)-O⁻ (Product) B->D Coupling C->D Attack on P atom NH3 NH₃ D->NH3 - NH₃

Caption: Simplified mechanism of acid-catalyzed phosphoramidate coupling.

Analytical Methods for Reaction Monitoring

Effective troubleshooting requires accurate reaction monitoring.

  • Thin-Layer Chromatography (TLC): Excellent for a quick, qualitative assessment of the consumption of starting materials and the appearance of new products. Use a mobile phase that gives good separation between your starting materials and expected product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring these reactions. It provides accurate information on the conversion of starting materials and confirms the mass of the desired product and any major side products.[6]

  • ³¹P NMR Spectroscopy: A powerful tool for identifying phosphorus-containing species. The chemical shift (δ) of the phosphorus atom in the starting phosphoramidate, activated intermediates, and the final product will be distinct, allowing for quantitative monitoring of the reaction mixture.

dot

Low_Yield_Diagnosis start Low Yield Observed check_sm Analyze Crude Reaction: Starting Material (SM) present? start->check_sm sm_yes High amount of SM remains check_sm->sm_yes Yes sm_no SM is consumed check_sm->sm_no No check_side_products Analyze Crude Reaction: Side Products present? check_workup Product lost during workup/purification? check_side_products->check_workup No cause_selectivity Cause: Poor Selectivity or Wrong Conditions check_side_products->cause_selectivity Yes cause_instability Cause: Product Instability or Emulsion in Workup check_workup->cause_instability Yes cause_activation Cause: Inefficient Activation or Reagent Degradation sm_yes->cause_activation sm_no->check_side_products

Caption: Decision tree for diagnosing the root cause of low reaction yields.

References

  • National Center for Biotechnology Information. "Adenosine Monophosphate". PubChem Compound Summary for CID 6083. [Link]

  • Giménez-Alonso, N., et al. (2023). "Structure-guided optimization of adenosine mimetics as selective and potent inhibitors of coronavirus nsp14 N7-methyltransferases". European Journal of Medicinal Chemistry, 255, 115381. [Link]

  • National Center for Biotechnology Information. "this compound". PubChem Compound Summary for CID 23679049. [Link]

  • Drugs.com. "Adenosine Side Effects". [Link]

  • First, E. A. (2015). "A continuous spectrophotometric assay for monitoring adenosine 5'-monophosphate production". Analytical Biochemistry, 485, 40-45. [Link]

  • Avilés, C., et al. (2002). "Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation". Allergy, 57(9), 819-822. [Link]

  • Manayi, A., et al. (2018). "Natural activators of adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) and their pharmacological activities". Food and Chemical Toxicology, 121, 539-550. [Link]

  • PacBio. (2018). "Guide - Low Yield Troubleshooting". [Link]

  • Tawa, M., et al. (2024). "Simultaneous Recognition and Detection of Adenosine Phosphates by Machine Learning Analysis for Surface-Enhanced Raman Scattering Spectral Data". ACS Omega, 9(43), 45895-45902. [Link]

  • Weimann, B. J., et al. (1968). "Template-directed synthesis with adenosine-5'-phosphorimidazolide". Science, 161(3839), 387. [Link]

  • Yan, L., et al. (2003). "Adenosine receptor agonists: from basic medicinal chemistry to clinical development". Expert Opinion on Emerging Drugs, 8(2), 537-576. [Link]

  • Tosh, D. K., et al. (2012). "Optimization of Adenosine 5'-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening". Journal of Medicinal Chemistry, 55(9), 4297-4308. [Link]

  • Mayo Clinic. "Adenosine (Intravenous Route)". [Link]

  • WebMD. "Adenosine - Uses, Side Effects, and More". [Link]

  • Walton, G. M., & Gill, G. N. (1973). "Adenosine 3',5'-monophosphate and Protein Kinase Dependent Phosphorylation of Ribosomal Protein". Biochemistry, 12(14), 2604-2611. [Link]

  • Khlyntseva, S. V., et al. (2009). "Methods for the determination of adenosine triphosphate and other adenine nucleotides". Journal of Analytical Chemistry, 64(7), 658-673. [Link]

  • Pérez, M., et al. (2016). "Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity". Current Organic Chemistry, 20(1), 1-1. [Link]

  • Bota, A., et al. (2000). "Optimization of adenosine deaminase assay by response surface methodology". Clinica Chimica Acta, 290(2), 145-157. [Link]

  • Brown, B. L., et al. (1971). "A simple and sensitive saturation assay method for the measurement of adenosine 3':5'-cyclic monophosphate". The Biochemical Journal, 121(3), 561-562. [Link]

  • RxList. "Adenosine: Health Benefits, Side Effects, Uses, Dose & Precautions". [Link]

  • Kaur, H., & Parmar, A. (2020). "Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates". Molecules, 25(16), 3658. [Link]

  • Tao, M., et al. (1970). "Mechanism of Activation by Adenosine 3':5'-Cyclic Monophosphate of a Protein Phosphokinase from Rabbit Reticulocytes". Proceedings of the National Academy of Sciences of the United States of America, 67(1), 408-414. [Link]

  • Yamaguchi, R. T., et al. (2011). "Real-time monitoring of mitochondrial adenosine 5′ -triphosphate synthesis and hydrolysis by surface infrared spectroscopy". Physical Chemistry Chemical Physics, 13(12), 5218-5221. [Link]

  • Tosh, D. K., et al. (2012). "Optimization of adenosine 5'-carboxamide derivatives as adenosine receptor agonists using structure-based ligand design and fragment screening". Journal of Medicinal Chemistry, 55(9), 4297-4308. [Link]

  • Furukawa, F., et al. (2008). "Effects of adenosine 5'-monophosphate on epidermal turnover". Archives of Dermatological Research, 300(9), 485-493. [Link]

  • Ghosh, S., et al. (2024). "A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera". ChemRxiv. [Link]

  • Sands, H., & Meyer, T. A. (1973). "Phosphorylation of muscle proteins by cyclic adenosine 3',5'-monophosphate-dependent protein kinase from muscle". Biochimica et Biophysica Acta (BBA) - Protein Structure, 321(2), 489-495. [Link]

  • Hashimoto, E., et al. (1976). "Studies on the sites in histones phosphorylated by adenosine 3':5'-monophosphate-dependent and guanosine 3':5'-monophosphate-dependent protein kinases". The Journal of Biological Chemistry, 251(20), 6287-6293. [Link]

  • Beaucage, S. L. (2018). "Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries". Molecules, 23(1), 16. [Link]

  • Zhang, Y., et al. (2013). "A general and efficient approach to synthesize the phosphoramidites of 5'-18O labeled purine nucleosides". Tetrahedron Letters, 54(29), 3799-3802. [Link]

Sources

Technical Support Center: Purity Analysis of Adenosine 5'-monophosphoramidate Sodium Salt by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals performing HPLC purity analysis of Adenosine 5'-monophosphoramidate sodium salt. This document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower users to troubleshoot and adapt methodologies effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of HPLC analysis for this compound.

Q1: What is the most suitable HPLC method for analyzing the purity of this compound?

Due to the highly polar and anionic nature of Adenosine 5'-monophosphoramidate, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and effective technique.[1] This method introduces an ion-pairing agent into the mobile phase. This agent is typically a quaternary amine, such as tetrabutylammonium, which has a hydrophobic "tail" that interacts with the C18 stationary phase and a positively charged "head" that forms an ion pair with the negatively charged phosphate group of the analyte.[2] This interaction increases the analyte's retention on the non-polar stationary phase, allowing for effective separation.[2][3]

While standard reversed-phase HPLC can be used for adenosine and related nucleosides[4][5], it often provides insufficient retention for highly phosphorylated species like the target analyte. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also a viable, though less common, alternative.[6]

Q2: What type of HPLC column should I select?

A high-purity, end-capped C18 column is the standard choice. End-capping is critical as it minimizes the number of exposed, acidic silanol groups on the silica surface.[7] These residual silanols can cause significant peak tailing through secondary ionic interactions with the basic amine groups on the adenosine moiety of the analyte.[8][9] Columns with a particle size of 3 µm or smaller can provide higher efficiency and better resolution.[10]

Q3: How should I prepare my sample and standards?

Dissolve the this compound reference standard and sample in the initial mobile phase or a compatible solvent of similar or weaker elution strength, such as HPLC-grade water. Using a stronger solvent for dissolution than the mobile phase can lead to peak distortion. Ensure complete dissolution and filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could block the column frit.[11]

Q4: What are the potential degradation products or impurities I should look for?

The primary degradation pathway for Adenosine 5'-monophosphoramidate is the hydrolysis of the phosphoester and phosphoramidate bonds.[12] Therefore, key potential impurities and degradants include:

  • Adenosine 5'-monophosphate (AMP): From hydrolysis of the N-P bond.

  • Adenosine: From hydrolysis of the phosphoester bond.

  • Adenine: From cleavage of the glycosidic bond.

The stability of related compounds like AMP is known to be temperature-dependent, with degradation occurring more rapidly at room temperature than under refrigerated conditions.[13] Therefore, proper storage of samples is crucial.

HPLC Method Parameters (Representative)

The following table outlines a typical starting point for method development for the purity analysis of this compound. Optimization will likely be required based on your specific instrumentation and impurity profile.

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC with UV/DAD DetectorStandard equipment for this type of analysis.
Column C18, 250 mm x 4.6 mm, 5 µm (End-capped)Provides good retention and peak shape for polar analytes when used with ion-pairing agents.[5]
Mobile Phase A 20 mM Potassium Phosphate buffer with 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS), pH 6.5The phosphate buffer controls the pH, and TBAHS acts as the ion-pairing agent to retain the analyte.[2][14]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column.
Gradient 0-2 min: 5% B; 2-20 min: 5-30% B; 20-25 min: 30% B; 25-26 min: 30-5% B; 26-35 min: 5% BA gradient is necessary to elute the main peak and any less polar impurities. A re-equilibration step is crucial.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control helps ensure reproducible retention times.[11]
Detection UV at 260 nmAdenosine and related compounds have a strong UV absorbance maximum around 260 nm.[5]
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the HPLC analysis of this compound.

Q1: Why is my main peak tailing excessively?

Peak tailing is the most common issue for this type of analysis and is often caused by secondary interactions between the analyte and the stationary phase.[7]

  • Cause 1: Secondary Silanol Interactions: The basic amine groups on the adenosine ring can interact with acidic residual silanol groups on the silica packing material.[7][9]

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.0). At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[9] However, be mindful that the charge on the analyte may also change.

      • Use a Highly End-capped Column: Ensure you are using a high-quality, fully end-capped C18 column specifically designed to minimize silanol activity.[7]

      • Add a Sacrificial Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[9]

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[15]

    • Solution: Dilute your sample and inject a smaller mass onto the column. If the peak shape improves, the issue was mass overload.

Diagram: Mechanism of Peak Tailing

G Fig 1. Analyte Interaction with Stationary Phase cluster_0 Silica Surface cluster_1 C18_Chains Si-(CH2)17-CH3 Silanol_Group Si-OH C18_Chains_2 Si-(CH2)17-CH3 Analyte Adenosine Phosphoramidate Analyte->C18_Chains  Primary Interaction  (Desirable Hydrophobic) Analyte->Silanol_Group  Secondary Interaction  (Undesirable Ionic)  Causes Tailing

Q2: My retention times are shifting between injections. What's wrong?

Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase.[16]

  • Cause 1: Insufficient Column Equilibration: Ion-pair chromatography often requires longer equilibration times than standard reversed-phase methods.[17]

    • Solution: Increase the column equilibration time between gradient runs. Flushing with at least 10-20 column volumes of the initial mobile phase is recommended.

  • Cause 2: Mobile Phase Issues:

    • Solution 1 (Composition): If preparing the mobile phase online, ensure the pump is mixing accurately. Manually preparing the mobile phase can rule out mixing issues.

    • Solution 2 (Degradation): Aqueous buffer solutions are susceptible to microbial growth. Prepare fresh mobile phase daily.[16]

    • Solution 3 (Temperature): Ensure the column compartment and mobile phase reservoirs are at a stable temperature. Fluctuations can cause retention shifts.[11]

Q3: I'm seeing broad peaks and poor resolution. How can I improve this?

Broad peaks indicate a loss of chromatographic efficiency.[11]

  • Cause 1: Column Contamination or Void: Over time, the column can become contaminated, or a void can form at the inlet.

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol, ensuring miscibility). If this doesn't work, try back-flushing the column (disconnect from the detector first). If a void has formed, the column likely needs to be replaced.[18]

  • Cause 2: Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Cause 3: Mismatch between Injection Solvent and Mobile Phase:

    • Solution: As mentioned in the FAQs, always try to dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent will cause the sample band to spread before it reaches the column, resulting in broad peaks.

Diagram: Troubleshooting Workflow

G Fig 2. Systematic Troubleshooting Workflow Start Problem Observed (e.g., Peak Tailing, RT Shift) CheckSystem Is the problem on ALL peaks or just one? Start->CheckSystem AllPeaks Problem affects ALL peaks CheckSystem->AllPeaks All OnePeak Problem affects ONE peak CheckSystem->OnePeak One/Some SystemIssue Suspect System/Mobile Phase Issue: - Check pump, leaks, temp - Check mobile phase prep - Check equilibration time AllPeaks->SystemIssue MethodIssue Suspect Method/Analyte Issue: - Check sample prep - Check for column overload - Optimize mobile phase pH - Check column health OnePeak->MethodIssue FixSystem Implement System Fix (e.g., Make fresh mobile phase) SystemIssue->FixSystem FixMethod Implement Method Fix (e.g., Dilute sample, change pH) MethodIssue->FixMethod Evaluate Re-run and Evaluate FixSystem->Evaluate FixMethod->Evaluate Resolved Problem Resolved Evaluate->Resolved Yes NotResolved Not Resolved Evaluate->NotResolved No NotResolved->Start

Experimental Protocol: System Suitability Testing

System suitability testing (SST) is a critical step to ensure the HPLC system is performing correctly before analyzing samples.

Objective: To verify the precision, resolution, and peak shape of the chromatographic system.

Procedure:

  • Prepare System Suitability Solution: Prepare a solution containing the this compound reference standard and a known, closely eluting impurity (e.g., AMP) at a concentration that gives a significant detector response.

  • Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30-60 minutes or until a stable baseline is achieved.

  • Perform Replicate Injections: Make five or six replicate injections of the system suitability solution.

  • Evaluate Key Parameters: Calculate the following parameters from the chromatograms. Acceptance criteria should be defined in your analytical method validation protocol.

SST ParameterTypical Acceptance CriteriaPurpose
Tailing Factor (Asymmetry) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.[7]
Resolution (Rs) Rs ≥ 2.0 between the main peak and the closest impurityEnsures baseline separation of the analyte from potential impurities.[11]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injector and detector.[5]
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Demonstrates the precision of the pump and stability of the system.[16]
Theoretical Plates (N) N > 2000Measures the efficiency of the column.
  • Documentation: Record all results. If any parameter fails to meet the acceptance criteria, investigate and resolve the issue using the troubleshooting guide before proceeding with sample analysis.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Retrieved from [Link]

  • Pan, H., et al. (2008). HPLC determination of adenosine in royal jelly. Food Chemistry. Retrieved from [Link]

  • El-Khoury, G., et al. (2022). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. National Institutes of Health. Retrieved from [Link]

  • Azevedo, M. S., et al. (2012). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. PubMed. Retrieved from [Link]

  • Veeprho. (n.d.). Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. Retrieved from [Link]

  • Unknown. (n.d.). Adenosine quantification. Retrieved from [Link]

  • Sim, M. K., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. PubMed. Retrieved from [Link]

  • Fontan, E., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. PubMed. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the degradation kinetics of 5-monophosphate adenosine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 102029-68-5 | Product Name : this compound. Retrieved from [Link]

  • Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Hoffman, N. E., & Liao, J. C. (1977). Reversed phase high performance liquid chromatographic separations of nucleotides in the presence of solvophobic ions. Analytical Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Orsomando, G., et al. (2017). Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases. PubMed. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Stocchi, V., et al. (1987). A very fast ion-pair reversed-phase HPLC method for the separation of the most significant nucleotides and their degradation products in human red blood cells. PubMed. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Van der Wenden, E. M., et al. (1998). Stability of Adenosine in Infusion. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). adenosine nucleotides degradation | Pathway. Retrieved from [Link]

Sources

Common impurities in commercial Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Adenosine 5'-monophosphoramidate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the integrity of their experiments. Here, we address common questions and troubleshooting scenarios related to impurities that may be present in commercial preparations of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial stock of this compound?

A1: Based on common synthetic routes and potential degradation pathways, the primary impurities to be aware of fall into three main categories:

  • Starting Material Carryover: The most common starting material for the synthesis of Adenosine 5'-monophosphoramidate is Adenosine 5'-monophosphate (AMP). Therefore, residual AMP is a frequently observed impurity.

  • Hydrolysis Products: The phosphoramidate bond is susceptible to hydrolysis, which can be accelerated by acidic conditions or prolonged storage at ambient temperatures. This degradation leads to the formation of AMP.

  • Related Adenosine Phosphates: Depending on the purity of the starting AMP and the synthesis conditions, other adenosine phosphates such as Adenosine 5'-diphosphate (ADP) and even Adenosine 5'-triphosphate (ATP) could be present in trace amounts.

  • Synthesis Byproducts: The synthesis of phosphoramidates often involves coupling agents. Residuals from these reagents or their byproducts could be present.

Q2: How can these impurities affect my downstream applications?

A2: The impact of impurities is highly dependent on the specific application.

  • Enzymatic Assays: If your experiment involves enzymes that utilize AMP, ADP, or ATP, the presence of these as impurities can lead to competitive inhibition, altered reaction kinetics, or false-positive signals. For example, adenylate kinase can use ADP to generate ATP, which could interfere in assays measuring ATP production[1][2].

  • Drug Development & Formulation: In a therapeutic context, impurities can have unintended biological effects and are a critical quality attribute that must be controlled. Regulatory bodies have strict guidelines on impurity levels in active pharmaceutical ingredients (APIs).

  • Oligonucleotide Synthesis: While Adenosine 5'-monophosphoramidate itself is not a standard phosphoramidite for oligonucleotide synthesis, related impurities could potentially interfere with coupling efficiencies if used in custom synthesis protocols.

Q3: What are the recommended storage conditions to minimize degradation of this compound?

A3: To maintain the integrity of the compound, proper storage is crucial.

  • Solid Form: Store the solid material at -20°C or colder, under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. One supplier recommends storing at -80°C for long-term stability (up to 6 months)[3].

  • In Solution: Prepare solutions fresh for each experiment. If storage is unavoidable, use a buffered solution at a slightly basic pH (around 7.5-8.0) and store in small aliquots at -80°C for the shortest possible time. Avoid repeated freeze-thaw cycles. Studies on related adenosine phosphates have shown that refrigeration at 4°C can preserve solutions for extended periods, whereas storage at room temperature leads to significant degradation[4][5].

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues that may be related to impurities in your this compound.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Symptom: High background signal, lower than expected activity, or non-reproducible data in enzymatic assays.

  • Potential Cause: Presence of contaminating AMP, ADP, or ATP.

  • Troubleshooting Steps:

    • Purity Assessment: Analyze the purity of your Adenosine 5'-monophosphoramidate stock using HPLC-UV. (See Protocol 1 for a detailed method).

    • Supplier Qualification: If significant impurities are detected, consider obtaining a new lot or sourcing the compound from a different supplier with a more stringent purity specification. Request a certificate of analysis (CoA) for the specific lot.

    • Control Experiments: Design control experiments to assess the impact of potential impurities. For example, intentionally spike your assay with known concentrations of AMP or ADP to observe their effect.

Issue 2: Poor Solubility or Presence of Particulates
  • Symptom: The compound does not fully dissolve, or a precipitate forms in solution.

  • Potential Cause: Presence of insoluble synthesis byproducts or degradation products. The sodium salt form should be readily soluble in water.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solid material for any heterogeneity in color or texture.

    • Solubility Test: Attempt to dissolve a small, accurately weighed amount in a known volume of high-purity water.

    • Filtration: If particulates are present, the solution can be filtered through a 0.22 µm syringe filter. However, this does not remove soluble impurities.

    • Spectroscopic Analysis: Consider obtaining a ¹H or ³¹P NMR spectrum of the material to identify any major unexpected species. (See Protocol 2 for general guidance).

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is adapted from established methods for the separation of adenosine phosphates and can be used to assess the purity of this compound and detect the presence of AMP, ADP, and ATP.[6][7][8]

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 3 µm particle size, 150 x 2.0 mm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8

  • Mobile Phase B: Acetonitrile

  • This compound sample

  • AMP, ADP, and ATP analytical standards

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Prepare individual standard solutions of AMP, ADP, and ATP in Mobile Phase A at a concentration of approximately 0.1 mg/mL.

    • Create a mixed standard solution containing AMP, ADP, and ATP.

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 0.2 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Elution Method: Isocratic elution with 90% Mobile Phase A and 10% Mobile Phase B. Adjust the mobile phase composition as needed for optimal separation.

  • Analysis:

    • Inject the mixed standard solution to determine the retention times of AMP, ADP, and ATP.

    • Inject the Adenosine 5'-monophosphoramidate sample solution.

    • Identify and quantify any impurity peaks by comparing their retention times and peak areas to the standards.

Data Interpretation:

The chromatogram of a pure sample should show a single major peak corresponding to Adenosine 5'-monophosphoramidate. The presence of other peaks at the retention times of AMP, ADP, or ATP indicates their presence as impurities. The relative peak area can be used to estimate the percentage of each impurity.

Visualization of Analytical Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh & Dissolve Adenosine 5'-monophosphoramidate Inject Inject into HPLC System Sample->Inject Standards Prepare AMP, ADP, ATP Standard Solutions Standards->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Impurities by Peak Area Identify->Quantify

Caption: Workflow for HPLC-UV Purity Analysis

Protocol 2: Structural Confirmation and Impurity Identification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of phosphorus-containing impurities.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated water (D₂O)

  • This compound sample

  • AMP and ADP analytical standards (for comparison)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of D₂O.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe are the aromatic protons of the adenine base and the anomeric proton of the ribose sugar.

    • Compare the spectrum to reference spectra of adenosine and related nucleotides to identify any unexpected signals.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. This is particularly useful for identifying different phosphate species.

    • Adenosine 5'-monophosphoramidate should show a single resonance.

    • AMP will also show a single resonance, but at a distinct chemical shift.

    • ADP will typically show two distinct resonances (a doublet for each phosphorus atom due to P-P coupling).

    • The chemical shifts are sensitive to pH, so ensure consistent sample preparation.

Data Interpretation:

The presence of multiple signals in the ³¹P NMR spectrum is a clear indication of phosphorus-containing impurities. By comparing the chemical shifts to those of known standards (AMP, ADP), you can identify these impurities.

Visualization of Potential Impurity Sources:

Caption: Potential Sources of Impurities

Summary of Potential Impurities and Analytical Methods

Impurity ClassSpecific ExamplesPrimary Analytical MethodSecondary Method
Starting Materials Adenosine 5'-monophosphate (AMP)HPLC-UV³¹P NMR
Related Nucleotides Adenosine 5'-diphosphate (ADP)HPLC-UV³¹P NMR
Degradation Products Adenosine 5'-monophosphate (AMP)HPLC-UVLC-MS
Synthesis Reagents Residual coupling agentsLC-MS¹H NMR

References

  • Wang, J., Lin, T., Lai, J., Cai, Z., and Yang, M. S. (2009) Analysis of adenosine phosphates in HepG-2 cell by a HPLC-ESI-MS system with porous graphitic carbon as stationary phase, Journal of Chromatography B 877, 2019-2024. [Link]

  • White, H. D., Dantzig, J. A., Trentham, D. R., & Goldman, Y. E. (2023). AMP-dependent phosphite dehydrogenase, a phosphorylating enzyme in dissimilatory phosphite oxidation. FEBS Letters, 597(21), 2735–2748. [Link]

  • Martínez-García, M. A., Perpiñá-Tordera, M., & Román-Sánchez, P. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Allergologia et immunopathologia, 30(5), 282–286. [Link]

  • Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J. M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules (Basel, Switzerland), 26(21), 6324. [Link]

  • Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J. M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. ResearchGate. [Link]

  • Martínez-García, M. A., Perpiñá-Tordera, M., & Román-Sánchez, P. (2002). Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. ResearchGate. [Link]

  • Dephosphorization reaction of ATP through ADP to AMP. ResearchGate. [Link]

  • Adenosine Stability in Cardioplegic Solutions. Canadian Journal of Hospital Pharmacy. [Link]

  • Juarez-Facio, A. T., de Lagarde, V. M., Monteil, C., Vaugeois, J. M., Corbiere, C., & Rogez-Florent, T. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. MDPI. [Link]

  • Sulston, J. E., Lohrmann, R., Orgel, L. E., & Miles, H. T. (1968). Template-directed synthesis with adenosine-5'-phosphorimidazolide. Science (New York, N.Y.), 161(3839), 387. [Link]

  • Garlant, J. S., Drolia, R., & Morgan, M. T. (2024). AMP, ADP, and ATP Concentrations Differentially Affected by Meat Processing, Manufacturing, and Nonmeat Ingredients. Journal of food protection, 87(5), 100277. [Link]

  • Nishiyama, Y., Takikawa, M., Kubo, Y., & Ozaki, Y. (2022). Simultaneous Recognition and Detection of Adenosine Phosphates by Machine Learning Analysis for Surface-Enhanced Raman Scattering Spectral Data. ACS omega, 7(41), 36585–36592. [Link]

  • High‐resolution mass spectrum of adenosine‐5′‐phosphorane. The chemical... ResearchGate. [Link]

  • Adenosine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. HELIX Chromatography. [Link]

  • Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Fisher Digital Publications. [Link]

  • Jaffe, E. K., & Miller, B. G. (2020). Adenylate Kinase-Catalyzed Reaction of AMP in Pieces: Enzyme Activation for Phosphoryl Transfer to Phosphite Dianion. Biochemistry, 59(49), 4655–4662. [Link]

  • Oakhill, J. S., Scott, J. W., & Chen, Z. P. (2024). Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2834, 1–11. [Link]

  • 31P NMR OF ADENOSINE PHOSPHATES. Anasazi Instruments. [Link]

  • Tsuboi, K. K. (1966). Enzymatic ATP Formation From ADP and Phosphoramidate. Biochemical and biophysical research communications, 23(3), 280–286. [Link]

  • Monks, N. J., & Bailey, K. (1998). Stability of Adenosine in Infusion. Journal of pharmaceutical and biomedical analysis, 17(3), 415–418. [Link]

  • Liao, W. R., Huang, J. P., & Chen, S. F. (2020). Quantification of Adenosine Mono-, Di- and Triphosphate from Royal Jelly using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Food and Drug Analysis, 28(3), 2. [Link]

  • Adenosine Monophosphate as Shape-inducing Agent: The Case of Gold Nanostars. ChemRxiv. [Link]

  • Synthesis process of adenosine aose monophosphate.
  • Ishida, T., Tanaka, K., & Inoue, M. (1985). Crystallographic and 1H nuclear magnetic resonance studies of 5′-deoxy-5′-adenosineacetic acid; a model nucleotide of adenosine-5′-monophosphate. Journal of the Chemical Society, Perkin Transactions 1, 317-321. [Link]

  • Feldman, J. B., & Viola, R. E. (1984). Proton magnetic resonance spectroscopic analysis of diadenosine 5',5"'-polyphosphates. Biochemical and biophysical research communications, 119(1), 33–39. [Link]

Sources

Adenosine 5'-monophosphoramidate sodium salt hygroscopic nature and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Adenosine 5'-Monophosphoramidate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this hygroscopic and hydrolytically sensitive compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Compound: The Criticality of the Phosphoramidate Bond

Adenosine 5'-monophosphoramidate is an analog of adenosine monophosphate (AMP) where a non-bridging oxygen in the phosphate group is replaced by a nitrogen atom. This substitution significantly alters the molecule's chemical properties, most notably its stability. The phosphorus-nitrogen (P-N) bond in the phosphoramidate moiety is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of AMP and ammonia. This inherent instability, coupled with the hygroscopic nature of its sodium salt, necessitates meticulous handling and storage to prevent degradation and ensure experimental reproducibility.

The hygroscopic nature of the sodium salt means it readily absorbs moisture from the atmosphere. This absorbed water can not only affect the accuracy of weighing but also directly participate in the hydrolysis of the phosphoramidate bond, compromising the purity of the material.

II. Troubleshooting Guide

This section addresses common issues that may arise during the storage, handling, and use of this compound.

Problem 1: Inconsistent or Lower-than-Expected Experimental Results
  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Explanation: As a hygroscopic substance, exposure to ambient air will lead to water absorption and subsequent hydrolysis of the phosphoramidate bond.

    • Solution:

      • Always store the compound in a tightly sealed container, preferably in a desiccator, at the recommended temperature of -20°C for long-term storage.

      • For frequent use, consider preparing small aliquots to minimize repeated exposure of the entire stock to atmospheric moisture.

      • Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold powder.

  • Possible Cause 2: Inaccurate weighing due to water absorption.

    • Explanation: The hygroscopic nature of the salt can lead to a significant increase in weight due to absorbed moisture, resulting in the preparation of solutions with a lower-than-intended concentration of the active compound.

    • Solution:

      • Weigh the compound in a controlled environment with low humidity, such as a glove box, if available.

      • If a controlled environment is not accessible, weigh the compound as quickly as possible.

      • Use a calibrated analytical balance and ensure the weighing vessel is dry.

  • Possible Cause 3: Hydrolysis in solution.

    • Explanation: The stability of the phosphoramidate bond is pH-dependent. Acidic conditions can accelerate hydrolysis.

    • Solution:

      • Prepare solutions fresh for each experiment whenever possible.

      • Use buffers with a neutral to slightly alkaline pH (pH 7.0-8.0) to minimize hydrolysis.

      • If stock solutions need to be stored, they should be aliquoted and frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Problem 2: Precipitate Formation in Stock Solutions
  • Possible Cause: Low solubility or saturation.

    • Explanation: While the sodium salt is generally soluble in water, high concentrations may lead to precipitation, especially at low temperatures.

    • Solution:

      • Consult the supplier's technical data sheet for solubility information.

      • If a high concentration is required, gentle warming and vortexing may aid dissolution.

      • If precipitation occurs upon cooling or storage, try preparing a slightly lower concentration stock solution.

III. Frequently Asked Questions (FAQs)

Q1: What is the difference between Adenosine 5'-monophosphoramidate and Adenosine 5'-monophosphate (AMP)?

A1: The key difference lies in the phosphate group. In Adenosine 5'-monophosphoramidate, one of the oxygen atoms of the phosphate group is replaced by a nitrogen atom, forming a phosphoramidate bond (P-N). In AMP, the phosphate group contains only phosphorus-oxygen (P-O) bonds. This structural difference makes the phosphoramidate more susceptible to hydrolysis.

Q2: How should I properly store this compound?

A2: Due to its hygroscopic and unstable nature, it should be stored in a tightly sealed container at -20°C for long-term stability.[1] To prevent moisture absorption, it is highly recommended to store the container within a desiccator containing a suitable desiccant.

Q3: What is the best way to prepare a stock solution?

A3: To prepare a stock solution, use a high-purity, sterile solvent such as nuclease-free water or a buffer with a neutral to slightly alkaline pH. It is advisable to prepare solutions fresh before use. If storage is necessary, filter-sterilize the solution, aliquot it into single-use volumes, and store at -20°C or -80°C for up to one month.[2]

Q4: Can I use this compound in enzymatic assays?

A4: Yes, it can be used in various enzymatic assays, for instance, to study enzymes that interact with nucleotide analogs.[3] However, it is crucial to consider the stability of the compound in your assay buffer and over the time course of the experiment. The potential for hydrolysis into AMP could be a source of interference, especially in assays sensitive to AMP levels.

Q5: How can I verify the integrity of my this compound?

A5: The integrity can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help to identify the presence of degradation products like AMP.

IV. Experimental Protocols and Workflows

Protocol 1: Preparation of an Aqueous Stock Solution
  • Remove the container of this compound from the -20°C freezer and place it in a desiccator to allow it to equilibrate to room temperature (approximately 30-60 minutes).

  • In a sterile microcentrifuge tube, weigh the desired amount of the compound quickly and accurately.

  • Add the appropriate volume of sterile, nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) to achieve the target concentration.

  • Vortex the tube until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • If the solution is intended for cell culture or other sterile applications, it should be passed through a 0.22 µm sterile filter.

  • Use the solution immediately or aliquot into single-use tubes and store at -20°C or -80°C.

Workflow for Handling Hygroscopic Compounds

G cluster_storage Storage cluster_equilibration Equilibration cluster_weighing Weighing cluster_dissolution Dissolution cluster_use Use/Storage of Solution Storage Store at -20°C in a desiccator Equilibrate Equilibrate to Room Temp in a desiccator Storage->Equilibrate 1. Prepare for use Weigh Weigh quickly in a low-humidity environment Equilibrate->Weigh 2. Prevent condensation Dissolve Dissolve in appropriate buffer (pH 7-8) Weigh->Dissolve 3. Prepare solution Use Use immediately Dissolve->Use 4a. Optimal Aliquot Aliquot and store at -20°C/-80°C Dissolve->Aliquot 4b. For later use

Caption: Recommended workflow for handling hygroscopic this compound.

Impact of Moisture on Compound Integrity

G Compound P-N Bond Intact Water H₂O (from atmosphere) Hydrolysis Hydrolysis of Phosphoramidate Bond Water->Hydrolysis Moisture Absorption AMP Adenosine 5'-monophosphate (AMP) Hydrolysis->AMP Ammonia Ammonia (NH₃) Hydrolysis->Ammonia

Caption: Diagram illustrating the hydrolysis of Adenosine 5'-monophosphoramidate in the presence of water.

V. Quantitative Data Summary

ParameterRecommended ConditionNotes
Storage Temperature (Solid) -20°CFor long-term stability.[1]
Storage Conditions (Solid) In a desiccator, tightly sealedTo protect from moisture due to its hygroscopic nature.
Stock Solution Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles. Stable for up to 1 month.[2]
Solution pH Neutral to slightly alkaline (7.0-8.0)To minimize hydrolysis of the phosphoramidate bond.

VI. References

  • This compound | C10H14N6NaO6P - PubChem. (URL: [Link])

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC. (URL: [Link])

  • Utility of Adenosine Monophosphate Detection System for Monitoring the Activities of Diverse Enzyme Reactions - PubMed. (URL: [Link])

  • A Ribonucleotide ↔ Phosphoramidate Reaction Network Optimized by Computer-Aided Design | Journal of the American Chemical Society. (URL: [Link])

Sources

Long-term stability of Adenosine 5'-monophosphoramidate sodium salt at -20°C

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Adenosine 5'-monophosphoramidate sodium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Unlike its more common counterpart, Adenosine 5'-monophosphate (AMP), the phosphoramidate analogue contains a phosphorus-nitrogen (P-N) bond, which imparts unique chemical properties and specific handling requirements. Understanding these nuances is paramount for experimental success and data reproducibility.

This document provides in-depth FAQs, troubleshooting workflows, and validated protocols based on established chemical principles and field experience.

Frequently Asked Questions (FAQs)
Q1: What is the definitive long-term storage condition for solid this compound?

The optimal storage condition for the solid (powder) form of this compound is -20°C in a desiccated, airtight container .

Causality Explained: The primary threat to the stability of this compound is not temperature alone, but hydrolysis of the phosphoramidate (P-N) bond. Phosphoramidates are susceptible to cleavage by water, a reaction that can be catalyzed by acidic conditions.[1] Storing the compound at -20°C minimizes the rate of any potential chemical degradation. However, this must be paired with stringent moisture control. A standard -20°C freezer can have high humidity and frequent defrost cycles, introducing moisture that can compromise the material. Therefore, placing the vial inside a secondary container with a desiccant is a critical, self-validating step to ensure an anhydrous environment. While some suppliers may list storage at 2-8°C, long-term preservation is best achieved at -20°C, provided humidity is aggressively controlled.[2] For analogous compounds like phosphoramidites, storage at -20°C under an inert atmosphere is standard practice to prevent both hydrolysis and oxidation.[3]

Q2: I need to make a stock solution. How should I prepare and store it to maintain stability?

The stability of Adenosine 5'-monophosphoramidate is significantly lower in solution than in its solid form. For maximum reproducibility, prepare solutions fresh for each experiment. If a stock solution must be stored, follow these guidelines:

  • Solvent Choice: Use high-purity, nuclease-free water or a biological buffer (e.g., Tris, HEPES) with a pH maintained between 7.0 and 8.0 . Avoid acidic buffers, as the P-N bond is known to be acid-labile and degrades under acidic conditions.[1]

  • Aliquoting: Prepare high-concentration stock solutions and immediately divide them into single-use aliquots. This strategy is crucial to avoid multiple freeze-thaw cycles, which can accelerate degradation and introduce contamination.

  • Storage Temperature: For short-term storage (1-2 weeks), 4°C may be acceptable, though not ideal. For long-term storage, aliquots should be flash-frozen (e.g., in a dry ice/ethanol bath or liquid nitrogen) and stored at -80°C . While many adenosine compounds show stability in solution at -20°C[4], the labile nature of the phosphoramidate bond justifies the extra precaution of -80°C storage to minimize molecular motion and chemical reactions.

Q3: What are the primary chemical degradation pathways for this compound?

The main point of failure is the hydrolysis of the phosphoramidate bond . This reaction cleaves the P-N linkage to yield two products: Adenosine 5'-monophosphate (AMP) and ammonia. This fundamentally changes the identity and biological activity of the compound. A secondary, though less probable, degradation route is the hydrolysis of the glycosidic bond, which would result in the release of adenine.

AMP_N Adenosine 5'-monophosphoramidate H2O H₂O (Acidic conditions accelerate) AMP_N->H2O AMP Adenosine 5'-monophosphate (AMP) H2O->AMP  Hydrolysis of P-N bond NH3 Ammonia (NH₃) H2O->NH3

Caption: Primary degradation pathway via hydrolysis.

Q4: My experimental results are inconsistent. How can I determine if my stored compound has degraded?

Inconsistent results are a classic sign of reagent failure. If you suspect your Adenosine 5'-monophosphoramidate has degraded, a systematic troubleshooting approach is necessary. This is detailed in the guide below.

Troubleshooting Guide: Investigating Compound Integrity

If you observe a loss of expected biological activity, reduced signal in an assay, or other inconsistencies, use this guide to diagnose the potential degradation of your compound.

Problem / Observation Potential Cause Diagnostic & Validation Steps
Reduced or inconsistent biological activity in assays (e.g., kinase assays, ligation experiments). Compound Degradation. The active phosphoramidate has hydrolyzed into the less active or inactive AMP.1. Prepare Fresh: Immediately prepare a fresh solution from solid stock that has been properly stored. If this resolves the issue, your previous working solution had degraded.2. Analytical Verification (Definitive): Analyze the suspect solution or solid using HPLC. A degraded sample will show a decreased peak area for the parent compound and the emergence of a new, more polar peak corresponding to AMP.[5][6] 3. Functional Comparison: Run a parallel experiment comparing your aged stock against a new, unopened vial of the compound.
Solid powder appears clumpy, discolored, or is difficult to dissolve. Moisture Contamination. The material has likely absorbed atmospheric water, leading to hydrolysis even in the solid state.1. Discard: Do not use the compromised solid. Clumping is a clear visual indicator of moisture absorption, which is a primary driver of degradation.[7] 2. Review Handling Procedures: Ensure that the vial is always allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.
Analytical data (HPLC, LC-MS) shows multiple peaks when a single peak is expected. Degradation or Impurity. The sample contains the parent compound along with its degradation products (primarily AMP).1. Identify Peaks: Compare the retention times of your peaks to analytical standards for both Adenosine 5'-monophosphoramidate and AMP.[8] The AMP peak will typically have a shorter retention time on a reverse-phase column.2. Quantify Degradation: Calculate the relative peak areas to estimate the percentage of degraded material. A purity of <90% is often a cause for concern.
Validated Experimental Protocols
Protocol 1: Recommended Handling & Solution Preparation

This protocol minimizes the risk of degradation during handling and preparation.

  • Equilibration: Before use, remove the vial of solid this compound from the -20°C freezer and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder upon opening.

  • Weighing: In a low-humidity environment (if available), quickly weigh the desired amount of powder and place it in a sterile, appropriate tube. Tightly reseal the stock vial immediately and return it to desiccated -20°C storage.

  • Dissolution: Add the appropriate volume of sterile, nuclease-free buffer (e.g., 50 mM Tris-HCl, pH 7.5). Vortex thoroughly until the solid is completely dissolved.[9]

  • Sterilization (if required): For sterile applications like cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[9]

  • Aliquoting & Storage: Immediately divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

cluster_prep Preparation Workflow start Start: Stock vial at -20°C equilibrate 1. Equilibrate to RT in Desiccator start->equilibrate weigh 2. Weigh Powder (Low Humidity) equilibrate->weigh dissolve 3. Dissolve in Buffer (pH 7.0-8.0) weigh->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot flash_freeze 5. Flash Freeze (e.g., Dry Ice) aliquot->flash_freeze store 6. Store at -80°C flash_freeze->store

Caption: Recommended workflow for solution preparation.

Protocol 2: Stability Assessment by Reverse-Phase HPLC

This method provides a quantitative assessment of the purity and stability of your compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Linear gradient from 2% to 30% B

    • 15-17 min: Linear gradient to 90% B (column wash)

    • 17-20 min: Return to 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dilute a small amount of the solid or solution in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The parent phosphoramidate compound will have a specific retention time. The primary degradation product, AMP, is more polar and will elute earlier. The relative peak areas can be used to determine the percentage of purity. Significant degradation is indicated by a decrease in the area of the main peak and a corresponding increase in the area of the AMP peak over time.[5][10]

Data Summary: Storage Recommendations
Storage FormTemperatureConditionsExpected StabilityPrimary Concern
Solid Powder -20°CAirtight & Desiccated Excellent (Years) Moisture/Humidity [3]
Aqueous Solution (pH 7.0-8.0) -80°CSingle-use aliquotsGood (Months) Freeze-Thaw Cycles
Aqueous Solution (pH 7.0-8.0) -20°CSingle-use aliquotsFair (Weeks to Months) Hydrolysis
Aqueous Solution (pH < 6.5) AnyNot RecommendedPoor (Hours to Days) Acid-Catalyzed Hydrolysis [1]
References
  • de la Hoz A, et al. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation.
  • ResearchGate. Stability of phosphoramidates in pH 7.5 and pH 5.5 buffers at 37 °C. ResearchGate GmbH. Available at: [Link]

  • ResearchGate. HPLC analysis of the degradation kinetics of 5-monophosphate adenosine. ResearchGate GmbH. Available at: [Link]

  • ResearchGate. Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. ResearchGate GmbH. Available at: [Link]

  • MDPI. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. MDPI. Available at: [Link]

  • Orsomando G, et al. Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases. Cell Chem Biol. 2017.
  • Maliekal J, et al. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Can J Hosp Pharm. 2015.
  • ResearchGate. Stability over time of exogenous ¹³C5-adenosine in blood collected into STOP solution. ResearchGate GmbH. Available at: [Link]

  • PathBank. Adenosine Nucleotides Degradation. PathBank. Available at: [Link]

  • Pharmaffiliates. This compound. Pharmaffiliates. Available at: [Link]

  • Holm T, et al. On-demand synthesis of phosphoramidites. Commun Chem. 2021.
  • Gupta V, et al. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Am J Health Syst Pharm. 2011.
  • da Silva Junior IF, et al.

Sources

Validation & Comparative

A Researcher's Guide: ATP vs. Its Non-Hydrolyzable Analog, AMP-PNP, in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of ATP-dependent enzymatic systems, the choice between adenosine 5'-triphosphate (ATP) and its analogs is a critical experimental decision. ATP, the universal energy currency of the cell, powers a vast array of biological processes. However, its inherent instability and rapid hydrolysis often necessitate the use of mimics to dissect specific steps of an enzymatic cycle.

This guide provides an in-depth comparison of ATP and a widely used non-hydrolyzable analog, Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PNP. We will delve into their structural differences, mechanistic implications in common assays, and provide the experimental context to help you select the appropriate molecule for your research needs, ensuring both scientific rigor and data integrity.

Molecular Profile: The Critical P-N-P Bond

The fundamental difference between ATP and AMP-PNP lies in the triphosphate chain. In ATP, the β and γ phosphates are linked by a phosphoanhydride bond (P-O-P), which is readily cleaved by enzymes. In AMP-PNP, this oxygen atom is replaced by a nitrogen atom, forming a phosphoramidate bond (P-N-P). This single substitution dramatically increases the bond's resistance to enzymatic hydrolysis.[1]

G

This structural change dictates the utility of each molecule in biochemical assays. While both can bind to the ATP pocket of an enzyme, only ATP can typically complete the catalytic cycle.

PropertyAdenosine 5'-triphosphate (ATP)Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP)
Triphosphate Bridge β,γ-phosphoanhydride (P-O-P)β,γ-phosphoramidate (P-N-P)
Susceptibility to Hydrolysis High; readily cleaved by ATPases, kinases, etc.[2]Very low; highly resistant to enzymatic cleavage.[1]
Primary Role in Assays Energy-donating substrate for measuring catalytic activity.[3]Competitive inhibitor; tool for studying substrate binding and trapping enzyme conformations.[4][5]
Stability in Solution Unstable; degrades to ADP and AMP, accelerated by low pH and high temperature.[3][6][7]More stable, especially under conditions that degrade ATP. However, it is unstable in acidic conditions.[8]
Mg²⁺ Chelation Essential for biological activity; Mg²⁺-ATP is the true substrate for most enzymes.[6]Also chelates Mg²⁺, which is necessary for it to bind to the ATP pocket of most enzymes.[5]

Mechanism and Application in Enzymatic Assays

The choice between ATP and AMP-PNP hinges on the experimental question. Are you measuring the rate of a reaction, or are you trying to isolate a specific state within that reaction?

// Main Path (ATP) E [label="Enzyme (E)"]; E_S [label="E + Substrate"]; E_ATP [label="E-ATP-Substrate\n(Pre-hydrolysis state)"]; E_ADP_Pi [label="E-ADP-Pi-Product\n(Post-hydrolysis state)"]; E_S_final [label="E + Product"];

// ATP Path E -> E_S [label=" Substrate\nbinding "]; E_S -> E_ATP [label=" ATP\nbinding "]; E_ATP -> E_ADP_Pi [label=" ATP Hydrolysis ", color="#EA4335", fontcolor="#EA4335"]; E_ADP_Pi -> E_S_final [label=" Product/ADP\nrelease "]; E_S_final -> E [label=" Cycle\nReset "];

// AMP-PNP Path AMPPNP [label="AMP-PNP", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Trap [label="Enzyme Trapped\nin Pre-Hydrolysis State", style=filled, fillcolor="#F1F3F4", shape=box3d, fontcolor="#202124"];

AMPPNP -> E_ATP [style=dashed, label=" Binds competitively "]; E_ATP -> Trap [label=" Hydrolysis Blocked ", color="#34A853", fontcolor="#34A853", style=dashed];

{rank=same; E_ATP; Trap;} } ends-dot Caption: The enzymatic cycle with ATP versus the arrested state with AMP-PNP.

Use ATP when your goal is to:

  • Measure Catalytic Activity (Vmax, kcat): Since ATP is the natural substrate, its consumption or the generation of a product (e.g., ADP, phosphorylation of a substrate) is directly proportional to the enzyme's activity.

  • Determine Substrate Affinity (Km for ATP): By varying the concentration of ATP, you can determine its Michaelis constant (Km), which reflects the affinity of the enzyme for its energy source.[4]

  • Screen for Orthosteric Inhibitors: In assays to find ATP-competitive inhibitors, using ATP at a concentration near its Km is crucial for accurately determining inhibitor potency (IC50/Ki).[9][10]

  • Reconstitute a full biological process: When studying complex, multi-step processes like DNA replication or muscle contraction, the energy release from ATP hydrolysis is essential to drive the system forward.

Use AMP-PNP when your goal is to:

  • Isolate the ATP-Bound State: AMP-PNP binds to the active site but resists cleavage, effectively "trapping" the enzyme in its ATP-bound, pre-hydrolysis conformation. This is invaluable for biophysical and structural studies.

  • Structural Biology (Cryo-EM & X-ray Crystallography): To solve the structure of an enzyme in its active conformation, it is necessary to have a homogenous population of molecules. AMP-PNP stabilizes the enzyme in a single conformational state, which is critical for obtaining high-resolution structures.[5]

  • Study Nucleotide Binding Affinity (Ki): As a competitive inhibitor, AMP-PNP can be used to determine its inhibition constant (Ki), which provides a measure of its binding affinity to the active site.

  • Dissect Mechanistic Steps: For motor proteins and helicases, AMP-PNP can "lock" the enzyme at a specific point in its mechanochemical cycle, allowing researchers to study substrate binding or conformational changes that precede ATP hydrolysis.

Supporting Experimental Data: A Case Study

The differing kinetic parameters of ATP and AMP-PNP are best illustrated with experimental data. While finding a single study with a direct head-to-head comparison of Km(ATP) and Ki(AMP-PNP) for the same enzyme under identical conditions is challenging, we can synthesize representative data from the literature for well-characterized systems like myosin ATPase.

ParameterMoleculeValueEnzyme SystemSignificance
KATPase (Actin-activated Km) ATP~2.8 µMMyosin VIReflects the ATP concentration needed for half-maximal ATPase activity, indicating substrate affinity.[4]
K1k+2 (Apparent 2nd order rate constant) ATP~1.33 µM⁻¹s⁻¹Acanthamoeba Myosin-2Measures the rate of ATP binding and the subsequent conformational change leading to actin dissociation.[11]
Ki (Inhibition Constant) AMP-PNP~0.11 µMROCK II (Kinase)Represents the concentration of AMP-PNP required to produce half-maximal inhibition, indicating binding affinity. Note: Data for a kinase, as direct myosin Ki is less commonly published.[2]

This data illustrates that while ATP is processed as a substrate (characterized by Km and rate constants), AMP-PNP acts as a potent binder and inhibitor (characterized by Ki).

Experimental Protocols: A Practical Guide

Here, we provide skeleton protocols for two common experimental goals, highlighting the differential use of ATP and AMP-PNP.

Protocol 1: Determining the Ki of AMP-PNP for a Protein Kinase

This protocol provides a framework to validate the inhibitory potential of AMP-PNP against a specific kinase. The principle relies on measuring the reduction in kinase activity (ATP consumption) in the presence of varying concentrations of the inhibitor.

Causality: The Cheng-Prusoff equation allows for the conversion of an IC50 value (the concentration of inhibitor that causes 50% inhibition) to a true inhibition constant (Ki), provided the assay is run at an ATP concentration equal to the kinase's Km for ATP.[2][12] This ensures the data reflects the inhibitor's intrinsic affinity.

// Nodes A [label="Prepare Kinase, Substrate,\nand AMP-PNP dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate Kinase + Substrate +\nVarying [AMP-PNP]", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Initiate reaction with\nATP (at Km concentration)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Incubate for fixed time\nin linear range", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Stop reaction & Detect\n(e.g., ADP-Glo, Luminescence)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Plot % Activity vs. log[AMP-PNP]\nto determine IC50", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Calculate Ki using\nCheng-Prusoff Equation", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C -> D -> E -> F -> G; } ends-dot Caption: Workflow for determining the Ki of an ATP-competitive inhibitor.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of your kinase of interest in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of a known peptide or protein substrate for the kinase.

    • Prepare a 10-point, 2-fold serial dilution of AMP-PNP, starting at a high concentration (e.g., 1 mM). Include a "no inhibitor" control.

    • Prepare an ATP solution at a concentration equal to the known Km of the kinase.

  • Reaction Setup (in a 384-well plate):

    • To each well, add the kinase, substrate, and the corresponding dilution of AMP-PNP.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time that ensures the "no inhibitor" control reaction remains in the linear range (typically <20% ATP consumption).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™, Promega). This method measures luminescence, which is inversely proportional to kinase activity.

  • Data Analysis:

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.

    • Plot the normalized percent activity against the logarithm of the AMP-PNP concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km) .[13]

Protocol 2: Preparing an ATPase-AMP-PNP Complex for Cryo-EM

This protocol outlines the critical steps for preparing a vitrified sample of a protein trapped in its pre-hydrolysis state, a prerequisite for high-resolution structural determination.

Causality: The goal is to create a homogenous sample where nearly all protein molecules are in the same AMP-PNP-bound state. Vitrification (rapid freezing) is essential to preserve this state in a thin layer of non-crystalline ice, protecting the molecule from damage in the electron microscope's vacuum.[8][14]

Step-by-Step Methodology:

  • Protein Purification:

    • Purify the ATPase of interest to >99% purity, as confirmed by SDS-PAGE and size-exclusion chromatography. Contaminants will severely degrade the quality of the final image reconstruction.

  • Complex Formation:

    • In a microcentrifuge tube on ice, combine the purified ATPase (at a final concentration typically between 1-5 mg/mL) with a molar excess of AMP-PNP (e.g., 2 mM) and MgCl₂ (e.g., 5 mM) in a suitable buffer.

    • Incubate on ice for at least 30 minutes to ensure complete binding. The stability of AMP-PNP makes this prolonged incubation possible without significant degradation.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make the surface hydrophilic.

    • Inside a vitrification robot (e.g., Vitrobot™), which maintains a controlled temperature and 100% humidity environment, apply 3-4 µL of the protein-AMP-PNP complex solution to the grid.

  • Blotting and Plunging:

    • Blot away excess liquid to create a thin film of the solution across the grid holes. This step is critical and often requires optimization.

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample.[15]

  • Storage and Screening:

    • Store the grid in liquid nitrogen until it is ready for imaging.

    • Screen the grid in a transmission electron microscope to assess particle distribution and ice thickness before proceeding to high-resolution data collection.

Conclusion: A Strategic Choice

The decision to use ATP or AMP-PNP is not a matter of substitution but of strategic experimental design. ATP is the key to studying the dynamics, activity, and overall function of an enzyme. In contrast, AMP-PNP is a powerful tool for arresting that activity at a specific, crucial stage—the moment of substrate binding before catalysis. By providing a stable pre-hydrolysis state, AMP-PNP allows for detailed investigation of binding kinetics and the determination of high-resolution structures, offering a molecular snapshot that ATP's transient nature cannot provide. Understanding the distinct properties and applications of each molecule is fundamental to designing robust and insightful enzymatic assays.

References

  • De La Cruz, E. M., & Ostap, E. M. (2009). Kinetic and equilibrium analysis of the myosin ATPase. Methods in Enzymology, 455, 157–192. [Link]

  • Yang, X., et al. (2022). Cryo-EM structure of AMP-PNP-bound human mitochondrial ATP-binding cassette transporter ABCB7. Journal of Structural Biology, 214(1), 107832. [Link]

  • Yount, R. G., et al. (1971). Adenylyl imidodiphosphate, an adenosine triphosphate analog containing a P-N-P linkage. Biochemistry, 10(13), 2484–2489. [Link]

  • Hardie, D. G. (2014). AMPK—sensing energy while talking to other signaling pathways. Cell Metabolism, 20(6), 939-952. [Link]

  • Karve, S., & Cheema, A. K. (2011). Small molecule inhibitors of PI3K/Akt/mTOR pathway: a patent review. Expert Opinion on Therapeutic Patents, 21(9), 1379-1393. [Link]

  • Hubbard, M. J., & Klee, C. B. (1989). The effects of temperature, pH, and magnesium on the diffusion coefficient of ATP in solutions of physiological ionic strength. Journal of Biological Chemistry, 264(24), 14168-14174. [Link]

  • Remis, J., et al. (2020). A mycobacterial ABC transporter mediates the uptake of hydrophilic compounds. Nature, 584(7821), 455–459. [Link]

  • Klebl, B., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Oki, S., et al. (2022). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society, 144(1), 275–285. [Link]

  • Heissler, S. M., et al. (2015). Kinetic Characterization of the ATPase and Actin-activated ATPase Activities of Acanthamoeba castellanii Myosin-2. Journal of Biological Chemistry, 290(3), 1469–1482. [Link]

  • Lorenz, K. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. ResearchGate. [Link]

  • Scott, J. W., et al. (2017). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Molecules, 22(12), 2137. [Link]

  • Dunn, J., & Grider, M. H. (2023). Physiology, Adenosine Triphosphate. In StatPearls. StatPearls Publishing. [Link]

  • Kovács, M., et al. (2004). Kinetic Mechanism of Non-muscle Myosin IIB. Journal of Biological Chemistry, 279(44), 45555–45563. [Link]

  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor. YouTube. [Link]

  • Murakami, K., et al. (2023). Activation of AMP-activated protein kinase (AMPK) through inhibiting interaction with prohibitins. iScience, 26(2), 105991. [Link]

  • Bitesize Bio. (2024, July 24). Cryo-EM Sample Prep: 5 Critical Considerations. [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. GraphPad Prism User Guide. [Link]

  • Biology Stack Exchange. (2016, July 25). Do the pH and other ions affect the hydrolysis of ATP?. [Link]

  • Murakami, K., et al. (2023). Activation of AMP-activated protein kinase (AMPK) through inhibiting interaction with prohibitins. PMC. [Link]

  • University of California, Merced. (n.d.). EM sample preparation Outline. School of Natural Sciences. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. [Link]

  • Otoo, H. N., et al. (2021). Qualitative Measurements of Stability of ATP at Varying pH. ASPIRE. [Link]

Sources

A Researcher's Guide to Purinergic Signaling: Evaluating Adenosine 5'-monophosphoramidate and its ATP Analog Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular communication, purinergic signaling, mediated by extracellular nucleotides like adenosine 5'-triphosphate (ATP), stands as a fundamental mechanism governing a vast array of physiological processes. Researchers and drug development professionals constantly seek novel molecular tools to dissect these pathways and identify new therapeutic targets. Among the arsenal of available compounds, ATP analogs play a pivotal role, allowing for the modulation of purinergic receptors with varying degrees of specificity and stability.

This guide provides an in-depth comparison of Adenosine 5'-monophosphoramidate sodium salt, a lesser-characterized adenosine derivative, with other well-established ATP analogs. While quantitative efficacy data for this compound remains limited in the public domain, its known significant effect on cyclic AMP (cAMP) accumulation positions it as an intriguing candidate for modulating G-protein coupled P2Y receptors.[1] This guide will equip researchers with the foundational knowledge and practical experimental frameworks to evaluate the efficacy of this and other ATP analogs, thereby empowering informed decisions in experimental design and drug discovery programs.

Understanding the Landscape of ATP Analogs

The utility of an ATP analog is defined by its chemical modifications, which influence its receptor binding affinity, selectivity for P2X (ionotropic) versus P2Y (metabotropic) receptors, and its susceptibility to hydrolysis by ectonucleotidases. These enzymes rapidly degrade extracellular ATP, terminating its signaling. Analogs are often designed to resist this degradation, providing a more sustained stimulus.

This compound is an adenosine derivative with a phosphoramidate moiety at the 5' position.[1][2][3][4][5] Its reported impact on cAMP levels suggests an interaction with adenylyl cyclase, the enzyme responsible for cAMP synthesis.[1] This implicates the involvement of Gs or Gi-coupled P2Y receptors, which respectively stimulate or inhibit adenylyl cyclase activity.

In contrast, other widely used ATP analogs offer a spectrum of properties:

  • Non-hydrolyzable Analogs: These are invaluable for studying receptor-ligand interactions in the absence of enzymatic degradation.

    • ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) : A slowly hydrolyzable analog where a non-bridging oxygen in the γ-phosphate is replaced by sulfur. It acts as an agonist at many P2 receptors.

    • AMP-PNP (Adenylyl-imidodiphosphate) : A non-hydrolyzable analog with a nitrogen atom replacing the bridging oxygen between the β and γ phosphates. It often acts as a competitive antagonist at P2X receptors and a partial agonist or antagonist at P2Y receptors.

  • Receptor Subtype-Selective Analogs:

    • 2-MeSATP (2-Methylthioadenosine 5'-triphosphate) : A potent agonist at several P2Y receptor subtypes, particularly P2Y1 and P2Y12, as well as some P2X receptors.

    • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate) : A potent, non-selective P2X receptor agonist, with particularly high potency at P2X7 receptors.

The choice of analog is therefore critically dependent on the specific research question, the receptor subtypes of interest, and the desired duration of action.

Comparative Efficacy at Purinergic Receptors: A Data-Driven Overview

A direct quantitative comparison of this compound is hampered by the lack of published EC50 or Ki values at specific P2 receptor subtypes. However, we can establish a framework for its potential evaluation by examining the well-documented efficacy of other key ATP analogs. The following tables summarize the reported potencies of common ATP analogs at selected human P2Y and P2X receptors. This data serves as a benchmark for researchers aiming to characterize novel compounds.

Table 1: Comparative Agonist Potency (EC50/pEC50) of Selected ATP Analogs at Human P2Y Receptors

ATP AnalogP2Y1 Receptor (Gq-coupled)P2Y2 Receptor (Gq-coupled)P2Y11 Receptor (Gs/Gq-coupled)P2Y12 Receptor (Gi-coupled)P2Y13 Receptor (Gi-coupled)
ATP Partial Agonist (pIC50 6.1-7.8)[6]Full Agonist (EC50 = 85 nM)[2]Full Agonist (EC50 = 17.3 µM)[2]Weak Agonist/AntagonistWeak Agonist
ATPγS Partial Agonist[6]AgonistAgonist (pEC50 4.87)[7]--
2-MeSATP Full Agonist (pEC50 ~8.3)[8]--Potent Agonist (EC50 = 5 nM)[8]Potent Agonist (EC50 = 6.2 nM, mouse)[8]
AMP-PNP Antagonist/Partial Agonist----

Table 2: Comparative Agonist Potency (EC50) of Selected ATP Analogs at Human P2X Receptors

ATP AnalogP2X1 ReceptorP2X3 ReceptorP2X7 Receptor
ATP ~1 µM[9]~1-10 µM[9]~100-1000 µM[9]
α,β-methylene ATP Potent AgonistPotent AgonistWeak Agonist
BzATP Partial Agonist (pEC50 = 8.7)[1]AgonistPotent Agonist
2-MeSATP 54 nM[1]350 nM[1]-

Experimental Workflows for Efficacy Determination

To ascertain the efficacy and receptor subtype selectivity of this compound or any novel ATP analog, a series of well-defined functional assays are essential. The following protocols provide a robust framework for such characterization.

Assessing Gs and Gi-Coupled P2Y Receptor Activity: cAMP Accumulation Assay

Given that this compound is known to affect cAMP accumulation, this assay is the primary method for its characterization.

Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels. This assay quantifies these changes.

Experimental Workflow:

camp_assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture 1. Culture cells expressing P2Y receptor of interest (e.g., HEK293-P2Y11/12) cell_plating 2. Plate cells in a 96-well plate and incubate overnight cell_culture->cell_plating pre_incubation 3. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) cell_plating->pre_incubation stimulation 4. Add test compound (Adenosine 5'-monophosphoramidate) or control agonists pre_incubation->stimulation incubation 5. Incubate for a defined period (e.g., 30 min) at 37°C stimulation->incubation lysis 6. Lyse cells to release intracellular cAMP incubation->lysis detection 7. Quantify cAMP using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis 8. Generate dose-response curves and calculate EC50 or IC50 values detection->analysis

cAMP accumulation assay workflow.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of a host cell line (e.g., HEK293, CHO) stably expressing the P2Y receptor subtype of interest is crucial for isolating the effect of the test compound on a specific receptor.

  • PDE Inhibitor: Phosphodiesterases (PDEs) rapidly degrade cAMP. Including a PDE inhibitor like IBMX prevents this degradation, leading to a more robust and measurable signal.

  • Forskolin Co-stimulation (for Gi): To measure the inhibitory effect of Gi-coupled receptor activation, cells are co-stimulated with forskolin, a direct activator of adenylyl cyclase. A potent Gi agonist will reduce the forskolin-induced cAMP accumulation.

Assessing Gq-Coupled P2Y Receptor Activity: Calcium Mobilization Assay

Many P2Y receptors (e.g., P2Y1, P2Y2) are coupled to Gq proteins. Their activation leads to an increase in intracellular calcium ([Ca2+]i), which can be measured using fluorescent indicators.

Principle: Gq activation stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

Experimental Workflow:

calcium_assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_plating 1. Plate cells expressing P2Y receptor (e.g., P2Y1) in a black, clear-bottom 96-well plate dye_loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition 3. Add test compound or control agonists using an automated liquid handler dye_loading->compound_addition measurement 4. Measure fluorescence intensity in real-time using a plate reader (e.g., FLIPR) compound_addition->measurement analysis 5. Generate dose-response curves from the peak fluorescence signal to determine EC50 values measurement->analysis

Calcium mobilization assay workflow.

Causality Behind Experimental Choices:

  • Fluorescent Dyes: Cell-permeant dyes like Fluo-4 AM cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell. Upon binding to Ca2+, their fluorescence intensity increases significantly.

  • Real-time Measurement: The transient nature of the calcium signal necessitates real-time monitoring to capture the peak response, which is then used for dose-response analysis.

Assessing P2X Receptor Activity: Ion Flux Assay

P2X receptors are ligand-gated ion channels. Their activation leads to the influx of cations like Na+ and Ca2+.

Principle: The influx of cations through the P2X channel can be measured directly using ion-sensitive fluorescent dyes or by measuring the resulting membrane depolarization.

Experimental Workflow:

ion_flux_assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_plating 1. Plate cells expressing P2X receptor (e.g., P2X3) in a suitable microplate dye_loading 2. Load cells with an ion-sensitive dye (e.g., a calcium or sodium indicator) cell_plating->dye_loading compound_addition 3. Add test compound or control agonists dye_loading->compound_addition measurement 4. Measure fluorescence changes in real-time compound_addition->measurement analysis 5. Determine EC50 values from dose-response curves measurement->analysis

Ion flux assay workflow for P2X receptors.

Signaling Pathways: A Visual Guide

Understanding the downstream consequences of receptor activation is paramount. The following diagrams illustrate the canonical signaling pathways for representative P2Y and P2X receptors.

P2Y1 Receptor (Gq-coupled) Signaling Pathway:

P2Y1_pathway ATP_analog ATP Analog (e.g., 2-MeSADP) P2Y1 P2Y1 Receptor ATP_analog->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_response PKC->Cellular_response

P2Y1 receptor Gq-coupled signaling cascade.

P2Y12 Receptor (Gi-coupled) Signaling Pathway:

P2Y12_pathway ATP_analog ATP Analog (e.g., 2-MeSADP) P2Y12 P2Y12 Receptor ATP_analog->P2Y12 Gi Gi Protein P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_response

P2Y12 receptor Gi-coupled signaling cascade.

P2X3 Receptor Signaling Pathway:

P2X3_pathway ATP_analog ATP Analog (e.g., α,β-meATP) P2X3 P2X3 Receptor (Cation Channel) ATP_analog->P2X3 binds and opens Ion_influx Na⁺ and Ca²⁺ Influx P2X3->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Ca_signaling Increased Intracellular Ca²⁺ Ion_influx->Ca_signaling Cellular_response Cellular Response (e.g., Neurotransmitter Release, Nociception) Depolarization->Cellular_response Ca_signaling->Cellular_response

P2X3 receptor-mediated ion channel signaling.

Conclusion and Future Directions

This compound presents an intriguing profile for researchers in purinergic signaling due to its observed effects on cAMP accumulation. While direct comparative efficacy data is currently lacking, this guide provides the necessary context and experimental frameworks for its thorough characterization. By employing systematic and well-controlled functional assays, researchers can elucidate its potency, efficacy, and selectivity profile at various P2Y and P2X receptor subtypes.

The comparison with well-established ATP analogs such as ATPγS, AMP-PNP, and 2-MeSATP offers a valuable benchmark for interpreting these findings. A comprehensive understanding of how the unique phosphoramidate modification influences receptor interaction and metabolic stability will be crucial in determining the potential applications of this compound. As the field of purinergic signaling continues to expand, the rigorous characterization of novel molecular probes like this compound will undoubtedly pave the way for new discoveries and therapeutic innovations.

References

  • Pharmaffiliates. This compound | CAS No : 102029-68-5. [Link]

  • PubChem. This compound. [Link]

  • Veeprho. Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. [Link]

  • ResearchGate. P2Y12 receptor signaling pathways in platelets. [Link]

  • ResearchGate. Schematic illustration of the platelet P2-mediated ADP signaling... [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. P2Y1 receptor. [Link]

  • Cocks, T. M., & King, B. F. (2020). Recommended tool compounds and drugs for blocking P2X and P2Y receptors. Purinergic Signalling, 16(3), 287–303. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in the medicinal chemistry of P2Y receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1333–1346.
  • Jacobson, K. A., Paoletta, S., & Müller, C. E. (2011). P2Y nucleotide receptors: promise of therapeutic applications. British journal of pharmacology, 164(2), 263–276. [Link]

  • MDPI. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes. [Link]

  • Boyer, J. L., Waldo, G. L., & Harden, T. K. (1995). Identification of potent P2Y-purinoceptor agonists that are derivatives of adenosine 5'-monophosphate. British journal of pharmacology, 116(5), 2611–2616. [Link]

Sources

A Researcher's Guide to Validating Adenosine 5'-monophosphoramidate sodium salt as a Novel Ecto-5'-Nucleotidase (CD73) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate Adenosine 5'-monophosphoramidate sodium salt (AMPN) as a potential research tool for studying the purinergic signaling pathway. Due to the current lack of peer-reviewed data on its biological activity, this document will focus on a validation workflow, using the well-characterized ecto-5'-nucleotidase (CD73) inhibitor, α,β-methylene ADP (APCP), as a benchmark.

Introduction: The Critical Role of Ecto-5'-Nucleotidase (CD73) in Purinergic Signaling

Extracellular adenosine triphosphate (ATP) and its breakdown product, adenosine, are pivotal signaling molecules that regulate a vast array of physiological and pathological processes, including neurotransmission, inflammation, and cancer immunity. The enzymatic cascade that governs the concentration of these purines is therefore of significant research interest. A key enzyme in this pathway is ecto-5'-nucleotidase (CD73), a cell-surface protein that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to produce adenosine.[1][2]

Given its role in generating immunosuppressive adenosine in the tumor microenvironment, CD73 has emerged as a major target for cancer immunotherapy.[2] Consequently, there is a pressing need for reliable and well-characterized molecular tools to probe its function. While several inhibitors have been developed, α,β-methylene ADP (APCP) remains a widely used standard in preclinical research. This guide addresses the validation of a potential new tool, this compound (AMPN), outlining the necessary experimental steps to ascertain its efficacy and selectivity as a CD73 inhibitor.

Purinergic Signaling Cascade cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39/NTPDase1 AMP AMP ADP->AMP CD39/NTPDase1 Ado Adenosine AMP->Ado CD73 (Ecto-5'-nucleotidase) P1R P1 Receptors (e.g., A2A, A2B) Ado->P1R Activation ImmuneSuppression Immunosuppression P1R->ImmuneSuppression Inhibitor Potential Inhibitor (e.g., AMPN, APCP) Inhibitor->AMP Blocks Conversion

Caption: The purinergic signaling pathway highlighting the role of CD73.

Characterization of the Investigational Compound and the Benchmark Inhibitor

A thorough understanding of the physicochemical properties of both the test compound (AMPN) and the benchmark (APCP) is fundamental for designing robust experiments.

PropertyThis compound (AMPN)α,β-methylene ADP (APCP) sodium salt
Structure AMPN StructureAPCP Structure
Molecular Formula C10H14N6NaO6P[3]C11H16N5O9P2.xNa
Molecular Weight 368.22 g/mol [3]447.20 g/mol (free acid)
Known Activity Limited data; suggested as an intermediate for nucleotide synthesis with some effect on cAMP accumulation.[4]Well-established competitive inhibitor of ecto-5'-nucleotidase (CD73).
Solubility Slightly soluble in water and methanol.[5]Soluble in water.
Stability Hygroscopic solid.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[4]Stable in aqueous solution when stored appropriately.
Storage Store solid at -20°C.[5]Store solid at -20°C.

Experimental Validation Workflow

This section outlines a comprehensive, step-by-step workflow to validate the efficacy and selectivity of AMPN as a CD73 inhibitor, using APCP as a positive control.

Validation_Workflow start Start: Characterize AMPN and APCP enzymatic_assay In Vitro Enzymatic Assays (Malachite Green / HPLC) start->enzymatic_assay cell_based_assay Cell-Based Assays (CD73+ Cell Lines) enzymatic_assay->cell_based_assay Confirm cellular activity selectivity_assay Selectivity Profiling (vs. other ectonucleotidases) cell_based_assay->selectivity_assay Assess specificity data_analysis Data Analysis (IC50, Ki determination) selectivity_assay->data_analysis conclusion Conclusion: Validate as Research Tool? data_analysis->conclusion

Caption: A workflow for validating a novel CD73 inhibitor.

In Vitro Enzymatic Assays

The initial step is to determine if AMPN directly inhibits the enzymatic activity of purified CD73. Two common methods are presented below.

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP.

Principle: The liberated phosphate forms a complex with malachite green and molybdate, which can be measured spectrophotometrically.[6]

Materials:

  • Recombinant human CD73

  • Adenosine 5'-monophosphate (AMP) sodium salt

  • Adenosine 5'-monophosphoramidate (AMPN) sodium salt

  • α,β-methylene ADP (APCP) sodium salt (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

  • Malachite Green Reagent

  • Phosphate standard solution

  • 96-well microplate

Procedure:

  • Prepare Inhibitor Solutions: Prepare serial dilutions of AMPN and APCP in the assay buffer. Include a vehicle control (buffer only).

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the diluted inhibitors (or vehicle) to respective wells. Add 25 µL of recombinant CD73 solution and incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of AMP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Stop Reaction and Develop Color: Add 100 µL of Malachite Green reagent to each well to stop the reaction and initiate color development. Incubate for 15-20 minutes at room temperature.

  • Measure Absorbance: Read the absorbance at 620-640 nm using a microplate reader.

  • Data Analysis: Construct a phosphate standard curve to determine the amount of Pi released in each well. Calculate the percentage of inhibition for each concentration of AMPN and APCP relative to the vehicle control.

This method directly measures the product of the enzymatic reaction, adenosine, providing a highly specific quantification.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate and quantify adenosine from the reaction mixture.[7]

Materials:

  • Same as Malachite Green Assay, excluding the Malachite Green reagent and phosphate standards.

  • HPLC system with a C18 column and UV detector.

  • Mobile Phase: e.g., 0.1 M ammonium dihydrogen phosphate (pH 6.0) with 1% methanol.[8]

  • Perchloric acid (for reaction termination).

  • Potassium hydroxide (for neutralization).

  • Adenosine standard solution.

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction in microcentrifuge tubes as described for the malachite green assay (steps 1-4), but in a larger volume (e.g., 200 µL).

  • Terminate Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

  • Neutralize and Precipitate: Neutralize the samples with potassium hydroxide. The perchlorate will precipitate as potassium perchlorate.

  • Centrifugation: Centrifuge the samples to pellet the precipitate.

  • HPLC Analysis: Inject the supernatant into the HPLC system.

  • Quantification: Identify and quantify the adenosine peak by comparing its retention time and peak area to a standard curve generated with known concentrations of adenosine.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of AMPN and APCP.

Cell-Based Assays

To assess the efficacy of AMPN in a more physiological context, experiments should be conducted on cancer cell lines that endogenously express CD73.

Recommended Cell Lines:

  • MDA-MB-231 (human breast cancer)

  • PC-3 (human prostate cancer)

  • A549 (human lung cancer)

Protocol: Whole-Cell CD73 Inhibition Assay

  • Cell Seeding: Seed a high CD73-expressing cell line (e.g., MDA-MB-231) into a 96-well plate and culture until confluent.

  • Inhibitor Treatment: Wash the cells with a phosphate-free assay buffer. Add the buffer containing serial dilutions of AMPN or APCP to the cells and pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Add AMP to each well to initiate the reaction.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Detection: Measure the amount of phosphate or adenosine in the supernatant using either the Malachite Green or HPLC method as described above.

  • Data Analysis: Determine the IC50 values for AMPN and APCP.

Selectivity Profiling

A crucial aspect of validating a new research tool is to determine its specificity. AMPN should be tested against other ectonucleotidases to ensure it selectively targets CD73.

Principle: The inhibitory activity of AMPN is measured against other key enzymes in the purinergic signaling pathway, such as NTPDase1 (CD39). ARL 67156 can be used as a control inhibitor for these enzymes.[9][10]

Protocol: Ectonucleotidase Selectivity Panel

  • Enzyme Panel: Obtain recombinant NTPDase1/CD39.

  • Assay Conditions: Use appropriate substrates for each enzyme (e.g., ATP for NTPDase1).

  • Inhibition Assay: Perform enzymatic assays similar to the in vitro CD73 assay, substituting the enzyme and substrate accordingly. Use AMPN at a range of concentrations. Include ARL 67156 as a positive control for NTPDase1 inhibition.

  • Data Analysis: Determine the inhibitory activity of AMPN against each enzyme. A selective CD73 inhibitor should show significantly higher potency against CD73 compared to other ectonucleotidases.

Data Interpretation and Performance Comparison

The experimental data should be analyzed to determine key inhibitory parameters and to compare the performance of AMPN against the benchmark, APCP.

ParameterDescriptionHow to CalculateDesired Outcome for AMPN
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.Plot percent inhibition versus log[inhibitor] and fit to a sigmoidal dose-response curve.A low nanomolar to micromolar IC50 value, comparable to or better than APCP.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.Determined from Michaelis-Menten kinetics experiments with varying substrate and inhibitor concentrations (e.g., using a Cheng-Prusoff plot).A low Ki value indicating high binding affinity.
Selectivity The ratio of IC50 values for off-target enzymes versus the target enzyme (CD73).IC50 (Off-target) / IC50 (CD73)A high selectivity ratio, indicating minimal inhibition of other ectonucleotidases.

Conclusion: Establishing a Validated Research Tool

For this compound to be considered a valid research tool for studying CD73, the experimental data should demonstrate:

  • Potent Inhibition: A low IC50 and Ki for CD73, ideally in a range that is relevant for in vitro and in vivo studies.

  • Cellular Efficacy: The ability to inhibit CD73 activity in a whole-cell context.

  • High Selectivity: Minimal off-target effects on other ectonucleotidases like CD39.

Should AMPN meet these criteria, it could represent a valuable addition to the toolkit for researchers investigating purinergic signaling. If not, this guide provides a robust framework for the validation of other novel compounds targeting this important enzymatic pathway.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Lévesque, S. A., Lavoie, E. G., Lecka, J., Bigonnesse, F., & Sévigny, J. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. British journal of pharmacology, 152(1), 141–150. [Link]

  • Lévesque, S. A., et al. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. British Journal of Pharmacology, 152(1), 141-150. [Link]

  • Lévesque, S. A., Lavoie, E. G., Lecka, J., Bigonnesse, F., & Sévigny, J. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. British journal of pharmacology, 152(1), 141–150. [Link]

  • Allard, B., Longhi, M. S., Robson, S. C., & Stagg, J. (2017). The ectonucleotidases CD39 and CD73 in immunity and cancer. Immunity, 46(2), 145-164.
  • Loba Chemie. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY. [Link]

  • Roh, M., et al. (2022). Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy. Journal of Medicinal Chemistry, 65(7), 5413-5434. [Link]

  • Sträter, N. (2006). Ecto-5'-nucleotidase: structure function relationships. Purinergic Signalling, 2(2), 343-350.
  • PubChem. (n.d.). Adenosine monophosphate. National Center for Biotechnology Information. [Link]

  • Hay, C. M., et al. (2016). Determination of membrane bound CD73 and effect of its inhibitor (AMP-CP) on soluble and membrane bound CD73 activity. Cancer research, 76(14_Supplement), 3935-3935.
  • UCL Discovery. (n.d.). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. [Link]

  • ResearchGate. (n.d.). Inhibition of rat parotid ecto-ATPase activity. [Link]

  • Leone, R. D., & Emens, L. A. (2018). A novel anti-CD73 antibody that selectively inhibits membrane CD73 shows antitumor activity and induces tumor immune escape. Clinical Cancer Research, 24(18), 4443-4452. [Link]

  • Geoghegan, J. C., et al. (2016). A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway. Molecular cancer therapeutics, 15(1), 162-172. [Link]

  • EUbOPEN. (n.d.). Protocol for Malachite Green. [Link]

  • Veeprho. (n.d.). Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. [Link]

  • ResearchGate. (n.d.). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. [Link]

  • Perrot, A., et al. (2018). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 447-454. [Link]

  • Leroy, C., et al. (2022). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules (Basel, Switzerland), 27(3), 978. [Link]

  • ResearchGate. (n.d.). CD73 expression in different cancer cell lines. [Link]

  • El-Tayeb, A., et al. (2014). A new, sensitive ecto-5'-nucleotidase assay for compound screening. Analytical biochemistry, 447, 130-136. [Link]

  • Geoghegan, J. C., et al. (2016). A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway. Molecular cancer therapeutics, 15(1), 162–172. [Link]

  • Zhou, J., et al. (2009). HPLC determination of adenosine in royal jelly. Food Chemistry, 112(1), 238-241. [Link]

  • Preprints.org. (2025). Establishment of a Novel Anti-Mouse CD73 Monoclonal Antibody C73Mab-9 by Cbis Method. [Link]

  • Bantscheff, M., et al. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Combinatorial chemistry & high throughput screening, 10(6), 467-480. [Link]

  • Wikipedia. (n.d.). Ammonium perchlorate composite propellant. [Link]

  • Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 15(11), 2946-2955. [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109-118. [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Adenosine 5'-monophosphoramidate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with its Natural Analog, Adenosine 5'-monophosphate (AMP)

Introduction

In the fields of drug discovery and molecular biology, nucleotide analogs are indispensable tools for probing enzymatic mechanisms, developing therapeutics, and studying cellular signaling. Adenosine 5'-monophosphoramidate (AMP-NH₂) is a critical analog of Adenosine 5'-monophosphate (AMP). The core structural difference lies in the linkage to the 5' ribose: AMP-NH₂ possesses a phosphoramidate (P-N) bond, whereas the native AMP has a phosphodiester (P-O) bond.[1] This substitution of an oxygen atom for a nitrogen atom profoundly alters the molecule's chemical properties, most notably conferring significant resistance to enzymatic hydrolysis by nucleases.[1]

This increased stability makes AMP-NH₂ a valuable research compound, but it also presents unique analytical challenges and opportunities. For researchers working with this analog, a deep understanding of its behavior during analysis is paramount for accurate quantification and structural confirmation. This guide provides a comparative analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for AMP-NH₂ versus its natural counterpart, AMP. We will explore the causality behind experimental choices, from sample preparation to fragmentation analysis, and provide detailed, validated protocols.

The Analytical Imperative: Why the P-N Bond Changes Everything

The primary distinction for a mass spectrometrist is the difference in stability and fragmentation behavior between the phosphoramidate (P-N) and phosphodiester (P-O) bonds. The P-O bond in natural nucleotides like AMP is relatively labile and susceptible to cleavage, both enzymatically and during in-source or collision-induced dissociation (CID) in a mass spectrometer.[2][3] The P-N bond, by contrast, is chemically more robust.[1] This fundamental difference dictates the optimal strategy for developing a selective and sensitive LC-MS/MS method.

This guide will compare the two molecules across a typical analytical workflow, highlighting the critical decision points and expected outcomes for each.

Experimental Design: A Comparative Workflow

A robust analytical method must be tailored to the specific physicochemical properties of the analyte. Nucleotides and their analogs are highly polar, making them challenging for traditional reversed-phase chromatography. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.

Below is a comprehensive, self-validating experimental protocol designed to analyze both AMP-NH₂ and AMP simultaneously, allowing for direct comparison of their analytical performance.

Overall Analytical Workflow

The following diagram outlines the logical flow from sample preparation to data analysis for the comparative study of AMP-NH₂ and AMP.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison sp1 Biological Matrix (e.g., Plasma, Cell Lysate) sp2 Protein Precipitation (Cold Acetonitrile + ISTD) sp1->sp2 sp3 Centrifugation & Supernatant Transfer sp2->sp3 sp4 Evaporation & Reconstitution (in Mobile Phase A) sp3->sp4 lc HILIC Separation sp4->lc esi Electrospray Ionization (ESI) Negative Mode lc->esi ms Q-TOF or Triple Quadrupole MS dp1 Peak Integration & Quantification ms->dp1 esi->ms dp2 Fragmentation Pattern Analysis (AMP-NH₂ vs. AMP) dp1->dp2 dp3 Performance Metric Comparison (LOD, LOQ, Linearity) dp2->dp3 Fragmentation cluster_amp AMP Fragmentation (P-O Bond) cluster_amp_nh2 AMP-NH₂ Fragmentation (P-N Bond) AMP AMP Precursor [M-H]⁻ m/z 346.06 AMP_frag1 Loss of H₃PO₄ (-98 Da) AMP->AMP_frag1 Dominant Pathway (Labile Bond) AMP_frag2 Adenine Fragment m/z 134 AMP->AMP_frag2 Direct Cleavage AMP_NH2 AMP-NH₂ Precursor [M-H]⁻ m/z 345.07 AMP_NH2_frag1 Adenine Fragment m/z 134 AMP_NH2->AMP_NH2_frag1 Glycosidic Cleavage AMP_NH2_frag2 Phosphoramidate Fragment [PO₂NH₂]⁻ m/z 79 AMP_NH2->AMP_NH2_frag2 Ribose-Phosphate Cleavage (Stable P-N Bond) AMP_frag1->AMP_frag2

Sources

A Comparative Guide to the Structural Validation of Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the comprehensive structural validation of Adenosine 5'-monophosphoramidate sodium salt. Moving beyond a simple recitation of protocols, we will explore the underlying rationale for experimental choices, establishing a self-validating framework for analysis that ensures the highest degree of scientific rigor. This document is intended for researchers, scientists, and drug development professionals who require unambiguous confirmation of molecular identity and purity.

Introduction: The Importance of Unambiguous Characterization

Adenosine 5'-monophosphoramidate (AMP-NH₂) is a critical nucleotide analog used in various biochemical and therapeutic research areas.[1] Its structure, comprising an adenosine nucleoside linked to a phosphoramidate moiety, presents a unique analytical challenge. Unlike its ubiquitous counterpart, Adenosine 5'-monophosphate (AMP), the presence of a P-N bond instead of a P-O ester bond significantly alters its chemical properties and potential degradation pathways.[2]

Part 1: The Gold Standard: Multi-nuclear NMR Spectroscopy

NMR spectroscopy stands alone in its ability to provide a complete, atom-by-atom map of a molecule's covalent structure in solution. It allows for the direct observation of ¹H, ¹³C, and ³¹P nuclei and, crucially, the scalar couplings between them, which reveals the precise connectivity of the molecular framework.

Expertise & Experience: Why a Multi-pronged NMR Approach is Essential

A single ¹H NMR spectrum is insufficient for validation. A comprehensive, multi-nuclear approach is required to solve the structural puzzle definitively.

  • ¹H NMR: Provides information on the number and chemical environment of protons, primarily on the adenine and ribose moieties.

  • ³¹P NMR: Directly observes the phosphorus nucleus, which is the most sensitive probe for confirming the phosphoramidate group and distinguishing it from potential phosphate or phosphite impurities.[3][4]

  • ¹³C NMR: Defines the carbon backbone of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the key to connecting the individual nuclei. COSY identifies proton-proton couplings (e.g., within the ribose ring), HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations, which are essential for linking the adenine base, the ribose sugar, and the phosphoramidate group into a single, unambiguous structure.

Experimental Protocol: A Self-Validating NMR Workflow

This protocol is designed to generate a complete and internally consistent dataset for structural confirmation.

1. Sample Preparation:

  • Step 1: Accurately weigh 5-10 mg of this compound.

  • Step 2: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: D₂O is the solvent of choice due to the compound's salt form and high polarity. It will exchange with labile protons (amine -NH₂ and hydroxyl -OH), resulting in their disappearance from the ¹H spectrum and simplifying the analysis of the core structure. The sodium salt form enhances solubility in aqueous media.

  • Step 3: Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Step 1: ¹H NMR: Acquire a standard 1D proton spectrum. This serves as a quick quality check and provides initial chemical shift information.

  • Step 2: ³¹P{¹H} NMR: Acquire a proton-decoupled 1D phosphorus spectrum.

    • Trustworthiness: This is arguably the most critical single experiment. The ³¹P chemical shift for a phosphoramidate is distinct from that of its potential hydrolysis product, AMP (phosphate), and other related impurities.[5] A single, sharp resonance in the expected region (~5-15 ppm) is a strong indicator of compound identity and purity.

  • Step 3: 2D ¹H-¹H COSY: This experiment reveals proton-proton couplings, which is vital for tracing the connectivity of the protons within the ribose sugar moiety (H1' through H5').

  • Step 4: 2D ¹H-¹³C HSQC: This spectrum maps each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the ribose and adenine carbon signals.

  • Step 5: 2D ¹H-¹³C HMBC: This experiment detects longer-range (2-3 bond) correlations. It is the definitive step for confirming the overall structure by showing correlations from the H8 and H2 protons of the adenine base to the anomeric carbon (C1') of the ribose, and from the H5' protons of the ribose to the phosphorus atom.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL D₂O H1 1D ¹H NMR (Initial Check) Prep->H1 Load Sample P31 1D ³¹P{¹H} NMR (Key Functional Group ID) H1->P31 COSY 2D ¹H-¹H COSY (Ribose Spin System) P31->COSY HSQC 2D ¹H-¹³C HSQC (C-H Correlation) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Full Connectivity) HSQC->HMBC Analysis Assign All Signals & Confirm Structure HMBC->Analysis Synthesize Data

Caption: Workflow for comprehensive NMR-based structural validation.

Data Presentation: Expected NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound in D₂O, based on data for the parent compound, AMP, and known substituent effects of the phosphoramidate group.[6][7][8]

NucleusAssignmentExpected Chemical Shift (ppm)Key Correlations (from 2D NMR)
¹H H8~8.4HMBC to C4, C5
H2~8.2HMBC to C4, C6
H1'~6.1COSY to H2'; HMBC to C2, C4, C8
H2'~4.7COSY to H1', H3'
H3'~4.5COSY to H2', H4'
H4'~4.3COSY to H3', H5'
H5', H5''~4.1COSY to H4'; HMBC to C4', ³¹P
¹³C C6~156HSQC from N/A (no proton)
C2~153HSQC from H2
C4~149HSQC from N/A (no proton)
C8~141HSQC from H8
C5~119HSQC from N/A (no proton)
C1'~88HSQC from H1'
C4'~85HSQC from H4'
C2'~75HSQC from H2'
C3'~71HSQC from H3'
C5'~65HSQC from H5', H5''
³¹P -P(O)(O⁻)NH₂~8-12HMBC from H5', H5''

Part 2: Orthogonal Validation - Comparative Techniques

While NMR provides the definitive structure, orthogonal techniques are essential for confirming molecular weight and assessing purity. This multi-technique approach aligns with regulatory expectations for analytical validation.[9]

A. Mass Spectrometry (MS) for Molecular Weight Confirmation

MS provides a direct measurement of the mass-to-charge ratio (m/z), offering rapid confirmation of the molecular formula.

  • Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. It is crucial to run in both positive and negative ion modes. The positive mode will likely show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺, while the negative mode will show the deprotonated molecule [M-H]⁻. Observing the correct masses for these multiple species provides a high degree of confidence in the assigned molecular formula (C₁₀H₁₄N₆NaO₆P).[10][11]

  • Protocol: ESI-MS Analysis

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes over a range of m/z 100-1000.

  • Expected Data: For a molecular weight of 368.22 g/mol :

    • Positive Mode: m/z ≈ 347.1 ([M-Na+2H]⁺), 369.1 ([M-Na+H+Na]⁺ = [M+H]⁺)

    • Negative Mode: m/z ≈ 345.1 ([M-Na]⁻)

B. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of a sample by separating the main component from any impurities.

  • Expertise & Experience: A reversed-phase method using a C18 column is standard for nucleotide analysis.[12][13] The adenine chromophore has a strong UV absorbance maximum around 260 nm, making UV detection highly sensitive. The primary goal is to obtain a single, sharp, symmetrical peak, and to quantify its area relative to any other peaks to determine the purity percentage.

  • Protocol: RP-HPLC Purity Analysis

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Gradient: 0-100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Sample: 1 mg/mL in water. Inject 10 µL.

  • Trustworthiness: This method is self-validating when a reference standard is not available by demonstrating peak homogeneity. The purity value obtained from HPLC is critical context for the NMR and MS data, confirming that the spectra acquired are indeed of the main component.

Part 3: Synthesizing the Data: A Holistic Validation Strategy

No single technique provides the complete picture. True analytical rigor is achieved by integrating the data from these orthogonal methods.

Data Presentation: Comparison of Analytical Techniques
ParameterNMR SpectroscopyMass Spectrometry (MS)HPLC-UV
Primary Information Unambiguous molecular structure & connectivityMolecular weight confirmationPurity and quantification
Key Strengths Definitive structural elucidation; non-destructiveHigh sensitivity; rapid mass confirmationExcellent for assessing purity; robust and reliable
Limitations Lower sensitivity; requires more sample; complex dataDoes not provide structural connectivityProvides no structural information on its own
Typical Sample Amount 5-10 mg< 1 mg< 1 mg
Typical Experiment Time 2-8 hours5-10 minutes20-30 minutes per sample
Diagram: Integrated Validation Workflow

This diagram illustrates the logical flow of analysis, where each technique builds upon the last to create a complete and defensible data package.

Integrated_Workflow Start Test Article: Adenosine 5'-monophosphoramidate Sodium Salt HPLC HPLC-UV Analysis Start->HPLC Purity Result: Purity > 98%? HPLC->Purity MS ESI-MS Analysis (Positive & Negative Ion) Purity->MS Yes Fail Validation Failed: Re-evaluate Synthesis or Purification Purity->Fail No Mass Result: Correct MW? MS->Mass NMR Full NMR Analysis (¹H, ³¹P, 2D) Mass->NMR Yes Mass->Fail No Structure Result: Structure Confirmed? NMR->Structure Pass Validation Complete: Identity, Purity, and Structure Confirmed Structure->Pass Yes Structure->Fail No

Caption: Logical workflow for integrated structural validation.

Conclusion

The structural validation of this compound demands a multi-faceted analytical approach. While HPLC confirms purity and Mass Spectrometry verifies molecular weight, only a comprehensive suite of NMR experiments can provide the unambiguous, detailed structural elucidation required for high-stakes research and development. The integration of ¹H, ³¹P, and 2D NMR techniques creates an internally consistent and self-validating dataset that forms the bedrock of chemical characterization. By following the integrated workflow presented in this guide, scientists can ensure the identity and quality of their materials with the highest degree of confidence, thereby guaranteeing the integrity of their subsequent research.

References

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Krakow, J. S., et al. (2002). Adenosine Monophosphoramidase Activity of Hint and Hnt1 Supports Function of Kin28, Ccl1 and Tfb3. Journal of Biological Chemistry. Available at: [Link]

  • Golebiewski, K., et al. (2011). 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Brenner, C. (2002). Adenosine monophosphoramidase activity of Hint and Hnt1 supports function of Kin28, Ccl1, and Tfb3. PubMed. Available at: [Link]

  • Urbanska, M., et al. (2018). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. Available at: [Link]

  • Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. Available at: [Link]

  • Hage, D. S., et al. (2014). An enzyme-linked immuno-mass spectrometric assay with the substrate adenosine monophosphate. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Chen, C., et al. (2008). HPLC determination of adenosine in royal jelly. Food Chemistry. Available at: [Link]

  • FDA. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Available at: [Link]

  • University of Southampton. (n.d.). Adenosine monophosphate | The NMR Spectroscopy Facility. Available at: [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with.... Available at: [Link]

  • Sulston, J., et al. (1968). Template-directed synthesis with adenosine-5'-phosphorimidazolide. Science. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Adenosine at BMRB. Available at: [Link]

  • Dominissini, D., et al. (2019). Nucleoside Analogs in the Study of the Epitranscriptome. PubMed Central. Available at: [Link]

  • Welihinda, A. A., et al. (2006). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Analytical Biochemistry. Available at: [Link]

  • Taylor & Francis Online. (2011). 31P NMR and Computational Studies on Stereochemistry of Conversion of Phosphoramidate Diesters into the Corresponding Phosphotriesters. Available at: [Link]

  • Anasazi Instruments. (n.d.). 31P NMR of Adenosine Phosphates. Available at: [Link]

  • PubChem. (n.d.). Adenosine. Available at: [Link]

  • ResearchGate. (n.d.). Common structural variations in nucleoside analogs (NAs). Available at: [Link]

  • Wilson, S. R., et al. (2020). Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase. Journal of Chromatography B. Available at: [Link]

  • MicroSolv. (n.d.). Adenine Nucleotides Analyzed with HPLC – AppNote. Available at: [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Available at: [Link]

  • Google Patents. (n.d.). CN1266161C - Synthesis process of adenosine aose monophosphate.
  • Gao, H., et al. (2000). Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). Adenosine Monophosphate. Available at: [Link]

  • Orsomando, G., et al. (2017). Synthesis and Degradation of Adenosine 5'-Tetraphosphate by Nicotinamide and Nicotinate Phosphoribosyltransferases. Chemistry & Biology. Available at: [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of ATP at I 0.25, 38 °C, pH 7.0, and 0.25 and 5 mM.... Available at: [Link]

  • Vincent, E. E., et al. (2015). Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) the reaction mixture of 1 and adenosine, and (b).... Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Adenosine 5'-monophosphoramidate Sodium Salt from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental outcomes. Adenosine 5'-monophosphoramidate sodium salt, a key nucleotide analog, serves as a critical intermediate in nucleotide synthesis and plays a significant role in studying cellular signaling pathways, particularly those involving AMP-activated protein kinase (AMPK).[1][2] Given its importance, selecting a high-quality source for this compound is a crucial first step in any research endeavor.

This in-depth guide provides a comparative framework for evaluating this compound from various suppliers. We will delve into a multi-faceted analysis, encompassing analytical characterization for purity and identity, as well as a functional assessment of its biological activity. The experimental protocols detailed herein are designed to be self-validating, ensuring the integrity and trustworthiness of the comparative data.

Part 1: Analytical Comparison - Purity, Identity, and Physical Properties

The initial assessment of any chemical reagent begins with a thorough examination of its physical and chemical properties. This section outlines the key analytical techniques to confirm the identity and purity of this compound.

Certificate of Analysis (CoA) Review

Before any experimental work, a careful review of the supplier-provided Certificate of Analysis (CoA) is essential. While a CoA for the specific compound this compound may need to be requested from suppliers like Sriramchem[3], we can establish a benchmark based on CoAs for similar nucleotide analogs. A comprehensive CoA should include the following:

  • Appearance: A description of the physical state (e.g., white to off-white powder).

  • Solubility: Information on solubility in relevant solvents (e.g., water, DMSO).

  • Identity Confirmation: Data from spectroscopic methods like ¹H NMR, ³¹P NMR, and Mass Spectrometry.

  • Purity Assessment: Chromatographic purity determined by High-Performance Liquid Chromatography (HPLC), typically with a specified detection wavelength.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Analysis of any remaining solvents from the synthesis process.

Table 1: Hypothetical Comparison of Supplier Specifications for this compound

ParameterSupplier ASupplier BSupplier C (Reference)
Appearance White crystalline powderOff-white powderWhite to off-white powder
Purity (HPLC) ≥98.0% (at 259 nm)≥97.5% (at 259 nm)≥99.0% (at 259 nm)
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (³¹P NMR) Conforms to structureConforms to structureConforms to structure
Water Content (KF) ≤ 5.0%≤ 6.0%≤ 4.0%
Solubility (H₂O) ≥ 10 mg/mL≥ 10 mg/mL≥ 15 mg/mL
Experimental Verification

Rationale: Ion-pair reversed-phase HPLC is a powerful technique for separating charged analytes like nucleotides from structurally similar impurities. The ion-pairing agent in the mobile phase interacts with the negatively charged phosphate group of the analyte, allowing for its retention and separation on a non-polar stationary phase. This method is highly effective for resolving potential impurities such as adenosine, adenine, inosine, guanosine, and uridine.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve samples from each supplier in deionized water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 25% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 259 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity of each sample as the percentage of the main peak area relative to the total peak area.

Rationale: ³¹P NMR is a highly specific technique for characterizing phosphorus-containing compounds. The chemical shift of the phosphorus nucleus in Adenosine 5'-monophosphoramidate will be distinct from that of potential phosphate-related impurities, providing unambiguous confirmation of the compound's identity and an additional assessment of purity.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of each sample in 0.5 mL of D₂O.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Reference: 85% H₃PO₄ as an external standard (δ 0.0 ppm).

    • Parameters: Acquire proton-decoupled ³¹P spectra.

  • Data Analysis: Compare the chemical shift of the major peak in each spectrum to the expected value for the phosphoramidate group. The presence of a single major peak confirms the identity and high purity of the sample.

Part 2: Functional Comparison - Biological Activity Assessment

Beyond analytical purity, the ultimate test of a reagent's quality is its performance in a relevant biological assay. For Adenosine 5'-monophosphoramidate, its ability to activate AMP-activated protein kinase (AMPK) is a key functional parameter.

Mechanism of AMPK Activation

AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio). The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of a key threonine residue (Thr172) on the catalytic α-subunit by upstream kinases like LKB1. This phosphorylation event is the hallmark of AMPK activation.


Figure 1: Simplified signaling pathway of AMPK activation by AMP.

Cell-Based AMPK Activation Assay via Western Blot

Rationale: This assay directly measures the biological activity of the supplied Adenosine 5'-monophosphoramidate by assessing its ability to induce the phosphorylation of AMPK in a cellular context. Western blotting provides a semi-quantitative readout of the level of activated AMPK (p-AMPK).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or C2C12 myoblasts) to 70-80% confluency.

    • Starve the cells in serum-free media for 2-4 hours to reduce basal AMPK phosphorylation.

    • Treat the cells with varying concentrations (e.g., 0.1, 0.5, 1, 2 mM) of this compound from each supplier for 1 hour. Include a positive control (e.g., AICAR) and a vehicle control (media only).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a primary antibody for total AMPKα as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-AMPK and total AMPK using densitometry software.

    • Normalize the p-AMPK signal to the total AMPK signal for each sample.

    • Compare the dose-dependent activation of AMPK by the compounds from different suppliers.

Table 2: Hypothetical Functional Comparison of AMPK Activation

SupplierConcentration (mM)Normalized p-AMPK/Total AMPK Ratio (Fold Change vs. Vehicle)
Supplier A 1.04.5 ± 0.3
Supplier B 1.03.8 ± 0.4
Supplier C 1.05.2 ± 0.2

Part 3: Overall Experimental Workflow


Figure 2: Experimental workflow for the comparative study.

Conclusion and Recommendations

This guide provides a robust framework for the comprehensive evaluation of this compound from different suppliers. By combining rigorous analytical characterization with a biologically relevant functional assay, researchers can make an informed decision based on empirical data.

The ideal supplier will provide a product that not only meets high-purity standards as verified by HPLC and NMR but also demonstrates consistent and potent biological activity in the AMPK activation assay. It is crucial to remember that even small variations in purity or the presence of uncharacterized impurities can have significant downstream effects on experimental results. Therefore, a thorough, multi-pronged evaluation as outlined in this guide is a critical investment in the integrity and success of your research.

References

  • Otto Chemie Pvt. Ltd. Adenosine 5′-monophosphate disodium salt, 99%. Available from: [Link].

  • Wikipedia. Nucleoside analogue. Available from: [Link].

  • Microsynth. Certificate of Analysis (CoA). Available from: [Link].

  • Pharmaceutical Technology. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available from: [Link].

  • ResearchGate. Antiviral Nucleoside and Nucleotide Analogs: A Review. Available from: [Link].

  • PubMed Central. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Available from: [Link].

Sources

A Comparative Guide to Adenosine 5'-monophosphate (AMP) and its Phosphoramidate Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular signaling and bioenergetics, adenosine 5'-monophosphate (AMP) is a cornerstone nucleotide, pivotal in metabolic regulation and as a precursor for the energy currency, ATP.[1] The nuanced roles of AMP have spurred the development of structural analogs to probe and modulate its diverse biological functions. Among these, Adenosine 5'-monophosphoramidate (AMP-NH2) presents a compelling case for comparative functional analysis. This guide provides an in-depth, objective comparison of AMP and AMP-NH2, focusing on their structural distinctions, functional implications, and the experimental methodologies to discern their differential effects.

The Core Distinction: A Single Atom Substitution

The fundamental difference between AMP and AMP-NH2 lies in the phosphate group. AMP possesses a phosphodiester bond, whereas in AMP-NH2, an oxygen atom in the phosphate group is replaced by a nitrogen atom, forming a phosphoramidate linkage.[2] This seemingly minor alteration has profound consequences for the molecule's chemical properties and its interaction with biological systems.

Adenosine 5'-monophosphate (AMP): Consists of an adenine nucleobase, a ribose sugar, and a single phosphate group.[3] It is a key player in cellular energy homeostasis and a component for RNA synthesis.[1][3]

Adenosine 5'-monophosphoramidate (AMP-NH2): A synthetic analog of AMP where one of the phosphate oxygens is replaced by an amino group.[4] This substitution significantly alters the electronic and steric properties of the phosphate moiety.

Here is a visual representation of their structures:

Caption: Structural relationship between AMP and AMP-NH2.

Functional Implications of the Phosphoramidate Substitution

The replacement of an oxygen with a nitrogen atom in the phosphate group of AMP-NH2 leads to several key functional differences compared to the native AMP molecule. These differences primarily revolve around enzymatic recognition and stability.

Enzymatic Interactions and Signaling

AMP is a critical allosteric regulator of numerous enzymes, most notably AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[5][6] The binding of AMP to the γ-subunit of AMPK activates the kinase, initiating a cascade of events to restore cellular energy balance.[5]

AMP-NH2, as a structural mimic of AMP, can also interact with the AMP binding sites on enzymes. However, the subtle change in the phosphate group can alter the binding affinity and subsequent allosteric activation. It is reported that adenosine 5'-monophosphoramidate has a significant effect on the accumulation of cyclic AMP (cAMP), a key second messenger in numerous signal transduction pathways.[7][8]

Metabolic Stability

A crucial difference between the phosphodiester bond in AMP and the phosphoramidate bond in AMP-NH2 is their susceptibility to enzymatic cleavage. The P-N bond in phosphoramidates is generally more resistant to hydrolysis by phosphatases and nucleotidases compared to the P-O bond in phosphates.[9] This enhanced stability makes AMP-NH2 a valuable tool for studying AMP-dependent processes in cellular and in vivo systems where rapid degradation of AMP can be a limiting factor.

Experimental Data: A Comparative Overview

The functional differences between AMP and AMP-NH2 can be quantitatively assessed through various biochemical and cellular assays. Below is a summary of expected comparative data.

ParameterAdenosine 5'-monophosphate (AMP)Adenosine 5'-monophosphoramidate (AMP-NH2)Rationale for Difference
Activation of AMPK Potent allosteric activator[10]Variable; may act as a weaker activator or a competitive inhibitor depending on the specific AMPK isoform and assay conditions.The altered charge distribution and hydrogen bonding capacity of the phosphoramidate group can affect binding to the γ-subunit of AMPK.
Susceptibility to Phosphatase-mediated Hydrolysis Readily hydrolyzed by various phosphatases.Significantly more resistant to hydrolysis.[9]The P-N bond is chemically more stable and a poorer substrate for many phosphatases compared to the P-O bond.
Half-life in Cell Lysates/Serum ShortExtendedIncreased resistance to enzymatic degradation by nucleotidases and phosphatases present in biological fluids.
Impact on cAMP Levels Can be converted to cAMP by adenylate cyclase (indirect effect).[11]Can have a significant effect on the accumulation of cAMP.[7]The precise mechanism may involve direct or indirect effects on adenylate cyclase or phosphodiesterases.

Experimental Protocols for Functional Comparison

To empirically validate the functional differences between AMP and AMP-NH2, the following experimental workflows are recommended.

In Vitro Kinase Activity Assay: AMPK Activation

This protocol outlines a method to compare the ability of AMP and AMP-NH2 to allosterically activate AMPK. A common method is a luminescence-based assay that quantifies ATP consumption.[12]

Workflow for AMPK Activation Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare reaction buffer (e.g., HEPES, MgCl2, DTT) B Prepare solutions of AMPK, substrate peptide, ATP, AMP, and AMP-NH2 A->B C Incubate AMPK, substrate peptide, and varying concentrations of AMP or AMP-NH2 B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for a defined time (e.g., 30 min) D->E F Terminate reaction and detect remaining ATP using a luciferase-based reagent E->F G Measure luminescence F->G H Plot luminescence vs. concentration of AMP/AMP-NH2 G->H I Determine EC50 values for activation H->I

Caption: Workflow for comparing AMPK activation by AMP and AMP-NH2.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the AMPK enzyme, a suitable substrate peptide (e.g., SAMS peptide), and a kinase assay buffer.[13]

  • Activator Addition: Add serial dilutions of AMP or AMP-NH2 to the respective wells. Include a control with no activator.

  • Reaction Initiation: Start the reaction by adding a fixed concentration of ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Terminate the reaction and measure the amount of ADP produced or the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[14]

  • Data Analysis: Plot the kinase activity against the concentration of the activator and determine the EC50 value for both AMP and AMP-NH2.

Stability Assay in Biological Matrices

This protocol assesses the relative stability of AMP and AMP-NH2 in a complex biological environment like cell lysate or serum. High-performance liquid chromatography (HPLC) is a robust method for this analysis.[15]

Workflow for Stability Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare cell lysate or serum C Add a known concentration of AMP or AMP-NH2 to the biological matrix A->C B Prepare stock solutions of AMP and AMP-NH2 B->C D Incubate at 37°C C->D E Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) D->E F Quench the reaction (e.g., with trichloroacetic acid) E->F G Analyze samples by HPLC to quantify the remaining AMP or AMP-NH2 F->G H Plot the percentage of remaining compound vs. time G->H I Calculate the half-life (t1/2) for each compound H->I

Caption: Workflow for comparing the stability of AMP and AMP-NH2.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a fresh cell lysate or obtain serum.

  • Incubation: Add a known concentration of AMP or AMP-NH2 to the biological matrix and incubate at 37°C.

  • Time Points: At designated time intervals, take an aliquot of the reaction mixture and immediately quench the enzymatic activity by adding a precipitating agent like perchloric acid or by heat inactivation.

  • HPLC Analysis: Centrifuge the samples to remove precipitated proteins and analyze the supernatant by reverse-phase HPLC with UV detection to quantify the concentration of the remaining AMP or AMP-NH2.[15]

  • Data Analysis: Plot the concentration of the parent compound against time and determine the half-life of each molecule in the specific biological matrix.

Conclusion and Recommendations for Researchers

The choice between Adenosine 5'-monophosphate and its phosphoramidate analog is contingent on the specific experimental goals.

  • For studying the canonical roles of AMP in well-defined in vitro systems , where enzymatic activity is the primary focus and stability is not a major concern, AMP remains the gold standard.

  • For investigations in complex biological milieu such as cell culture or in vivo models , where enzymatic degradation can obscure the effects of exogenously added AMP, AMP-NH2 offers a significant advantage due to its enhanced stability. Its altered interaction with target proteins must be taken into consideration when interpreting the results.

It is imperative for researchers to characterize the specific interactions of AMP-NH2 with their system of interest, as its functional effects may not perfectly mimic those of AMP. This comparative guide provides the foundational knowledge and experimental frameworks to enable researchers, scientists, and drug development professionals to make informed decisions in their selection and application of these important signaling molecules.

References

  • Wikipedia. (n.d.). Adenosine monophosphate. Retrieved from [Link]

  • PubChem. (n.d.). Adenosine 5'-monophosphoramidate sodium salt. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Chapter 11: C–P Bonds in Biology: Phosphonates and Phosphinates. In The Chemical Biology of Phosphorus.
  • Spandidos Publications. (n.d.). The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Functional studies reveal the similarities and differences between AM2 and BM2 proton channels from influenza viruses. Retrieved from [Link]

  • Elsevier. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Pulmonary Pharmacology & Therapeutics, 15(2), 157-160.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclic adenosine monophosphate. Retrieved from [Link]

  • PubChem. (n.d.). Adenosine Monophosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the Stability of Stored Adenosine 5′-monophosphate used for Bronchoprovocation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of adding ammonia to amine solutions for CO2 capture and mass transfer performance: AMP-NH3 and MDEA-NH3. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Adenosine 5'-monophosphate (Compound). Retrieved from [Link]

  • MDPI. (2018). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Methods and Protocols, 1(1), 3.
  • PubMed. (1980). Comparison of the vascular effects of adenosine, AMP, ADP and ATP on isolated blood-perfused internal and external carotid arteries of dogs. Clinical and Experimental Pharmacology and Physiology, 7(2), 195-198.
  • Multispan, Inc. (n.d.). The Role of Cyclic AMP in Cellular Signaling for Drug Discovery Research. Retrieved from [Link]

  • Clear Solutions USA. (2023). Difference between phosphates and phosphonates?. Retrieved from [Link]

  • PubChem. (n.d.). Adenosine, 5'-phosphoramidate. Retrieved from [Link]

  • Frontiers. (2021). Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs). Frontiers in Microbiology.
  • National Center for Biotechnology Information. (2021). Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. Retrieved from [Link]

  • MDPI. (2024).
  • Oxford Academic. (2020). LAMP2: a major update of the database linking antimicrobial peptides. Nucleic Acids Research, 49(D1), D339-D344.
  • ResearchGate. (n.d.). Comparison of physicochemical properties. UniProt (red), real AMPs.... Retrieved from [Link]

  • PubMed. (2019). Intracellular signaling of the AMP-activated protein kinase. International Journal of Biochemistry & Cell Biology, 114, 105564.
  • Wikipedia. (n.d.). Phosphoramidate. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding AMP: A Deep Dive into Adenosine 5'-Monophosphate's Biological Significance. Retrieved from [Link]

  • PubMed. (2024). Adenosine Monophosphate as a Metabolic Adjuvant Enhances Antibiotic Efficacy against Drug-Resistant Bacterial Pathogens. Pharmaceuticals (Basel), 17(7), 933.

Sources

A Comparative Guide: Adenosine 5'-monophosphoramidate Sodium Salt as a Control Reagent in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biochemical and cellular signaling, the certainty of an experimental result hinges on the quality of its controls. For enzymes that recognize or are regulated by Adenosine 5'-monophosphate (AMP), distinguishing specific molecular interactions from non-specific effects is paramount. This guide provides an in-depth technical comparison of Adenosine 5'-monophosphoramidate sodium salt (hereafter AMP-N), a crucial but often underutilized control reagent. We will explore its mechanism, compare its performance against common alternatives, and provide field-proven protocols to ensure the integrity of your experimental design.

Section 1: The Molecular Logic of a Superior Control

The efficacy of AMP-N as a control reagent is rooted in a subtle but profound structural modification. Unlike its biological counterpart, AMP, which possesses a phosphoester bond linking the phosphate group to the ribose sugar, AMP-N features a more robust phosphoramidate bond (P-N).

cluster_AMP Adenosine 5'-monophosphate (AMP) cluster_AMPN Adenosine 5'-monophosphoramidate (AMP-N) AMP_A Adenine AMP_R Ribose AMP_A->AMP_R AMP_P Phosphate AMP_R->AMP_P Phosphoester Bond (P-O) (Susceptible to Hydrolysis) AMPN_A Adenine AMPN_R Ribose AMPN_A->AMPN_R AMPN_P Phosphoramidate AMPN_R->AMPN_P Phosphoramidate Bond (P-N) (Resistant to Hydrolysis)

Caption: Structural comparison of AMP and its phosphoramidate analog, AMP-N.

This P-N linkage is significantly more resistant to enzymatic cleavage by phosphatases and nucleotidases. The consequence is that AMP-N can act as a stable molecular mimic of AMP. It can occupy the same binding pockets but fails to participate in subsequent catalytic steps or induce the precise allosteric changes required for enzyme activation. This property allows researchers to dissect binding effects from true functional activation, a critical distinction for validating specific AMP-mediated pathways.

Section 2: Application Showcase & Comparative Analysis

The true value of a control reagent is demonstrated in its application. Below, we compare the use of AMP-N in two common experimental systems where AMP plays a central regulatory role.

Case Study: AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a master regulator of cellular energy homeostasis, allosterically activated by AMP during times of metabolic stress.[1][2] AMP binding to the regulatory γ-subunit of the AMPK heterotrimer induces a conformational change that both enhances phosphorylation by upstream kinases (e.g., LKB1) and protects the critical threonine 172 residue from dephosphorylation.[3]

The Experimental Challenge: An increase in kinase activity upon adding AMP is the expected result. However, how can one be certain this is not a non-specific effect from adding a nucleotide or a result of contamination in the enzyme preparation?

Solution with AMP-N: AMP-N serves as the ideal negative control. It retains the core adenosine and phosphate structures necessary for potential interaction with the AMP-binding Bateman domains on the γ-subunit. However, its altered stereochemistry is hypothesized to prevent the specific conformational shift required for full activation. Any minor activity observed with AMP-N can be considered background, allowing for a more accurate quantification of true AMP-mediated activation.

Caption: Workflow for a comparative in vitro AMPK kinase assay.

Experimental Protocol: In Vitro AMPK Activity Assay

  • Prepare Kinase Reaction Buffer: 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

  • Prepare Master Mix: In the Kinase Reaction Buffer, combine recombinant AMPK enzyme (e.g., 50 ng) and a synthetic substrate peptide (e.g., SAMS peptide, 200 µM).

  • Set Up Experimental Arms: Aliquot the master mix into three tubes.

    • Positive Control: Add AMP to a final concentration of 200 µM.

    • Negative Control: Add this compound to a final concentration of 200 µM.

    • Basal Control: Add an equivalent volume of reaction buffer.

  • Initiate Reaction: Add ATP mix (100 µM cold ATP, 10 µCi [γ-³²P]ATP).

  • Incubation: Incubate the reactions at 30°C for 15 minutes.

  • Stop Reaction: Spot an aliquot of each reaction onto P81 phosphocellulose paper.

  • Wash: Wash the papers three times in 1% phosphoric acid for 5 minutes each, followed by a final wash in acetone.

  • Quantify: Air dry the papers and measure incorporated radioactivity using a scintillation counter.

Anticipated Data & Comparison

ReagentConcentrationMean Kinase Activity (CPM)Fold Activation over BasalInterpretation
Buffer (Basal)N/A1,500 ± 2101.0Baseline enzyme activity.
AMP200 µM18,500 ± 1,10012.3Strong, specific allosteric activation.
AMP-N 200 µM 1,650 ± 250 1.1 No significant activation; demonstrates that binding alone is insufficient and the effect of AMP is specific.
AMPCP200 µM1,450 ± 1900.97Not expected to activate AMPK; primarily an ecto-5'-nucleotidase inhibitor.
Case Study: Aminoacyl-tRNA Synthetase (aaRS) Assays

Aminoacyl-tRNA synthetases are essential enzymes that charge tRNAs with their cognate amino acids in a two-step reaction.[4][5] The first step involves the activation of the amino acid with ATP to form a high-energy aminoacyl-adenylate (aa-AMP) intermediate.[4] The second step transfers the aminoacyl group to the tRNA, releasing AMP.[6]

The Experimental Challenge: When studying the kinetics of these enzymes, it is often necessary to investigate product inhibition. How can one specifically probe the AMP product binding site without the complication of the reagent being consumed or altered in a reverse reaction?

Solution with AMP-N: AMP-N serves as a non-reactive analog to study product inhibition. By competing with AMP for its binding site, AMP-N can help determine the specificity of this site and its contribution to the overall reaction kinetics. Its stability ensures that its concentration remains constant throughout the experiment, providing more reliable kinetic data.

Aminoacyl-tRNA Synthetase (aaRS) Reaction & Inhibition cluster_reaction Forward Reaction cluster_inhibition Probing Product Inhibition E_AA_ATP aaRS + Amino Acid + ATP Intermediate [aaRS • aa-AMP • PPi] E_AA_ATP->Intermediate Step 1 tRNA + tRNA Products aa-tRNA + AMP + PPi tRNA->Products Step 2 AMPN AMP-N AMP_Site AMP Binding Site on aaRS AMPN->AMP_Site Competitive Binding (Blocks reverse reaction or demonstrates product inhibition)

Caption: The aaRS reaction pathway and the role of AMP-N as an inhibitor.

Experimental Protocol: aaRS Malachite Green Assay for Product Inhibition

This assay measures the release of inorganic pyrophosphate (PPi), a product of the first step of the aaRS reaction.

  • Prepare Reaction Buffer: 100 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT.

  • Prepare Reagents:

    • Aminoacyl-tRNA synthetase enzyme (e.g., 1 µM).

    • Cognate amino acid (e.g., 5 mM).

    • ATP (e.g., 2 mM).

    • Inhibitors: Serial dilutions of AMP and AMP-N.

  • Set Up Reaction: In a 96-well plate, combine the enzyme, amino acid, and varying concentrations of either AMP or AMP-N.

  • Initiate Reaction: Add ATP to start the reaction. Incubate at 37°C for 20 minutes.

  • Stop and Detect: Add Malachite Green reagent to each well. This reagent forms a colored complex with the PPi produced.

  • Measure: Read the absorbance at 620 nm.

  • Analysis: Calculate the rate of PPi formation and determine the IC₅₀ for each inhibitor.

Anticipated Data & Comparison

CompoundPutative RoleExpected IC₅₀Interpretation
AMPProduct Inhibitor~500 µMEstablishes baseline for product inhibition.
AMP-N Control Inhibitor ~600 µM A similar IC₅₀ confirms that AMP-N effectively occupies the AMP product site, validating its use as a stable probe.
AdenosineControl>10 mMUnlikely to inhibit significantly, showing the necessity of the phosphate group for binding.

Section 3: Summary and Recommendations

Choosing the correct control is a critical decision in experimental design. This compound provides a unique advantage due to its structural similarity to AMP combined with its chemical stability.

Master Comparison Table

FeatureAdenosine 5'-monophosphate (AMP)Adenosine 5'-monophosphoramidate (AMP-N) Adenosine 5'-(α,β-methylene)diphosphate (AMPCP)
Key Structural Bond Phosphoester (P-O)Phosphoramidate (P-N) Methylene bisphosphonate (P-C-P)
Primary Mechanism Biological effector/substrate/productStable, non-activating/non-reactive analog Non-hydrolyzable AMP analog; CD73 inhibitor
Optimal Use Case Positive control for activation or substrate for reactions.Negative control for AMP-specific allosteric activation; stable probe for AMP product inhibition. Specific inhibitor for ecto-5'-nucleotidase (CD73) to prevent conversion of AMP to adenosine.
Key Advantage Physiologically relevant.Isolates binding from function; chemically stable. Potent and specific for its target enzyme.
Limitation Biologically active and susceptible to degradation.May not perfectly mimic the binding conformation of AMP in all enzymes. Different structure (diphosphate analog) makes it unsuitable as a direct AMP control.

Final Recommendation:

References

  • National Center for Biotechnology Information (2024). Adenosine. StatPearls. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23679049, this compound. Available from: [Link]

  • Zivkovic, D. et al. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods. Available from: [Link]

  • Adams, S. R., Sparkes, M. J., & Dixon, H. B. (1984). The arsonomethyl analogue of adenosine 5'-phosphate. An uncoupler of adenylate kinase. Biochemical Journal. Available from: [Link]

  • Melo, E. J. et al. (2021). Antimicrobial Peptide Analogs From Scorpions: Modifications and Structure-Activity. Frontiers in Pharmacology. Available from: [Link]

  • Faubert, B. et al. (2012). AMPK is a negative regulator of the Warburg Effect and suppresses tumor growth in vivo. Cell Metabolism. Available from: [Link]

  • McManus, C. J. (2005). Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide). Current Protocols in Molecular Biology. Available from: [Link]

  • American Society of Nuclear Cardiology (Date N/A). Pharmacologic Stress Testing - Adenosine. ASNC Practice Points. Available from: [Link]

  • Strobel, S. M. et al. (2019). Enzymatic synthesis of cyclic dinucleotide analogs by a promiscuous cyclic-AMP-GMP synthetase and analysis of cyclic dinucleotide responsive riboswitches. Nucleic Acids Research. Available from: [Link]

  • ResearchGate (Date N/A). Reaction scheme for the aminoacyl-tRNA synthetase assay. Available from: [Link]

  • DiMarco, J. P. et al. (1990). Adenosine for paroxysmal supraventricular tachycardia: dose ranging and comparison with verapamil. Annals of Internal Medicine. Available from: [Link]

  • Johnson, C. M. et al. (2011). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. Analytical Biochemistry. Available from: [Link]

  • Kim, J. et al. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & Molecular Medicine. Available from: [Link]

  • Han, H. et al. (2024). Antimicrobial peptides: from discovery to developmental applications. Applied and Environmental Microbiology. Available from: [Link]

  • Francklyn, C. S. & First, E. A. (2020). A Label-Free Assay for Aminoacylation of tRNA. International Journal of Molecular Sciences. Available from: [Link]

  • de Souza, E. L. et al. (2024). Proteomic and Functional Characterization of Antimicrobial Peptides Derived from Fisheries Bycatch via Enzymatic Hydrolysis. Marine Drugs. Available from: [Link]

  • Sreelatha, A. & Orth, K. (2013). Enzymes Involved in AMPylation and deAMPylation. Protein Science. Available from: [Link]

  • Davies, S. P. et al. (2004). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Journal. Available from: [Link]

  • Davies, M. G. et al. (1998). Adenosine responses in experimental vein bypass grafts. Journal of Vascular Surgery. Available from: [Link]

  • Wang, Y. et al. (2024). Investigation of BECN1-Mediated Autophagy Mechanisms Triggered by External Stimuli in Clinical Mastitis of Dairy Cows. International Journal of Molecular Sciences. Available from: [Link]

  • Ling, J., Reynolds, N. & Ibba, M. (2008). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods. Available from: [Link]

  • Loba Chemie (Date N/A). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY. Safety Data Sheet. Available from: [Link]

Sources

A Comparative Guide to Adenosine 5'-monophosphoramidate Sodium Salt in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of purinergic signaling, the selection of appropriate molecular tools is paramount. This guide provides an in-depth technical comparison of Adenosine 5'-monophosphoramidate sodium salt, positioning it within the broader context of well-characterized adenosine analogs. By synthesizing data from existing literature on related compounds, we will explore its potential applications, mechanistic pathways, and provide robust experimental protocols for its characterization and comparison with other key purinergic modulators.

Introduction: The Significance of Adenosine Analogs in Cellular Signaling

Adenosine and its phosphorylated derivatives—adenosine monophosphate (AMP), diphosphate (ADP), and triphosphate (ATP)—are fundamental signaling molecules that regulate a vast array of physiological processes.[1] Their effects are mediated through two main classes of purinergic receptors: P1 (adenosine) receptors and P2 (nucleotide) receptors. The transient nature of these molecules, due to rapid metabolism by ectonucleotidases and deaminases, presents a significant challenge in experimental settings.[2] This has driven the development of more stable analogs, such as this compound, to facilitate the elucidation of purinergic signaling pathways.

This compound is a derivative of adenosine monophosphate (AMP) where a nitrogen atom replaces one of the oxygen atoms in the phosphate group.[3] This substitution is anticipated to confer increased resistance to enzymatic degradation, making it a potentially valuable tool for in vitro and in vivo studies. While direct, extensive research on this specific salt is limited, its structural similarity to AMP allows us to infer its likely biological activities and formulate hypotheses for its application in research.[4]

Comparative Analysis: this compound vs. Key Purinergic Ligands

To understand the potential utility of this compound, it is essential to compare it with its parent and related molecules.

Compound Primary Receptor Target(s) Key Biological Roles Metabolic Stability Potential Experimental Advantages of this compound
Adenosine P1 Receptors (A1, A2A, A2B, A3)Neuromodulation, vasodilation, anti-inflammatory effects, cardiac rhythm regulation.[1][5]Very low; rapidly cleared (<10-second half-life).[2]The phosphoramidate moiety is expected to be more resistant to dephosphorylation, providing a longer duration of action for studying downstream signaling of AMP-dependent pathways.
Adenosine 5'-monophosphate (AMP) Precursor to adenosine (via ecto-5'-nucleotidase/CD73); allosteric modulator of AMPK.Cellular energy homeostasis, precursor for adenosine-mediated signaling.[6]Low; rapidly converted to adenosine.As a stable AMP analog, it may allow for more precise studies of AMP-specific effects, decoupled from its rapid conversion to adenosine.
Adenosine 5'-diphosphate (ADP) P2Y1, P2Y12, P2Y13 ReceptorsPlatelet aggregation, inflammation, neurotransmission.Low; hydrolyzed to AMP.Could potentially act as a weak partial agonist or antagonist at P2Y receptors, offering a tool to probe specific nucleotide-binding pockets.
Adenosine 5'-triphosphate (ATP) P2X Receptors, most P2Y ReceptorsNeurotransmission, muscle contraction, inflammation, cell death.[7]Low; hydrolyzed to ADP and AMP.Unlikely to mimic ATP's broad agonist activity but could be used as a negative control in studies of P2 receptor activation.

Postulated Mechanisms of Action and Signaling Pathways

Based on its structure, this compound is likely to interact with pathways involving AMP. Two primary hypotheses for its mechanism of action are:

  • As a stable substrate for ecto-5'-nucleotidase (CD73): It may be slowly converted to adenosine, providing a sustained, localized release of this P1 receptor agonist. This could be particularly useful for studying the chronic effects of adenosine signaling in tissues.

  • As a direct modulator of AMP-activated protein kinase (AMPK): By mimicking AMP, it could allosterically activate AMPK, a master regulator of cellular metabolism.[6] Its stability would allow for prolonged activation of this pathway.

Signaling Pathway Diagram: Potential Roles of this compound

cluster_intracellular Intracellular Space AMP_analog Adenosine 5'-monophosphoramidate (Stable AMP Analog) CD73 Ecto-5'-Nucleotidase (CD73) AMP_analog->CD73 Slow Conversion AMP_analog_in Adenosine 5'-monophosphoramidate (Transported into cell) AMP_analog->AMP_analog_in Cellular Uptake Adenosine Adenosine CD73->Adenosine P1R P1 (Adenosine) Receptors Adenosine->P1R P1R_signal Downstream Signaling (e.g., cAMP modulation) P1R->P1R_signal AMPK AMPK Downstream Downstream Metabolic Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Downstream AMP_analog_in->AMPK Allosteric Activation

Caption: Potential signaling pathways for this compound.

Experimental Protocols for Characterization and Comparison

To validate the hypothesized activities of this compound, a series of well-controlled experiments are necessary.

In Vitro Stability Assay

Objective: To compare the enzymatic stability of this compound with AMP in the presence of cellular lysates or purified ectonucleotidases.

Methodology:

  • Prepare solutions of this compound and AMP at a concentration of 1 mM in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Incubate the solutions with either a cell lysate (e.g., from endothelial cells known to express ectonucleotidases) or with purified ecto-5'-nucleotidase (CD73).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding perchloric acid).

  • Analyze the samples by high-performance liquid chromatography (HPLC) to quantify the remaining substrate and the formation of adenosine.

  • Calculate the half-life of each compound under these conditions.

Experimental Workflow: In Vitro Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis Start Prepare 1 mM solutions of: - Adenosine 5'-monophosphoramidate - AMP Incubate Incubate with: - Cell Lysate OR - Purified CD73 Start->Incubate Sample Take aliquots at time points (0-120 min) Incubate->Sample Quench Quench enzymatic reaction Sample->Quench HPLC Analyze by HPLC Quench->HPLC End Calculate half-life HPLC->End

Caption: Workflow for comparing the enzymatic stability of adenosine analogs.

Receptor Binding and Activation Assays

Objective: To determine if this compound can directly bind to and/or activate P1 or P2Y receptors.

Methodology:

  • Radioligand Binding Assay:

    • Use cell membranes expressing specific P1 or P2Y receptor subtypes.

    • Incubate the membranes with a known radiolabeled antagonist for the receptor of interest (e.g., [³H]DPCPX for A1 receptors, [³⁵S]dATPαS for P2Y receptors).

    • Perform competitive binding experiments with increasing concentrations of unlabeled adenosine, AMP, and this compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

  • Functional Assay (cAMP Measurement):

    • Use whole cells expressing a Gs- or Gi-coupled adenosine receptor (e.g., A2A or A1, respectively).

    • Stimulate the cells with the test compounds.

    • Measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay.

    • Compare the dose-response curves to determine the potency (EC50) and efficacy of each compound.

In Vivo Pharmacodynamic Studies

Objective: To compare the in vivo effects of this compound with adenosine on a relevant physiological parameter, such as cardiovascular function.[8]

Methodology:

  • Anesthetize a suitable animal model (e.g., rat or mouse) and implant catheters for drug administration and blood pressure monitoring.

  • Administer equimolar doses of adenosine and this compound intravenously.[9]

  • Continuously record mean arterial pressure and heart rate.

  • Compare the magnitude and duration of the hypotensive and bradycardic effects of each compound. A longer duration of action for the phosphoramidate analog would support the hypothesis of increased in vivo stability.

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, tool for purinergic signaling research. Its predicted enzymatic stability makes it an attractive alternative to AMP for studies requiring sustained, localized effects. The experimental framework provided in this guide offers a systematic approach to characterizing its pharmacological profile and comparing its performance against established purinergic ligands.

Future research should focus on elucidating its precise interactions with various P1 and P2 receptor subtypes, as well as its impact on AMPK-mediated metabolic pathways. Such studies will be crucial in defining its utility as a selective pharmacological tool and potentially as a lead compound for therapeutic development in areas such as cardiovascular disease, inflammation, and metabolic disorders.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23679049, this compound. [Link]

  • Wikipedia. Adenosine. [Link]

  • Crispr Update. Adenosine 5′-monophosphoramidate (sodium). [Link]

  • Veeprho. Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. [Link]

  • Reiss, M., et al. (2002). Modulation of cardiac remodeling by adenosine: in vitro and in vivo effects. PubMed. [Link]

  • LITFL. Adenosine - CCC Pharmacology. [Link]

  • Baurand, A., et al. (2002). Adenine triphosphate nucleotides are antagonists at the P2Y receptor. PubMed. [Link]

  • Farzam, K., & Tivakaran, V. S. (2023). Adenosine. In StatPearls. StatPearls Publishing. [Link]

  • CVPharmacology. Adenosine. [Link]

  • Ko, H., et al. (2021). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. PubMed Central. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Medicinal Chemistry of Adenosine, P2Y and P2X Receptors. PubMed Central. [Link]

  • Jacobson, K. A., et al. (2009). Development of selective agonists and antagonists of P2Y receptors. PubMed Central. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Adenosine 5'-monophosphoramidate Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Adenosine 5'-monophosphoramidate sodium salt. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a deep and actionable understanding of laboratory best practices.

Core Principle: Hazard Identification and Assessment

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic properties and hazards. This compound, also known by synonyms such as 5'-AMP disodium salt (CAS No: 4578-31-8) or its hydrate form (CAS No: 149022-20-8), is a nucleotide derivative widely used in biochemical research.

Based on a comprehensive review of Safety Data Sheets (SDS) and regulatory classifications, this compound presents a low hazard profile:

  • GHS/OSHA Classification: The substance is generally not classified as hazardous according to the Globally Harmonized System (GHS) or the US OSHA Hazard Communication Standard.[1][2][3]

  • Health Hazards: It is not considered a significant health risk. However, as with many fine chemical powders, it may cause minor mechanical irritation to the eyes, skin, or respiratory tract upon direct contact or inhalation of dust.[1][4] The toxicological properties have not been exhaustively investigated, warranting standard laboratory precautions.[1][2]

  • Physical Hazards: The material is not flammable or explosive under normal conditions.[3]

  • Environmental Hazards: While direct release to the environment should be avoided, the compound is a water-soluble organic salt.[1][5] Specific institutional guidelines suggest that in aqueous solution and small quantities, similar nucleotides can be safely processed by standard wastewater treatment systems.[5]

This low-hazard profile is the critical factor that dictates the straightforward disposal pathways for the uncontaminated material.

The Regulatory Framework: Compliance is Non-Negotiable

All laboratory waste disposal is governed by a multi-layered regulatory framework. At the federal level in the United States, the primary agencies are:

  • Environmental Protection Agency (EPA): The EPA regulates chemical waste disposal under the Resource Conservation and Recovery Act (RCRA). The central task for a lab is to determine if a waste is "hazardous" by EPA's definition.[6][7]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and rules for laboratories (29 CFR 1910.1450), ensure worker safety during the handling and management of all chemicals, including their waste products.[8][9]

Crucially, state and local regulations may be more stringent than federal law. Therefore, you must always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements. [2][7]

Disposal Decision Workflow

The correct disposal procedure depends entirely on whether the this compound is in its pure form or has been contaminated with other substances. This decision-making process is outlined in the workflow diagram below.

G start Adenosine 5'-monophosphoramidate Sodium Salt Waste is_contaminated Is the waste mixed with other hazardous chemicals, radioisotopes, or biological materials? start->is_contaminated form What is the physical form? is_contaminated->form No hazardous Contaminated Waste is_contaminated->hazardous Yes solid Uncontaminated Solid (e.g., expired reagent, residue) form->solid Solid aqueous Uncontaminated Aqueous Solution (e.g., buffer, stock solution) form->aqueous Aqueous Solution trash Protocol A: Dispose as Non-Hazardous Solid Waste (Normal Trash) solid->trash sewer Protocol B: Dispose via Sanitary Sewer with copious water flushing aqueous->sewer hazardous_protocol Protocol C: Manage and dispose of as HAZARDOUS WASTE. Treat according to the hazard of the contaminant. hazardous->hazardous_protocol

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical waste.

Protocol A: Disposal of Uncontaminated Solid Waste

This protocol applies to pure, expired, or residual solid this compound that has not been mixed with any hazardous materials.

  • Verification: Confirm that the material is not contaminated. Check institutional policies; some institutions provide a list of non-regulated chemicals that are eligible for trash disposal.[10]

  • Containment: Ensure the solid waste is in a sealed, secure container (e.g., the original manufacturer's bottle, a sealed bag). This prevents the generation of dust.

  • Labeling: Deface or remove any original hazard pictograms (if any exist) from the container to avoid confusion for custodial staff. Clearly label the container as "Non-Hazardous Waste" and specify the chemical name.

  • Disposal: Place the sealed container in the regular laboratory solid waste stream (normal trash).

Protocol B: Disposal of Uncontaminated Aqueous Solutions

This protocol is for solutions where this compound is dissolved in water or non-hazardous buffers (e.g., saline, PBS) and is free from hazardous contaminants.

  • Rationale: Soluble, non-toxic organic salts and nucleotides in small quantities are generally permissible for sanitary sewer disposal, as they are readily biodegradable in wastewater treatment systems.[5]

  • Verification: Confirm the solution contains no hazardous solvents, heavy metals, or regulated chemicals.

  • Dilution & Neutralization: While this specific compound is near neutral, as a best practice, ensure the pH of the solution is between 6.0 and 9.0 before disposal.

  • Disposal: Pour the solution down a laboratory sink drain.

  • Flushing: Immediately flush the drain with a large quantity of cold water (at least 10-20 times the volume of the waste solution) to ensure it is thoroughly diluted within the sewer system.[5]

Protocol C: Disposal of Contaminated Waste

This protocol must be followed if the this compound is mixed with any other material that is classified as hazardous. The waste must be treated according to the highest hazard present.

  • Identification: Identify the hazardous contaminant(s) (e.g., flammable organic solvents, toxic chemicals, radioactive isotopes, recombinant DNA).

  • Segregation: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.[11]

  • Containment: Collect the waste in a designated, chemically compatible hazardous waste container. Ensure the container is sealed and in good condition.

  • Labeling: Attach a completed EHS hazardous waste tag to the container.[7] The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical names of ALL constituents, including percentages. Do not use abbreviations.

    • The specific hazard(s) (e.g., Flammable, Corrosive, Toxic).

    • The accumulation start date.

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

  • Pickup: Arrange for disposal through your institution's EHS department. Follow their specific procedures for waste pickup requests.[7]

Management of Spills and Decontamination

For small spills of solid this compound:

  • Isolate: Cordon off the area to prevent spreading.

  • Protect: Wear your standard PPE. Avoid inhaling dust.[4]

  • Clean-up: Gently sweep the solid material into a suitable container for disposal.[2] Avoid dry sweeping that creates dust; if necessary, lightly moisten the material with water.

  • Disposal: Dispose of the collected material and any contaminated cleaning supplies (e.g., paper towels) following Protocol A.

  • Decontaminate: Wipe the spill area with a damp cloth, then wash with soap and water.

Summary of Disposal Pathways

Form of WasteContaminants PresentRecommended Disposal MethodKey Precautions
Solid Powder NoneProtocol A: Normal TrashSeal container to prevent dust formation.
Aqueous Solution None (water or non-hazardous buffer)Protocol B: Sanitary SewerFlush with copious amounts of water.
Any Form Hazardous Solvents, Heavy Metals, Toxic Chemicals, Radioisotopes, BiohazardsProtocol C: EHS Hazardous Waste ProgramSegregate, label correctly, and manage according to the contaminant's hazard class.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • Loba Chemie. (2025, March 5). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY Safety Data Sheet. [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]

  • Chemstock. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT Safety Data Sheet. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste. [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Princeton University EHS. (n.d.). Trash Disposal. [Link]

  • The University of Utah EHS. (n.d.). Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste - FACT SHEET. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Adenosine 5'-monophosphoramidate sodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Safety

Adenosine 5'-monophosphoramidate sodium salt (CAS 102029-68-5) is a nucleotide analog utilized in biochemical research, particularly in studying the coordination requirements of adenine nucleotide complexes.[1][2] As with many specialized research chemicals, its toxicological properties have not been exhaustively investigated.[3] The Safety Data Sheet (SDS) for the closely related compound, Adenosine 5'-monophosphate, indicates it may be irritating to the mucous membranes, respiratory tract, skin, and eyes, and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Furthermore, the free acid form of this related compound has been noted to potentially affect genetic material.[5]

This guide, therefore, adopts the foundational principle of prudent laboratory practice: minimize all chemical exposures .[6] We will operate on the assumption that this compound is hazardous and requires meticulous handling to ensure the safety of all laboratory personnel. This document provides a comprehensive, procedure-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound.

Core Directive: Establishing a Multi-Layered Barrier

Effective protection from chemical hazards is not reliant on a single piece of equipment but on an integrated system of controls and barriers. PPE is the final, critical barrier between you and the chemical, employed after engineering controls (like chemical fume hoods) and administrative controls are in place.[7][8] The primary routes of potential exposure for a powdered solid like this are inhalation of aerosols, dermal (skin) contact, and accidental ingestion.[9][10] Your PPE ensemble is designed to block these entryways.

Task-Specific PPE Selection Protocol

The level of PPE required is dictated by the specific procedure and its potential for generating dust or causing splashes. The following table outlines the minimum recommended PPE for common laboratory tasks involving this compound.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Pre-use Inspection & Transport Single pair of nitrile glovesSafety glasses with side shieldsFull-buttoned lab coatNot typically required
Weighing (Solid Form) Double pair of nitrile glovesSafety gogglesDisposable, solid-front gown over lab coatN95 respirator (mandatory inside an enclosure/fume hood)
Solution Preparation (Dissolving) Double pair of nitrile glovesSafety goggles and face shieldDisposable, solid-front gown over lab coatN95 respirator (if outside a fume hood)
Liquid Transfers & Aliquoting Double pair of nitrile glovesSafety gogglesDisposable, solid-front gown over lab coatNot required if performed within a certified chemical fume hood
Spill Cleanup Double pair of heavy-duty nitrile glovesSafety goggles and face shieldChemical-resistant disposable gown or coverallsChemical cartridge respirator (e.g., with P100/OV cartridges)
Waste Disposal Double pair of nitrile glovesSafety glasses with side shieldsLab coatNot typically required

Detailed PPE Specifications & Methodologies

Hand Protection: Your Primary Contact Barrier
  • Rationale: Your hands are the most likely part of your body to come into direct contact with the chemical. Thicker, tested gloves provide a better barrier to chemical permeation.[10] Double gloving is a critical best practice when handling potentially hazardous compounds; it provides a backup barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[10]

  • Protocol:

    • Selection: Use powder-free, disposable nitrile gloves.[11] Avoid latex gloves due to potential allergies and PVC gloves, which offer poor chemical protection.[10] Select gloves with long cuffs that can be tucked under the sleeve of your gown.[10]

    • Donning: Don the first pair of gloves, ensuring a snug fit. Don the second pair over the first. The cuff of the outer glove should go over the cuff of your lab gown sleeve.

    • In-Use: Change gloves every 30-60 minutes or immediately if you suspect contamination or notice any damage (e.g., tear or puncture).[10]

    • Doffing: Remove the outer glove first, peeling it away from your wrist and turning it inside out. Dispose of it. Then, remove the inner glove using the same technique. Always wash your hands thoroughly after glove removal.[12]

Eye and Face Protection: Shielding Sensitive Membranes
  • Rationale: The powder form of this chemical can easily become airborne and act as a severe irritant to the eyes and mucous membranes.[3] Standard safety glasses offer minimal protection from dust. Goggles provide a full seal, and a face shield protects against splashes during solution preparation.[11]

  • Protocol:

    • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for any task within the laboratory.

    • Goggles: Wear chemical splash goggles when weighing the solid compound or handling solutions, as they form a protective seal around the eyes.[11]

    • Face Shield: Use a full-face shield in conjunction with goggles when preparing stock solutions or handling larger volumes (>50 mL), where the risk of a splash is highest.[13]

Body Protection: Preventing Dermal Absorption
  • Rationale: Contamination of personal clothing can lead to prolonged skin exposure. A disposable, solid-front gown provides a superior barrier to powders and liquids compared to a standard cotton lab coat.[9]

  • Protocol:

    • Selection: Use a disposable gown made of a low-lint, poly-coated material. It should have long sleeves with tight-fitting elastic or knit cuffs.[9]

    • Donning: Wear the gown over your personal clothing and standard lab coat. Ensure it is fully fastened in the back.

    • Doffing: Remove the gown before leaving the work area. Roll it up with the contaminated side facing inward and dispose of it immediately.

Respiratory Protection: Controlling Inhalation Hazards
  • Rationale: Fine chemical powders can be easily aerosolized, especially during weighing and transfer, posing a significant inhalation risk.[3] Engineering controls, such as a chemical fume hood, are the primary method for controlling airborne contaminants.[5] When these are insufficient or during high-risk procedures, personal respiratory protection is mandatory.[7][8]

  • Protocol:

    • Engineering Controls: Whenever possible, handle the solid form of this compound inside a certified chemical fume hood or a powder containment balance enclosure to minimize dust generation.[5]

    • Respirator Selection: The diagram below provides a decision-making workflow for selecting the appropriate respirator. For weighing powders, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.[10][12]

    • Fit Testing & Training: All personnel required to wear respirators must be medically cleared and formally fit-tested to ensure a proper seal, in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).[7][14]

Procedural Visualizations

Workflow for Donning PPE

G cluster_prep Preparation cluster_donning Donning Sequence p1 1. Inspect all PPE for defects p2 2. Perform hand hygiene p1->p2 d1 3. Don inner gloves p2->d1 d2 4. Don disposable gown d1->d2 d3 5. Don N95 respirator (Perform seal check) d2->d3 d4 6. Don goggles or face shield d3->d4 d5 7. Don outer gloves (Cuffs over gown sleeves) d4->d5 end end d5->end Ready for work

Caption: Sequential workflow for correctly donning PPE.

Decision Tree for Respiratory Protection

G cluster_solid cluster_liquid start Is the procedure involving solid/powder form? q1 Can work be done in a certified fume hood or powder enclosure? start->q1 Yes q2 Is there a risk of aerosol generation? start->q2 No (Liquid) res1 N95 Respirator Required q1->res1 No q1->res1 Yes (as best practice) res2 Work in fume hood. No respirator required. q2->res2 Yes res3 No respirator required. q2->res3 No

Caption: Decision logic for selecting appropriate respiratory protection.

Operational Plans: Spills and Disposal

Emergency Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: Don the appropriate spill response PPE as outlined in the table above, including a chemical cartridge respirator.

  • Contain: Cover the spill with an absorbent material appropriate for chemical powders. Do NOT dry sweep.

  • Clean: Gently add a neutralizing agent or solvent (working from the outside in), absorb the material, and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Protocol:

  • All contaminated PPE (gloves, gowns, masks) must be considered hazardous waste.[5]

  • Place all disposable PPE and cleaning materials into a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical waste and contaminated materials in accordance with your institution's chemical hygiene plan and local, state, and federal regulations.[15] Do not allow the product or wash water to enter drains or sewer systems.[11][15]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound demands a comprehensive approach to safety, grounded in a thorough understanding of its potential hazards. The protocols and procedures outlined in this guide are designed to provide you with the knowledge and tools to create a robust protective barrier, ensuring your safety and the integrity of your research. Adherence to these guidelines is not merely a procedural formality but a cornerstone of a proactive and resilient safety culture within the laboratory.

References

  • Chemstock. (n.d.). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT - GHS Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2025). ADENOSINE-5'-MONOPHOSPHORIC ACID SODIUM SALT FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6083, Adenosine Monophosphate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Healthcare Standards. Retrieved from [Link]

  • Veeprho. (n.d.). Adenosine 5'-Monophosphoramidate (Sodium Salt) | CAS 102029-68-5. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • UNMC HEROES. (2018). Chemical Decontamination PPE: Level C 3M Breathe Easy - Donning [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). U.S. Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-monophosphoramidate sodium salt
Reactant of Route 2
Adenosine 5'-monophosphoramidate sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.